Cuscohygrine-d6
Description
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Properties
IUPAC Name |
1-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]-3-[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-14-7-3-5-11(14)9-13(16)10-12-6-4-8-15(12)2/h11-12H,3-10H2,1-2H3/t11-,12+/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBIACKKLGVLFZ-KSEWOWOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CC(=O)CC2CCCN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC[C@@H]1CC(=O)C[C@@H]2CCCN2C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747385 | |
| Record name | 1-[(2R)-1-(~2~H_3_)Methylpyrrolidin-2-yl]-3-[(2S)-1-(~2~H_3_)methylpyrrolidin-2-yl]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1292907-65-3 | |
| Record name | 1-[(2R)-1-(~2~H_3_)Methylpyrrolidin-2-yl]-3-[(2S)-1-(~2~H_3_)methylpyrrolidin-2-yl]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Isotopic Labeling of Cuscohygrine-d6
Abstract
This technical guide provides a comprehensive overview of the synthesis of cuscohygrine-d6, an isotopically labeled analog of the naturally occurring pyrrolidine alkaloid, cuscohygrine.[1] The incorporation of six deuterium atoms, primarily on the two N-methyl groups, furnishes a valuable tool for advanced research applications. This document details the strategic approach to its synthesis, emphasizing the rationale behind precursor selection and reaction mechanisms. It serves as a practical resource for researchers in pharmacology, metabolomics, and drug development, offering detailed protocols, characterization data, and an exploration of the critical role of deuterated standards in modern analytical science.
Introduction: The Significance of Isotopically Labeled Cuscohygrine
Cuscohygrine (C₁₃H₂₄N₂O) is a pyrrolidine alkaloid found in the coca plant (Erythroxylum coca) and various species of the Solanaceae family, such as Atropa belladonna.[1][2] While not as pharmacologically potent as other co-occurring alkaloids like cocaine or atropine, its presence is significant for botanical and forensic applications.[1][3] For instance, cuscohygrine has been proposed as a biomarker to distinguish between the traditional chewing of coca leaves and the illicit use of purified cocaine, as it is often removed during the cocaine extraction process.[3][4]
The synthesis of this compound, a stable isotope-labeled (SIL) version of the molecule, is of paramount importance for quantitative analysis. In mass spectrometry-based assays, SIL internal standards are considered the "gold standard."[5] A deuterated standard like this compound is chemically identical to the natural analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[6][7] This co-elution and similar ionization response allow it to accurately correct for matrix effects and variations in instrument performance, leading to highly precise and reliable quantification in complex biological samples like plasma or urine.[5][8]
This guide outlines a robust synthetic strategy to produce high-purity this compound, focusing on a convergent synthesis that introduces the deuterium labels in the final steps.
Retrosynthetic Analysis & Strategy
The structure of cuscohygrine features two N-methylpyrrolidine rings connected by a central three-carbon chain with a ketone functionality.[2] The target molecule, this compound, requires the introduction of six deuterium atoms. The most chemically logical and stable positions for these labels are on the two N-methyl groups, creating two N-trideuteromethyl (N-CD₃) moieties.
Our retrosynthetic strategy hinges on the late-stage introduction of these deuterated methyl groups. This approach is efficient as it avoids carrying the expensive deuterium isotope through a multi-step synthesis. The key disconnection is at the carbon-nitrogen bonds of the pyrrolidine rings, leading back to a common precursor, N-trideuteromethyl-pyrrolidine.
Caption: Retrosynthetic analysis of this compound.
Synthesis of Key Precursors
The overall synthesis is contingent on the successful preparation of the deuterated building block, N-trideuteromethyl-pyrrolidine.
Preparation of Iodomethane-d3 (CD₃I)
Iodomethane-d3 is the primary source of the deuterated methyl group. It can be synthesized from commercially available deuterated methanol (CD₃OD). A common and effective method involves the reaction of deuterated methanol with red phosphorus and iodine.[9]
Reaction: CD₃OD + P/I₂ → CD₃I
Protocol:
-
A flask equipped with a reflux condenser is charged with red phosphorus and water under an inert atmosphere and cooled.[9]
-
Elemental iodine is added slowly to the cooled suspension.[9]
-
Deuterated methanol (CD₃OD) is then added dropwise to the mixture.[9]
-
The reaction mixture is gently heated to approximately 65°C and stirred for several hours.[9]
-
Upon completion, the product, iodomethane-d3, is isolated by distillation.[9]
Alternatively, methods using hydroiodic acid or other iodinating agents can be employed.[10][11] The purity of the resulting CD₃I is crucial for the subsequent steps.
Synthesis of N-Trideuteromethyl-pyrrolidine
With iodomethane-d3 in hand, the N-trideuteromethyl-pyrrolidine precursor is synthesized via the N-alkylation of pyrrolidine.
Reaction: Pyrrolidine + CD₃I → N-Trideuteromethyl-pyrrolidine
Protocol:
-
Pyrrolidine is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or acetonitrile.
-
A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or a hindered amine base like diisopropylethylamine (DIPEA), is added to the solution to act as a proton scavenger.
-
Iodomethane-d3 (CD₃I) is added to the mixture, typically dropwise at room temperature.
-
The reaction is stirred for 12-24 hours until completion, which can be monitored by GC-MS.
-
An aqueous workup is performed to remove the base and salts. The organic layer is separated, dried over a suitable agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.
-
The resulting crude N-trideuteromethyl-pyrrolidine is then purified by distillation to yield a clear liquid.
Final Assembly: Synthesis of this compound
The final step involves a classic double alkylation of the enolate of acetone with the deuterated pyrrolidine precursor. However, a more controlled and higher-yielding approach utilizes a central three-carbon electrophile like 1,3-dichloroacetone, which reacts with two equivalents of a suitable N-trideuteromethyl-pyrrolidine derivative. A more modern and convergent approach involves the reaction of two equivalents of an N-trideuteromethyl-pyrrolidine-based nucleophile with a central electrophilic linker.
A practical method is adapted from the known synthesis of cuscohygrine, which can be achieved via a Mannich-type reaction or by coupling N-methylpyrrolidine derivatives. For our labeled synthesis, we will react two equivalents of N-trideuteromethyl-pyrrolidine with a suitable three-carbon linking agent.
Caption: Experimental workflow for this compound synthesis.
Protocol for this compound:
-
To a solution of N-trideuteromethyl-pyrrolidine (2.0 equivalents) in a suitable solvent, add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) to form the corresponding lithiated species.
-
Slowly add 1,3-dichloroacetone (1.0 equivalent) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure this compound.
Purification and Characterization
Purification is typically achieved using column chromatography with a silica gel stationary phase and a mobile phase gradient of dichloromethane and methanol. The final product should be a viscous oil.[1]
Characterization Data
The successful synthesis and isotopic incorporation are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
| Technique | Expected Observation for Cuscohygrine | Expected Observation for this compound |
| Mass Spec (EI) | Molecular Ion (M⁺) at m/z 224.[12] Key fragments at m/z 140, 98, 84.[12] | Molecular Ion (M⁺) at m/z 230. Key fragments at m/z 143, 101, 87.[12] |
| ¹H NMR | Singlet around 2.2-2.4 ppm integrating to 6H (two N-CH₃ groups). | Absence of the N-CH₃ singlet. |
| ²H NMR | No signal. | A singlet corresponding to the N-CD₃ groups. |
| ¹³C NMR | Signal for N-CH₃ carbons. | The N-CD₃ carbon signal will appear as a multiplet due to C-D coupling and will be shifted slightly upfield. |
Conclusion
The synthesis of this compound is a valuable endeavor for the scientific community, providing an essential tool for accurate bioanalytical quantification. The synthetic route presented here is robust and relies on well-established chemical transformations. The key to success lies in the careful preparation and purification of the deuterated intermediate, N-trideuteromethyl-pyrrolidine, and its subsequent controlled coupling to form the final product. The rigorous characterization by mass spectrometry and NMR is non-negotiable to confirm the isotopic purity and structural integrity of the final compound. This deuterated standard will enable researchers to conduct more reliable and precise studies in forensic toxicology, pharmacology, and metabolomics.
References
-
Stapper, C., & Blechert, S. (2002). Total Synthesis of (+)-Dihydrocuscohygrine and Cuscohygrine. The Journal of Organic Chemistry, 67(18), 6456–6460. [Link]
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Al-Said, N. H., & Al-Zoubi, R. M. (2015). Highly convergent total synthesis of (+)-anaferine and (−)-dihydrocuscohygrine. Organic Chemistry Frontiers. [Link]
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American Chemical Society. (2002). Total Synthesis of (+)-Dihydrocuscohygrine and Cuscohygrine. The Journal of Organic Chemistry. [Link]
-
SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]
-
Stapper, C., & Blechert, S. (2002). Total Synthesis of (+)-dihydrocuscohygrine and Cuscohygrine. Journal of Organic Chemistry. [Link]
-
International Journal of Advanced Research. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. IJAR. [Link]
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Grokipedia. (2026). Cuscohygrine. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
VAST JOURNALS SYSTEM. (n.d.). GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction pathway of synthesis of N-methylpyrrolidine product. Retrieved from [Link]
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Royal Society of Chemistry. (2020). One-pot synthesis of N-methylpyrrolidine (NMPD) using Cu- and Ni-modified ZSM-5 as an efficient catalyst. Green Chemistry. [Link]
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Wikipedia. (n.d.). Cuscohygrine. Retrieved from [Link]
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Bloom Tech. (2023). How do you make iodomethane d3?. Retrieved from [Link]
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ResearchGate. (n.d.). Structure of hygrine and cuscohygrine. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Green Organic Synthesis of N-Methylpyrrolidine. Retrieved from [Link]
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National Institutes of Health. (n.d.). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Retrieved from [Link]
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Wikipedia. (n.d.). Iodomethane. Retrieved from [Link]
- Google Patents. (n.d.). CN116041139A - Method for separating deuterated methyl iodide.
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MDPI. (n.d.). Cuscohygrine and Hygrine as Biomarkers for Coca Leaf Chewing: Analytical Challenges in GC-MS Detection and Implications for the Differentiation of Cocaine Use in Forensic Toxicology. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Retrieved from [Link]
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ResearchGate. (n.d.). Molecular structures of hygrine (A), cuscohygrine (B), and cinnamoylcocaine (C). Retrieved from [Link]
-
PubMed. (2013). Hygrine and cuscohygrine as possible markers to distinguish coca chewing from cocaine abuse in workplace drug testing. Retrieved from [Link]
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Cuscohygrine-d6 chemical structure and properties
An In-Depth Technical Guide to Cuscohygrine-d6: Structure, Properties, and Application in Quantitative Bioanalysis
Introduction
In the fields of forensic toxicology and clinical research, the ability to differentiate between the licit traditional consumption of coca leaves and the illicit use of manufactured cocaine is of paramount importance.[1][2] Cuscohygrine, a pyrrolidine alkaloid naturally present in coca leaves, serves as a definitive biomarker for this purpose, as it is typically eliminated during the clandestine production of cocaine.[3][4][5] However, the accurate and precise quantification of cuscohygrine in complex biological matrices is fraught with analytical challenges, including sample loss during extraction, matrix-induced signal suppression, and instrumental variability.
This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of this compound. We will explore its chemical structure and properties, the fundamental principles of its use as a deuterated internal standard, and its critical role in robust analytical methodologies. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to achieve reliable and defensible quantitative results using isotope dilution mass spectrometry.
Section 1: The Foundational Principle: Isotope Dilution Mass Spectrometry (IDMS)
The gold standard for quantitative analysis by mass spectrometry is isotope dilution, a technique reliant on the use of a stable isotope-labeled (SIL) internal standard (IS).[6] A deuterated standard, such as this compound, is the ideal choice as it is chemically identical to the analyte of interest (the "analyte"), Cuscohygrine.[7] This identity ensures that the SIL IS and the native analyte behave in a virtually indistinguishable manner throughout the entire analytical workflow.[8]
Core Advantages of Using a Deuterated Internal Standard:
-
Compensation for Extraction Variability: When this compound is added to a biological sample at the very beginning of the preparation process, it experiences the same potential losses as the native cuscohygrine. Therefore, the ratio of the analyte to the internal standard remains constant, regardless of extraction recovery efficiency.[6]
-
Correction for Matrix Effects: Complex biological matrices (e.g., plasma, urine, oral fluid) contain numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer source, leading to ion suppression or enhancement. Since the deuterated standard co-elutes chromatographically and has the same ionization efficiency as the analyte, it is affected by the matrix in the same way, allowing for an accurate normalization of the signal.[8][9]
-
Normalization of Instrumental Variations: Minor fluctuations in injection volume or mass spectrometer sensitivity are corrected for because they affect both the analyte and the internal standard equally.[9] The use of the analyte-to-IS peak area ratio provides a highly precise and reproducible measurement that is independent of these variations.
The following diagram illustrates the logical workflow where a deuterated standard provides correction at each critical stage of analysis.
Section 2: Physicochemical Properties: Cuscohygrine vs. This compound
Cuscohygrine is a pyrrolidine alkaloid consisting of two N-methylpyrrolidine rings connected by a central acetone linker.[10][11] The deuterated analogue, this compound, is specifically labeled on the two methyl groups attached to the nitrogen atoms.[12][13] This placement is strategically important, as the carbon-deuterium bonds on a methyl group are highly stable and not susceptible to back-exchange with hydrogen under typical analytical conditions, ensuring the integrity of the mass difference.[14]
| Property | Cuscohygrine (Analyte) | This compound (Internal Standard) |
| Chemical Structure | 1,3-Bis(1-methyl-2-pyrrolidinyl)-2-propanone | 1,3-Bis[1-(methyl-d3)-2-pyrrolidinyl]-2-propanone |
| Molecular Formula | C₁₃H₂₄N₂O | C₁₃H₁₈D₆N₂O |
| Molecular Weight | 224.34 g/mol [11] | 230.38 g/mol [12][13] |
| CAS Number | 454-14-8[11] | 1292907-65-3[12] |
| Appearance | Oily liquid[15] | Clear Colourless to Yellow Oil[12] |
Section 3: Core Application in Forensic Toxicology
The primary application of this compound is to enable the accurate quantification of cuscohygrine in biological specimens to distinguish coca leaf consumption from illicit cocaine use.[16][]
The Rationale: Cuscohygrine and its precursor, hygrine, are biosynthesized in the coca plant from the amino acid L-ornithine.[10] They are natural constituents of the leaves. During the clandestine manufacturing of cocaine hydrochloride, coca leaves are processed through a series of extractions and precipitations. The chemical properties of cuscohygrine and hygrine cause them to be largely removed during this process, and they are not present in the final illicit product.[4][5] Therefore, the detection of cuscohygrine in a urine, oral fluid, or hair sample is a strong indicator that the individual has consumed coca leaves (e.g., by chewing or drinking coca tea), rather than using purified cocaine.[3][18]
Sources
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- 5. Behaviour of hygrine and cuscohygrine in illicit cocaine production establishes their use as markers for chewing coca leaves in contrast with cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Cuscohygrine-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cuscohygrine, a pyrrolidine alkaloid, is naturally found in coca plants and various species of the Solanaceae family.[1] Its detection and quantification are of significant interest in forensic toxicology to differentiate between the consumption of coca leaf products and illicit cocaine use.[2][3][4] Accurate and reliable analytical methods are paramount, and the use of stable isotope-labeled internal standards, such as cuscohygrine-d6, is crucial for achieving the required precision and accuracy in mass spectrometry-based assays.[5][6][7] This guide provides a detailed exploration of the mass spectrometric fragmentation patterns of cuscohygrine and its deuterated analog, this compound, offering insights into the underlying fragmentation mechanisms and practical considerations for analytical method development.
The Critical Role of Deuterated Internal Standards
In quantitative mass spectrometry, particularly when dealing with complex biological matrices, the use of a deuterated internal standard is best practice.[8] this compound, in which six hydrogen atoms on the two N-methyl groups are replaced by deuterium, is an ideal internal standard for the analysis of cuscohygrine.[9] Since it is chemically identical to the analyte, it co-elutes during chromatographic separation and experiences similar ionization efficiency and potential matrix effects.[5][7] The mass difference allows for its distinct detection by the mass spectrometer, enabling reliable correction for analytical variability.[10]
Mass Spectrometric Analysis of Cuscohygrine and this compound
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have been employed for the analysis of cuscohygrine.[2][11] However, GC-MS analysis of cuscohygrine presents significant challenges due to in-source thermal degradation.[2][12]
GC-MS Analysis and Thermal Degradation
A critical consideration in the GC-MS analysis of cuscohygrine is its thermal instability. At elevated injector temperatures, cuscohygrine can degrade to form hygrine.[2][12] Similarly, this compound degrades to hygrine-d3.[2] This artifact can lead to inaccurate quantification and misinterpretation of results. Therefore, LC-MS/MS is often the preferred technique for the robust and reliable analysis of these compounds.
Fragmentation Pattern of Cuscohygrine (EI-MS)
Under electron ionization (EI) conditions in GC-MS, cuscohygrine undergoes extensive fragmentation. The molecular ion at m/z 224 is often of very low abundance or not observed at all.[2] The fragmentation is dominated by the cleavage of the bonds adjacent to the carbonyl group and within the pyrrolidine rings.
The proposed fragmentation pathway for cuscohygrine is illustrated below:
Caption: Proposed EI-MS fragmentation of Cuscohygrine.
The base peak in the mass spectrum of cuscohygrine is typically observed at m/z 84, which corresponds to the stable Δ¹-dihydropyrrolium cation.[2] Other significant fragments are observed at m/z 42, 70, 98, 126, and 140.[2]
Fragmentation Pattern of this compound (EI-MS)
The fragmentation of this compound follows a similar pathway to its non-deuterated counterpart. The presence of six deuterium atoms on the two N-methyl groups results in a predictable mass shift for fragments containing these moieties.
The key fragment ions for this compound are summarized in the table below. The base peak is expected at m/z 87, corresponding to the deuterated Δ¹-dihydropyrrolium cation.
| Fragment | Proposed Structure | Cuscohygrine (m/z) | This compound (m/z) | Mass Shift |
| [M]+ | Molecular Ion | 224 | 230 | +6 |
| [M-CD3]+ | Loss of a deuterated methyl group | 209 | 212 | +3 |
| [C8H11D3NO]+ | α-cleavage product | 140 | 143 | +3 |
| [C6H9D3N]+ | 98 | 101 | +3 | |
| [C5H7D3N]+ | Δ¹-dihydropyrrolium cation | 84 | 87 | +3 |
| [C2H1D3N]+ | 42 | 45 | +3 |
Table 1: Comparison of Major Fragment Ions of Cuscohygrine and this compound in EI-MS.
The fragmentation pathway for this compound is visualized in the following diagram:
Caption: Proposed EI-MS fragmentation of this compound.
Experimental Protocol: LC-MS/MS Analysis
Given the limitations of GC-MS, a robust LC-MS/MS method is recommended for the accurate quantification of cuscohygrine in biological matrices.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To extract and concentrate cuscohygrine from the biological matrix (e.g., urine, plasma) and remove interfering substances.
-
Procedure:
-
Spike the sample with a known concentration of this compound internal standard.
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by deionized water and an appropriate buffer.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove neutral and acidic interferences.
-
Elute the analyte and internal standard with a stronger, basic organic solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
2. Liquid Chromatography
-
Objective: To chromatographically separate cuscohygrine from other matrix components.
-
Typical Conditions:
-
Column: A reversed-phase C18 or a HILIC column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
3. Tandem Mass Spectrometry (MS/MS)
-
Objective: To provide selective and sensitive detection of cuscohygrine and this compound.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Cuscohygrine: Monitor the transition of the protonated molecule [M+H]+ at m/z 225 to a characteristic product ion (e.g., m/z 84).
-
This compound: Monitor the transition of the protonated molecule [M+H]+ at m/z 231 to its corresponding product ion (e.g., m/z 87).
-
Caption: LC-MS/MS workflow for Cuscohygrine analysis.
Conclusion
A thorough understanding of the mass spectrometric fragmentation patterns of cuscohygrine and its deuterated internal standard, this compound, is fundamental for the development of reliable and accurate analytical methods. While GC-MS can provide valuable structural information, the propensity for thermal degradation necessitates careful method optimization and validation. LC-MS/MS offers a more robust platform for the quantitative analysis of cuscohygrine in complex matrices, and the use of this compound as an internal standard is indispensable for achieving high-quality, defensible data in research and drug development settings.
References
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
- AptoChem. (n.d.). Deuterated internal standards and bioanalysis.
- de Boer, D., van der Merbel, N. C., & Uwe, D. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or hype? SciSpace.
- Glass, R. L., & Johnson, E. L. (1996). Analysis of Hygrine and Cuscohygrine in Coca Leaves Using Gas Chromatography and High-Performance Liquid Chromatography.
- Cabarcos-Fernández, P., Álvarez-Freire, I., Lendoiro, E., & Concheiro-Guisán, A. (2024). Cuscohygrine and Hygrine as Biomarkers for Coca Leaf Chewing: Analytical Challenges in GC-MS Detection and Implications for the Differentiation of Cocaine Use in Forensic Toxicology. MDPI.
- Glass, R. L., & Johnson, E. L. (1996). Analysis of Cuscohygrine in Coca Leaves by High Performance Liquid Chromatography.
- Aron, A. T., Gentry, E. C., McPhail, K. L., & Linington, R. G. (2024). Applications of Liquid Chromatography-Tandem Mass Spectrometry in Natural Products Research: Tropane Alkaloids as a Case Study. Journal of Visualized Experiments, (205).
- Nováková, L., & Granica, M. (2015). Development of a liquid chromatography-tandem mass spectrometric method for the simultaneous determination of tropane alkaloids and glycoalkaloids in crops. Food Additives & Contaminants: Part A, 32(11), 1849-1861.
- Taylor & Francis Online. (n.d.). Analysis of Cuscohygrine in Coca Leaves by High Performance Liquid Chromatography.
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.
- González-Marino, I., et al. (2023). Detection of coca alkaloids in oral fluid from coca leaf (tea) consumers: using solid phase extraction to improve validation parameters and widen the detection window. Analytical Methods, 15(41), 5125-5134.
- Griffin, C. (2014).
- Li, Y., et al. (2015). Mass-spectrometry-directed analysis and purification of pyrrolizidine alkaloid cis/trans isomers in Gynura japonica. Journal of Pharmaceutical and Biomedical Analysis, 115, 223-231.
- Liu, Y., et al. (2017). Characterization of tropane and cinnamamide alkaloids from Scopolia tangutica by high-performance liquid chromatography with quadrupole time-of-flight tandem mass spectrometry.
- Zhang, Y., et al. (2024). Mass spectrometric analysis strategies for pyrrolizidine alkaloids. Food Chemistry, 445, 138748.
- Wang, Y., et al. (2025). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. Foods, 14(7), 987.
- Determination of pyrrolizidine alkaloids (PA)
- ResearchGate. (n.d.). MS/MS spectra and proposed fragmentation of five tropane compounds: A,... [Image].
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- ResearchGate. (n.d.). cuscohygrine standard partially degraded to hygrine.
- Beseler, A., et al. (2016). Behaviour of hygrine and cuscohygrine in illicit cocaine production establishes their use as markers for chewing coca leaves in contrast with cocaine abuse. Drug Testing and Analysis, 9(2), 246-253.
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- Galinovsky, F., & Zuber, H. (1948). Syntheses of Hygrine and Cuscohygrine.
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- ResearchGate. (n.d.). Structure of hygrine and cuscohygrine [Image].
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- Stefova, M., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Journal of Hygienic Engineering and Design.
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An In-depth Technical Guide to Cuscohygrine-d6: Properties, Synthesis, and Application as an Internal Standard
Authored by: A Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of Cuscohygrine-d6, a deuterated isotopologue of the pyrrolidine alkaloid Cuscohygrine. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, synthesis rationale, and critical applications of this compound, with a primary focus on its role as an internal standard in quantitative mass spectrometry. We will explore the causality behind its use, detail self-validating analytical protocols, and provide actionable insights for its implementation in forensic toxicology, metabolomics, and natural product research.
Introduction: The Significance of Labeled Alkaloids
Cuscohygrine is a naturally occurring pyrrolidine alkaloid found in the leaves of the coca plant (Erythroxylum coca) and various species of the Solanaceae family, such as Atropa belladonna and Datura stramonium[1][2]. Its presence in biological samples is increasingly utilized as a biomarker to distinguish between the traditional chewing of coca leaves and the illicit use of cocaine[3][]. Accurate and precise quantification of endogenous compounds like cuscohygrine in complex biological matrices necessitates a robust analytical methodology. This is where isotopically labeled internal standards, such as this compound, become indispensable.
This compound is a synthetic version of cuscohygrine where six hydrogen atoms have been replaced with deuterium. This stable isotope labeling imparts a mass shift that allows it to be distinguished from the native analyte by a mass spectrometer, while maintaining nearly identical chemical and physical properties. This guide will elucidate the technical details of this compound, providing a foundational understanding for its effective use in demanding analytical applications.
Physicochemical Properties of this compound
The fundamental characteristics of this compound are crucial for its application. The introduction of six deuterium atoms results in a precise increase in its molecular weight compared to the unlabeled parent compound.
| Property | This compound | Cuscohygrine (Unlabeled) |
| CAS Number | 1292907-65-3[5][6][7] | 454-14-8[1] |
| Molecular Formula | C₁₃H₁₈D₆N₂O[5] | C₁₃H₂₄N₂O[8] |
| Molecular Weight | 230.38 g/mol [5][9] | 224.34 g/mol [10] |
| Appearance | Clear Colourless to Yellow Oil[5] | Oily liquid[11] |
| Synonyms | rel-1-[(2R)-1-(Methyl-d3)-2-pyrrolidinyl]-3-[(2S)-1-(methyl-d3)-2-pyrrolidinyl]-2-propanone, Bellaradin-d6[5] | Cuskhygrine, Bellaradine[11] |
Rationale and Synthesis of Deuterated Standards
The core principle behind using a stable isotope-labeled internal standard (SIL-IS) like this compound is to account for analyte loss during sample preparation and variability in instrument response. Because the SIL-IS is chemically identical to the analyte, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement in the mass spectrometer. By adding a known amount of this compound to a sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal can be used for accurate quantification, regardless of sample-to-sample variations.
The synthesis of this compound typically involves the introduction of deuterium at the N-methyl groups. This is a strategic choice as these positions are generally not susceptible to back-exchange with hydrogen under typical physiological or analytical conditions. A common synthetic route would involve using a deuterated methylating agent, such as iodomethane-d3, to alkylate the nitrogen atoms of the pyrrolidine rings in a suitable precursor.
Caption: Conceptual workflow for the synthesis of this compound.
Quality Control and Verification
The utility of this compound as an internal standard is contingent on its purity and structural integrity. A self-validating system requires rigorous quality control to ensure the absence of unlabeled Cuscohygrine and to confirm the position and extent of deuterium incorporation.
Key QC Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons at the labeled positions, while ²H NMR confirms the presence of deuterium. ¹³C NMR provides confirmation of the carbon skeleton.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to verify the exact mass of the labeled compound, confirming the incorporation of six deuterium atoms. Tandem MS (MS/MS) can be used to confirm the structural identity by comparing its fragmentation pattern to that of the unlabeled standard. The mass spectra of cuscohygrine and its deuterated analog are characterized by fragments of low relative intensity[3].
Application in Quantitative Analysis: A Step-by-Step Protocol
This compound is primarily used as an internal standard for the quantification of cuscohygrine in biological matrices such as plasma, urine, and hair, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocol: Quantification of Cuscohygrine in Plasma using LC-MS/MS
-
Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (e.g., at 100 ng/mL).
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile. Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Utilize a suitable reversed-phase or HILIC column to achieve chromatographic separation of cuscohygrine from other matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Monitor a specific precursor-to-product ion transition for Cuscohygrine (e.g., m/z 225.2 → 84.1).
-
Simultaneously monitor the corresponding transition for this compound (e.g., m/z 231.2 → 87.1). The mass shift of +6 Da is due to the six deuterium atoms.
-
-
-
Data Processing:
-
Generate a calibration curve by analyzing standards containing known concentrations of Cuscohygrine and a fixed concentration of this compound.
-
Plot the ratio of the peak area of Cuscohygrine to the peak area of this compound against the concentration of Cuscohygrine.
-
Calculate the concentration of Cuscohygrine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Conclusion
This compound is a critical tool for researchers in forensic toxicology, clinical chemistry, and natural product analysis. Its use as an internal standard enables the development of highly accurate, precise, and robust quantitative methods for the determination of cuscohygrine. The principles and protocols outlined in this guide provide a framework for the successful implementation of this compound in a research or regulated laboratory setting, ensuring the generation of reliable and defensible analytical data. The careful selection and rigorous quality control of deuterated standards are paramount to the integrity of any quantitative mass spectrometry-based assay.
References
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Pharmaffiliates. (n.d.). This compound (Mixture of Diastereomers). Retrieved from [Link]
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Vallejo, M., et al. (2023). Cuscohygrine and Hygrine as Biomarkers for Coca Leaf Chewing: Analytical Challenges in GC-MS Detection and Implications for the Differentiation of Cocaine Use in Forensic Toxicology. Separations. MDPI. Retrieved from [Link]
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Hölzel-Diagnostika. (n.d.). Dihydrothis compound. Retrieved from [Link]
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Merck Index. (n.d.). Cuscohygrine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Cuscohygrine. PubChem Compound Database. Retrieved from [Link]
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FooDB. (n.d.). Cuscohygrine. Retrieved from [Link]
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Grokipedia. (2026). Cuscohygrine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Cuskhygrine. PubChem Compound Database. Retrieved from [Link]
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Navigating the Analytical Landscape of Tropane Alkaloids: A Technical Guide to Deuterated Cuscohygrine
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioanalysis and drug development, the precise quantification of target molecules is paramount. This is particularly true for the study of tropane alkaloids, a class of naturally occurring compounds with significant pharmacological and toxicological profiles. Among the tools available to the modern analytical scientist, isotopically labeled internal standards stand out for their ability to enhance accuracy and precision. This technical guide provides an in-depth exploration of Deuterated Cuscohygrine, a key internal standard for the analysis of cuscohygrine and related tropane alkaloids.
The Critical Role of Internal Standards in Tropane Alkaloid Analysis
The quantification of tropane alkaloids in complex biological matrices presents numerous challenges, including matrix effects, extraction variability, and instrument response fluctuations. The use of an internal standard that closely mimics the physicochemical properties of the analyte is crucial to mitigate these issues. An ideal internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement in the mass spectrometer, thereby providing a reliable reference for accurate quantification.
Deuterated internal standards, such as Cuscohygrine-d6, are considered the gold standard for mass spectrometry-based assays. The incorporation of stable isotopes results in a compound with a higher mass-to-charge ratio (m/z) than the endogenous analyte, allowing for their simultaneous detection and differentiation by the mass spectrometer. Crucially, the deuterated standard exhibits nearly identical chromatographic retention times and extraction efficiencies to its non-labeled counterpart, ensuring that it accurately reflects the analytical fate of the analyte throughout the entire workflow.
Commercial Availability of Deuterated Cuscohygrine
For researchers embarking on studies involving cuscohygrine, securing a reliable source of high-purity deuterated internal standard is a critical first step. Several reputable chemical suppliers specialize in the synthesis and provision of such complex molecules.
| Supplier | Product Name | CAS Number | Molecular Formula | Notes |
| Santa Cruz Biotechnology, Inc. | This compound | 1292907-65-3 | C₁₃H₁₈D₆N₂O | Offered for research use.[1] |
| Parchem | This compound | 71983-04-5 | C₁₃H₂₄N₂O | Available for quotation. |
| Pharmaffiliates | This compound (Mixture of Diastereomers) | 1292907-65-3 | C₁₃H₁₈D₆N₂O | Provided as a clear colorless to yellow oil. |
| Labsolu | This compound | 1292907-65-3 | C₁₃H₁₈D₆N₂O | Available in various pack sizes. |
Note: While a specific Certificate of Analysis for this compound is not publicly available, researchers should always request this documentation from the supplier upon purchase. This certificate provides vital information regarding the product's purity, isotopic enrichment, and recommended storage conditions, which are essential for ensuring the integrity of analytical results.
The Scientific Rationale: Synthesis and Isotopic Labeling
The synthesis of Deuterated Cuscohygrine (specifically, this compound) involves the introduction of six deuterium atoms into the cuscohygrine molecule. This is typically achieved by utilizing a deuterated methylating agent to introduce trideuteromethyl groups onto the nitrogen atoms of the two pyrrolidine rings.
The biosynthesis of cuscohygrine in plants such as Erythroxylum coca provides a foundational understanding of its structure. The process begins with the amino acid ornithine, which is methylated and decarboxylated to form N-methylputrescine. Through a series of enzymatic reactions, this precursor cyclizes to an N-methyl-Δ¹-pyrrolinium salt. The condensation of this salt with acetoacetyl coenzyme A yields hygrine, and a subsequent condensation with another molecule of the pyrrolidinium salt results in the formation of cuscohygrine.
The chemical synthesis of this compound leverages this structural understanding. A common strategy involves the quaternization of the secondary amine precursors of the pyrrolidine rings with a deuterated methyl source, such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄). This process, known as deuteromethylation, specifically replaces the protons of the N-methyl groups with deuterium atoms, resulting in a stable, isotopically labeled internal standard.
Caption: Biosynthetic and synthetic pathways leading to Cuscohygrine and its deuterated analog.
Analytical Methodology: LC-MS/MS for Superior Performance
While gas chromatography-mass spectrometry (GC-MS) has been used for the analysis of tropane alkaloids, it presents significant challenges, including the thermal degradation of cuscohygrine to hygrine. This instability can lead to inaccurate quantification and method variability.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the superior technique for the analysis of cuscohygrine and other tropane alkaloids. Its advantages include:
-
Reduced Thermal Degradation: LC operates at lower temperatures, preserving the integrity of thermally labile compounds like cuscohygrine.
-
Enhanced Specificity and Sensitivity: Tandem mass spectrometry (MS/MS) provides a high degree of selectivity by monitoring specific precursor-to-product ion transitions, minimizing interferences from the sample matrix.
-
Improved Robustness: The use of a deuterated internal standard in LC-MS/MS assays effectively compensates for matrix effects and variations in sample preparation and injection volume, leading to highly robust and reliable results.
Step-by-Step Experimental Protocol for Tropane Alkaloid Analysis in Biological Matrices
The following protocol provides a general framework for the extraction and LC-MS/MS analysis of tropane alkaloids from biological samples, such as plasma or urine, using Deuterated Cuscohygrine as an internal standard. Note: This is a representative protocol and should be optimized and validated for the specific matrix and analyte of interest.
1. Sample Preparation:
-
To 100 µL of the biological sample (e.g., plasma, urine), add 10 µL of the Deuterated Cuscohygrine internal standard working solution (concentration to be optimized based on the expected analyte concentration).
-
Add 300 µL of a protein precipitation solvent (e.g., acetonitrile containing 1% formic acid).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).
-
Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over several minutes, hold for a short period, and then return to initial conditions for re-equilibration. The gradient should be optimized to achieve good separation of the analyte from other matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ions for both the analyte (e.g., cuscohygrine) and the internal standard (this compound) must be determined by direct infusion and optimization. For this compound, the precursor ion will be [M+H]⁺, and the product ions will be characteristic fragments.
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for each MRM transition to maximize signal intensity.
-
Caption: A generalized workflow for the LC-MS/MS analysis of tropane alkaloids using a deuterated internal standard.
Conclusion: Ensuring Analytical Integrity
The use of Deuterated Cuscohygrine as an internal standard is a cornerstone of robust and reliable quantitative analysis of cuscohygrine in complex biological matrices. Its commercial availability, coupled with the superior performance of LC-MS/MS, provides researchers, scientists, and drug development professionals with the necessary tools to achieve high-quality data. By understanding the scientific principles behind its synthesis and application, and by implementing well-validated analytical protocols, the scientific community can continue to advance our understanding of tropane alkaloids and their impact on human health.
References
-
Pharmaffiliates. (n.d.). This compound (Mixture of Diastereomers). Retrieved from [Link]
-
Wikipedia. (n.d.). Cuscohygrine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
-
MDPI. (2023). Cuscohygrine and Hygrine as Biomarkers for Coca Leaf Chewing: Analytical Challenges in GC-MS Detection and Implications for the Differentiation of Cocaine Use in Forensic Toxicology. Retrieved from [Link]
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Stability and storage conditions for Cuscohygrine-d6
An In-Depth Technical Guide to the Stability and Storage of Cuscohygrine-d6
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Critical Role of this compound in Research
This compound, the deuterated analog of the naturally occurring pyrrolidine alkaloid Cuscohygrine, serves as an indispensable internal standard for quantitative bioanalytical studies. Found in various plants, including those of the Erythroxylum and Solanaceae families, Cuscohygrine is a key biomarker in forensic toxicology and metabolic research.[1] The precision and reliability of analytical methods employing this compound are fundamentally dependent on its chemical and isotopic stability. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines field-proven protocols for its optimal storage and handling, ensuring the integrity of research outcomes.
I. Chemical Profile and Intrinsic Stability of this compound
Cuscohygrine is a bis-N-methyl pyrrolidine alkaloid, characterized as an oil that is soluble in water.[1][2] It can be distilled without decomposition only under a vacuum, hinting at its thermal lability.[1][2] The deuterated form, this compound, shares these fundamental properties but with the critical addition of six deuterium atoms, typically on the N-methyl groups, which provides a distinct mass shift for mass spectrometry-based detection.[3]
The stability of any analytical standard is paramount. For deuterated compounds like this compound, two primary concerns are chemical degradation and isotopic exchange. Chemical degradation involves the breakdown of the molecule, while isotopic exchange refers to the replacement of deuterium atoms with hydrogen from the surrounding environment. Both processes can compromise the accuracy of quantitative analyses.
II. Factors Influencing the Stability of this compound
A. Thermal Stability: A Critical Consideration
Recent studies have highlighted the thermal instability of Cuscohygrine and its deuterated analog.[4] When subjected to high temperatures, such as those encountered in the injection port of a gas chromatograph (GC), this compound can undergo thermal degradation.
Degradation Pathway: The primary thermal degradation pathway involves the fragmentation of the this compound molecule to form Hygrine-d3.[4] This transformation is significant as it can lead to an underestimation of the this compound concentration and potentially interfere with the analysis of other related compounds.
Experimental Evidence: A study evaluating the impact of GC injector temperature on this compound stability demonstrated a clear correlation between temperature and degradation. The degradation to Hygrine-d3 was observed across a range of injector temperatures (180°C to 290°C).[4]
Table 1: Summary of Thermal Degradation Observations for this compound
| Parameter | Observation | Implication for Handling |
| Injector Temperature | Increased temperature leads to degradation to Hygrine-d3.[4] | Minimize exposure to high temperatures during analysis. |
| Injection Mode | Splitless injection can exacerbate thermal degradation.[4] | Optimize GC methods to reduce thermal stress. |
| Solvent | Degradation occurs in both methanol and ethyl acetate.[4] | Solvent choice does not mitigate thermal degradation. |
Logical Relationship: Thermal Degradation of this compound
Caption: Thermal degradation pathway of this compound.
B. Storage Temperature: The Cornerstone of Long-Term Stability
The rate of chemical reactions, including degradation, is highly dependent on temperature. Therefore, maintaining appropriate storage temperatures is the most critical factor in preserving the integrity of this compound.
Recommended Storage Conditions:
-
Long-Term Storage: For long-term stability, this compound should be stored at -20°C .[4][5] This temperature significantly slows down potential degradation processes.
-
Short-Term Storage: For routine use, storage at 2-8°C in a refrigerator is acceptable for shorter periods.[3]
It is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which can compromise the standard.
C. Photostability: Mitigating Light-Induced Degradation
Best Practices:
-
Always store this compound in amber or opaque vials to protect it from light.
-
When working with the compound, minimize its exposure to direct sunlight or harsh artificial lighting.
D. pH and Solvent Effects: Ensuring Stability in Solution
Cuscohygrine is soluble in water and its stability in solution can be influenced by pH.[2] As a basic alkaloid, it will exist in its protonated form in acidic solutions and as the free base in alkaline conditions. The stability of pyrrolidine alkaloids can vary with pH, with extremes in pH potentially catalyzing hydrolysis or other degradation reactions.
Recommendations for Solutions:
-
Prepare solutions of this compound in high-purity solvents.
-
For aqueous solutions, it is advisable to use buffered systems to maintain a stable pH, preferably in the neutral to slightly acidic range.
-
A study has shown that working solutions of this compound in methanol and ethyl acetate are stable for at least 3 months when stored at -20°C.[4]
III. Protocols for Optimal Storage and Handling
Adherence to strict protocols is essential to maintain the chemical and isotopic integrity of this compound.
A. Recommended Storage Protocol
-
Receipt of Standard: Upon receipt, immediately inspect the container for any damage.
-
Log Entry: Record the date of receipt, lot number, and initial storage conditions in a dedicated laboratory notebook or LIMS.
-
Storage Location:
-
For long-term storage, place the sealed container in a calibrated freezer at -20°C .
-
For short-term or in-use standards, store in a calibrated refrigerator at 2-8°C .
-
-
Environment: Ensure the storage area is clean, dry, and protected from light.
Experimental Workflow: Long-Term Storage Protocol
Caption: Protocol for the long-term storage of this compound.
B. Handling Protocol for Sample Preparation
-
Equilibration: Before use, remove the container from the freezer or refrigerator and allow it to reach ambient temperature on the benchtop. This prevents moisture contamination.
-
Inert Atmosphere: If the compound is particularly sensitive or for high-precision work, consider handling it under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen or argon).
-
Weighing: Use a calibrated analytical balance to accurately weigh the required amount of the standard.
-
Dissolution: Dissolve the standard in a pre-determined, high-purity solvent to the desired concentration.
-
Storage of Solutions: Store stock and working solutions in tightly sealed, light-protected containers at -20°C for up to 3 months.[4]
IV. Troubleshooting Stability and Storage Issues
| Issue | Potential Cause | Recommended Action |
| Peak area of this compound decreases over time | Chemical degradation due to improper storage (temperature, light) | Review storage conditions. Ensure storage at -20°C and protection from light. |
| Appearance of a Hygrine-d3 peak in GC-MS analysis | Thermal degradation in the GC inlet | Optimize GC injector temperature, consider a cooler injection temperature or a different injection technique.[4] |
| Poor reproducibility of analytical results | Isotopic exchange or contamination | Ensure proper handling to avoid moisture. Use fresh, high-purity solvents. |
| Changes in the physical appearance of the standard (e.g., color) | Significant degradation | Discard the standard and use a fresh, properly stored vial. |
V. Conclusion: Upholding Data Integrity
The stability of this compound is a critical parameter that underpins the validity of analytical data in research and forensic applications. By understanding the factors that influence its stability—primarily temperature and light—and by implementing rigorous storage and handling protocols, researchers can ensure the long-term integrity of this vital internal standard. The recommendations provided in this guide are designed to be a practical resource for scientists and professionals dedicated to achieving the highest standards of scientific accuracy.
VI. References
-
Rubio, N. C., Alvarez-Freire, I., Cabarcos-Fernández, P., Tabernero-Duque, M. J., & Bermejo-Barrera, A. M. (2023). Cuscohygrine and Hygrine as Biomarkers for Coca Leaf Chewing: Analytical Challenges in GC-MS Detection and Implications for the Differentiation of Cocaine Use in Forensic Toxicology. Molecules, 28(14), 5469. [Link]
-
ResearchGate. (n.d.). cuscohygrine standard partially degraded to hygrine. Retrieved from [Link]
-
Wikipedia. (2023, December 27). Cuscohygrine. [Link]
-
chemeurope.com. (n.d.). Cuscohygrine. Retrieved from [Link]
-
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Navigating the Solution Landscape: A Technical Guide to the Organic Solvent Solubility of Cuscohygrine-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Cuscohygrine-d6 in Modern Research
Cuscohygrine, a pyrrolidine alkaloid naturally present in coca plants and various species of the Solanaceae family, has long been a subject of phytochemical interest.[1][2] Its deuterated isotopologue, this compound, in which the hydrogen atoms of the two N-methyl groups are replaced by deuterium, serves as a critical internal standard for mass spectrometry-based quantitative analysis. The precise and accurate quantification of cuscohygrine in complex biological matrices is paramount in fields ranging from forensic toxicology to metabolic studies. Understanding the solubility of this compound in a variety of organic solvents is a fundamental prerequisite for the development of robust analytical methods, formulation studies, and in vitro pharmacological assays.
This in-depth technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. We will delve into the theoretical underpinnings of its solubility, present a systematic approach to solvent selection, and provide detailed experimental protocols for solubility determination. This guide is designed to empower researchers and drug development professionals with the knowledge to effectively handle and utilize this compound in their scientific endeavors.
Core Principles: Deconstructing the Solubility of a Deuterated Alkaloid
The solubility of a compound is governed by a complex interplay of intermolecular forces between the solute and the solvent. For this compound, several key factors dictate its behavior in organic solvents:
-
Molecular Structure and Polarity: Cuscohygrine possesses two tertiary amine functionalities within its pyrrolidine rings and a central ketone group.[3] These features impart a degree of polarity to the molecule and the capacity for hydrogen bonding with protic solvents. The overall molecule, however, has significant nonpolar hydrocarbon character, contributing to its lipophilicity. The predicted logP value for cuscohygrine is 1.53, indicating a moderate level of lipophilicity.[3]
-
"Like Dissolves Like": This age-old adage remains a cornerstone of solubility prediction. Solvents with polarity similar to this compound are more likely to be effective. Therefore, a spectrum of solvents ranging from polar aprotic (e.g., DMSO, acetonitrile) to polar protic (e.g., methanol, ethanol) and nonpolar (e.g., hexane, toluene) should be considered.
-
The Alkaloid Nature: As a weak base, the solubility of this compound is pH-dependent. In its free base form, it is expected to be more soluble in organic solvents.[4][5] Conversely, in an acidic environment, the nitrogen atoms can become protonated, forming salts that are generally more soluble in polar solvents like water and ethanol.
-
The Impact of Deuteration: The replacement of hydrogen with deuterium can subtly influence a molecule's physicochemical properties. While the effect on solubility is often minor, it is not negligible. A study on the deuterated non-steroidal anti-inflammatory drug, flurbiprofen-d8, demonstrated a twofold increase in solubility compared to its non-deuterated counterpart.[6] This phenomenon is attributed to alterations in intermolecular interactions and crystal lattice energy. Therefore, it is reasonable to anticipate that the solubility of this compound will be comparable to, and potentially slightly different from, that of unlabeled cuscohygrine.
Visualizing the Path to Dissolution: A Conceptual Workflow
The following diagram illustrates the logical workflow for selecting an appropriate organic solvent for this compound, integrating the core principles of solubility.
Caption: A stepwise approach to solvent selection for this compound.
Predicted Solubility Profile of this compound in Common Organic Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale & Expert Insights |
| Methanol (MeOH) | Polar Protic | Soluble | As a polar protic solvent, methanol can engage in hydrogen bonding with the ketone and tertiary amine groups of this compound. Its alkyl nature also interacts favorably with the hydrocarbon portions of the molecule. One source explicitly states cuscohygrine is soluble in methanol.[] |
| Ethanol (EtOH) | Polar Protic | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities make it a good solvent for this compound. It is a common solvent for many alkaloids.[][8] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. It is a common choice for creating stock solutions of test compounds for biological assays. |
| Acetonitrile (ACN) | Polar Aprotic | Soluble | Acetonitrile is a moderately polar solvent widely used as the organic mobile phase in reversed-phase liquid chromatography. Its ability to dissolve a broad range of organic molecules, including alkaloids, is well-established. |
| Chloroform (CHCl₃) | Nonpolar | Soluble | Chloroform is a common solvent for the extraction of alkaloids from natural sources. Its ability to dissolve free-base alkaloids is a testament to its effectiveness for moderately polar, lipophilic compounds like this compound. |
| Dichloromethane (DCM) | Nonpolar | Soluble | Similar to chloroform, dichloromethane is another effective solvent for the extraction and dissolution of alkaloids. |
| Ethyl Acetate (EtOAc) | Moderately Polar | Likely Soluble | Ethyl acetate is a moderately polar solvent that can offer a good balance of polarity for compounds like this compound. It is often used in chromatography and extraction processes for alkaloids. |
| Acetone | Polar Aprotic | Likely Soluble | Acetone is a polar aprotic solvent that is a good solvent for many organic compounds. Its ability to dissolve this compound is expected to be high. |
| Toluene | Nonpolar | Slightly Soluble | As a nonpolar aromatic solvent, toluene is less likely to be an effective solvent for the moderately polar this compound compared to more polar options. Some solubility is expected due to the lipophilic character of the alkaloid. |
| Hexane | Nonpolar | Sparingly Soluble | Hexane is a nonpolar aliphatic solvent and is generally a poor solvent for polar compounds. It is expected to have very limited ability to dissolve this compound. |
Experimental Protocol for the Determination of this compound Solubility
To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.
Materials and Equipment:
-
This compound (of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 2 mL or 4 mL)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of this compound into a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A preliminary time-course experiment (e.g., sampling at 24, 48, and 72 hours) is recommended to determine the time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vial to stand undisturbed in the temperature-controlled environment for a period to allow the excess solid to settle.
-
Alternatively, centrifuge the vial at a moderate speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe, avoiding any disturbance of the solid material.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining undissolved particles.
-
-
Analysis and Quantification:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated HPLC or GC-MS method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
The resulting concentration represents the solubility of this compound in the tested solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).
-
Conclusion: A Framework for Informed Decision-Making
While a definitive, quantitative solubility dataset for this compound in all common organic solvents is not yet established in the scientific literature, a robust understanding of its chemical nature and the principles of solubility provides a strong foundation for its effective use. This guide has synthesized the available information to offer a predictive solubility profile and a practical experimental framework for its determination. By leveraging the theoretical principles and the provided experimental protocol, researchers, scientists, and drug development professionals can confidently navigate the solution landscape of this compound, ensuring the integrity and success of their analytical and developmental workflows.
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The Natural Occurrence of Non-Deuterated Cuscohygrine: A Technical Guide
Abstract
Cuscohygrine, a pyrrolidine alkaloid, is a significant secondary metabolite found across a diverse range of plant species. This technical guide provides an in-depth exploration of the natural occurrence of non-deuterated cuscohygrine, its biosynthetic pathway, and established methodologies for its isolation and characterization. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this important natural product. We will delve into the causality behind experimental choices in its study and provide self-validating protocols to ensure scientific integrity.
Introduction: The Significance of Cuscohygrine
First isolated in 1889 by Carl Liebermann from coca leaves, cuscohygrine is a pyrrolidine alkaloid that often co-exists with more potent alkaloids like cocaine and atropine.[1][2][3] Its chemical structure consists of two N-methylpyrrolidine rings linked by a propan-2-one bridge.[2] While not as pharmacologically potent as its co-occurring counterparts, cuscohygrine holds significant value in several scientific domains. It serves as a crucial biomarker in forensic toxicology to distinguish between the traditional chewing of coca leaves and the illicit use of purified cocaine.[4][5][6][7][8] Furthermore, its presence in various medicinal plants from the Solanaceae family underscores its potential role in the overall pharmacological profile of these botanicals.[1][2][3] Understanding its natural distribution and biosynthesis is paramount for quality control of herbal medicines, forensic analysis, and exploring its own, albeit less understood, bioactivities.
Natural Distribution Across the Plant Kingdom
Cuscohygrine is not confined to a single plant family; its presence has been documented in a variety of unrelated plant species, suggesting convergent evolution of its biosynthetic pathway. The primary families known to produce cuscohygrine are the Erythroxylaceae and Solanaceae.[1][2][9]
Erythroxylaceae Family: The Coca Plants
The most well-known source of cuscohygrine is the coca plant, specifically Erythroxylum coca and Erythroxylum novogranatense.[2][10] In coca leaves, cuscohygrine is a significant component of the total alkaloid profile, although its concentration can vary depending on the variety, growing conditions, and age of the leaves.[10] For instance, the cocaine alkaloid content in dry Erythroxylum coca var. coca leaves can range from 0.23% to 0.96%.[10] Cuscohygrine, along with hygrine, constitutes a substantial portion of the non-cocaine alkaloids.
Solanaceae Family: A Widespread Occurrence
Cuscohygrine is also frequently found in the Solanaceae family, often referred to as the nightshade family.[1][2] This family includes many plants with significant medicinal and toxicological properties. Notable species containing cuscohygrine include:
-
Atropa belladonna (Deadly Nightshade): A well-known medicinal plant, it produces a range of tropane alkaloids, including atropine, scopolamine, and cuscohygrine.[1][2]
-
Datura species (Jimsonweed): Various species of Datura, such as Datura stramonium and Datura innoxia, are known to contain cuscohygrine alongside other potent alkaloids.[1][2][3]
-
Hyoscyamus niger (Henbane): This plant is another member of the Solanaceae family that produces a complex mixture of alkaloids, with cuscohygrine being a notable constituent.[2][11][12][13][14] In hairy root cultures of Hyoscyamus niger, cuscohygrine concentrations can be significant.[11][12][13]
Other Documented Occurrences
Interestingly, cuscohygrine has been identified in plants outside of these two major families, indicating a broader distribution than initially thought. These include:
-
Convolvulus arvensis (Field Bindweed): This perennial vine from the Convolvulaceae family has been shown to contain cuscohygrine.[2]
-
Lilium candidum (Madonna Lily): The bulbs of this ornamental plant from the Liliaceae family have also been reported to contain cuscohygrine.[2]
-
Withania somnifera (Ashwagandha): This medicinal herb, also in the Solanaceae family, contains cuscohygrine, which is being investigated for its potential pharmacological activities.[15][16]
The following table summarizes the natural occurrence of cuscohygrine in various plant species.
| Family | Species | Common Name | Plant Part | Reference(s) |
| Erythroxylaceae | Erythroxylum coca | Coca Plant | Leaves | [1][2][10] |
| Erythroxylum novogranatense | Novo-Granada Coca | Leaves | ||
| Solanaceae | Atropa belladonna | Deadly Nightshade | - | [1] |
| Datura stramonium | Jimsonweed | - | [1][2][3] | |
| Datura innoxia | Thorn-apple | - | [2][3] | |
| Hyoscyamus niger | Henbane | Hairy roots | [2][11][12][13] | |
| Withania somnifera | Ashwagandha | Roots | [15][16] | |
| Convolvulaceae | Convolvulus arvensis | Field Bindweed | - | [2] |
| Liliaceae | Lilium candidum | Madonna Lily | Bulbs | [2] |
The Biosynthetic Pathway of Cuscohygrine
The biosynthesis of cuscohygrine is intricately linked to the broader pathway of tropane alkaloid biosynthesis.[9][17][18][19] The pathway initiates from the amino acid L-ornithine.[1][2] The biosynthesis of tropane alkaloids is believed to have evolved independently in the Solanaceae and Erythroxylaceae families, leading to some variations in the enzymatic machinery.[9]
The key steps in the formation of cuscohygrine are as follows:
-
Formation of Putrescine: L-ornithine is decarboxylated by the enzyme ornithine decarboxylase (ODC) to form putrescine.[20]
-
N-methylation of Putrescine: Putrescine is then N-methylated by putrescine N-methyltransferase (PMT) to yield N-methylputrescine.[20]
-
Oxidation and Cyclization: N-methylputrescine undergoes oxidative deamination by a diamine oxidase, followed by spontaneous cyclization to form the N-methyl-Δ¹-pyrrolinium cation.[1][2][20]
-
Formation of Hygrine: The N-methyl-Δ¹-pyrrolinium cation condenses with acetoacetyl-CoA to produce hygrine.[1]
-
Formation of Cuscohygrine: Finally, a second molecule of the N-methyl-Δ¹-pyrrolinium cation condenses with hygrine to yield cuscohygrine.[1][2]
This biosynthetic pathway highlights the central role of the N-methyl-Δ¹-pyrrolinium cation as a common precursor for various pyrrolidine and tropane alkaloids.
Caption: Biosynthetic pathway of cuscohygrine from L-ornithine.
Isolation and Characterization of Cuscohygrine
The extraction and purification of cuscohygrine from plant material is a critical step for its further study and application. The choice of methodology depends on the starting material and the desired purity of the final product.
Extraction Protocol from Plant Material
This protocol provides a general framework for the extraction of cuscohygrine from dried plant leaves, such as those from Erythroxylum coca.
Materials and Reagents:
-
Dried and powdered plant leaves
-
Methanol or Ethanol (95%)
-
Chloroform
-
Sodium carbonate (Na₂CO₃) solution (10%)
-
Hydrochloric acid (HCl) (0.1 M)
-
Sodium hydroxide (NaOH) (0.1 M)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Step-by-Step Methodology:
-
Maceration: Weigh 100 g of finely powdered, dried plant leaves and macerate with 500 mL of methanol or ethanol for 24 hours at room temperature with occasional shaking.
-
Filtration: Filter the mixture through filter paper to separate the plant debris from the extract.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain a crude extract.
-
Acid-Base Extraction:
-
Dissolve the crude extract in 100 mL of 0.1 M HCl.
-
Wash the acidic solution with 3 x 50 mL of chloroform in a separatory funnel to remove non-alkaloidal compounds. Discard the chloroform layers.
-
Make the aqueous layer alkaline (pH 9-10) by the dropwise addition of 10% sodium carbonate solution.
-
Extract the alkaloids from the basified aqueous solution with 3 x 50 mL of chloroform.
-
-
Drying and Concentration: Combine the chloroform extracts and dry over anhydrous sodium sulfate. Filter and evaporate the chloroform under reduced pressure to yield the crude alkaloid fraction containing cuscohygrine.
Analytical Characterization
Once isolated, the presence and purity of cuscohygrine can be confirmed using various analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification of cuscohygrine.[4][5][6] The compound can be identified based on its retention time and its characteristic mass spectrum, which shows key fragments at m/z 84, 98, and 140.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC methods have been developed for the quantification of cuscohygrine in plant extracts.[21] A typical method might use a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffer solution, with UV detection at around 210 nm.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the definitive structural elucidation of isolated cuscohygrine, confirming the connectivity and stereochemistry of the molecule.
Caption: General workflow for the isolation and analysis of cuscohygrine.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of the natural occurrence, biosynthesis, and methodologies for the isolation and characterization of non-deuterated cuscohygrine. Its widespread distribution in prominent medicinal and psychoactive plant families highlights its importance in phytochemistry and forensic science. The elucidation of its biosynthetic pathway not only deepens our understanding of plant secondary metabolism but also opens avenues for synthetic biology approaches to produce this and related alkaloids.
Future research should focus on several key areas. A more extensive screening of plant species for the presence of cuscohygrine could reveal novel sources and provide further insights into the evolutionary origins of its biosynthesis. Further investigation into the pharmacological properties of pure cuscohygrine is warranted to determine its potential therapeutic applications. Finally, the development of more rapid and sensitive analytical methods will continue to be crucial for its detection in complex matrices for both quality control and forensic purposes.
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Castro, A. L., et al. (2023). Detection of coca alkaloids in oral fluid from coca leaf (tea) consumers: using solid phase extraction to improve validation parameters and widen the detection window. Analytical Methods, 15(41), 5183-5192. [Link]
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Chen, C., et al. (2022). Natural Composition and Biosynthetic Pathways of Alkaloids in Medicinal Dendrobium Species. Frontiers in plant science, 13, 893355. [Link]
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Hastedt, M., et al. (2016). Behaviour of hygrine and cuscohygrine in illicit cocaine production establishes their use as markers for chewing coca leaves in contrast with cocaine abuse. Drug testing and analysis, 8(3-4), 328-334. [Link]
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Methodological & Application
Application Note: The Use of Cuscohygrine-d6 as an Internal Standard in the Quantitative GC-MS Analysis of Cuscohygrine
Abstract
This technical guide provides a comprehensive overview and a detailed protocol for the utilization of cuscohygrine-d6 as an internal standard in the quantitative analysis of cuscohygrine by Gas Chromatography-Mass Spectrometry (GC-MS). This application note is intended for researchers, scientists, and drug development professionals who require accurate and precise quantification of cuscohygrine in various matrices. The document elucidates the principles of isotope dilution mass spectrometry, the rationale for using a deuterated internal standard, and addresses the specific analytical challenges associated with the GC-MS analysis of cuscohygrine, such as thermal degradation. A step-by-step protocol for sample preparation, instrument configuration, and data analysis is provided, alongside a discussion of method validation and troubleshooting.
Introduction: The Principle of Isotope Dilution Mass Spectrometry (IDMS) and the Role of Internal Standards
Quantitative analysis in mass spectrometry is susceptible to variations arising from multiple stages of the analytical workflow, including sample preparation, chromatographic separation, and mass spectrometric detection.[1] Factors such as analyte loss during extraction, inconsistencies in injection volume, instrument drift, and matrix effects can significantly impact the accuracy and precision of the results.[1] An internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls at the earliest possible stage of the analysis.[1] The fundamental principle is that the IS, being chemically and physically similar to the analyte of interest, will experience the same variations throughout the analytical process.[1]
Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique that employs a stable isotope-labeled version of the analyte as the internal standard.[][3][4][5] This method is considered a definitive analytical technique due to its high accuracy and precision.[5] The ideal internal standard is a stable isotope-labeled analog of the analyte, as it co-elutes with the analyte and exhibits nearly identical chemical and physical properties during sample preparation and analysis.[6][7] This co-elution and similar behavior allow for effective correction of matrix effects and other sources of analytical variability.[6] Quantification is based on the ratio of the signal from the analyte to the signal from the isotopically labeled internal standard, rather than the absolute signal of the analyte.[8][9]
This compound, a deuterated form of cuscohygrine, serves as an excellent internal standard for the GC-MS quantification of cuscohygrine. It shares the same retention time and extraction recovery as the unlabeled analyte, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.
Cuscohygrine and this compound: Properties and Rationale for Use
Cuscohygrine is a pyrrolidine alkaloid found in coca plants and other members of the Solanaceae family.[10][11] It is often analyzed as a biomarker to distinguish between the chewing of coca leaves and the abuse of illicit cocaine.[12][13][14][15]
-
Cuscohygrine:
-
This compound:
The six deuterium atoms in this compound provide a distinct mass shift, allowing for its simultaneous detection with the unlabeled cuscohygrine without isotopic overlap.
Analytical Workflow for Cuscohygrine Quantification using GC-MS and this compound
The following diagram illustrates the general workflow for the quantitative analysis of cuscohygrine using this compound as an internal standard.
Caption: General workflow for cuscohygrine analysis.
Detailed Protocol for GC-MS Analysis of Cuscohygrine with this compound Internal Standard
This protocol provides a general framework. Optimization and validation are essential for specific matrices and instrumentation.
Reagents and Materials
-
Cuscohygrine analytical standard
-
This compound (Internal Standard)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Ammonium hydroxide
-
Anhydrous sodium sulfate
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
GC-MS system with an autosampler
Preparation of Standards and Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of cuscohygrine and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the cuscohygrine stock solution with methanol to create calibration standards.
-
Internal Standard Spiking Solution (e.g., 1 µg/mL): Dilute the this compound stock solution with methanol to the desired concentration.
Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of the biological sample (e.g., urine), add a fixed amount of the this compound internal standard spiking solution.
-
Vortex the sample.
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate solvent (e.g., ethyl acetate with ammonium hydroxide).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
GC-MS Instrumental Parameters
The following table provides typical GC-MS parameters that may be used as a starting point for method development.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C (Note: Optimization is critical, see Section 5) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 100 °C, hold 1 min; Ramp: 15 °C/min to 280 °C, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | Cuscohygrine: e.g., 84, 98, 140 (Note: fragments are non-specific)[12][13] |
| This compound: e.g., 87, 101, 143 (hypothetical, based on d6 labeling) | |
| Dwell Time | 100 ms |
Data Analysis and Quantification
-
Integrate the peak areas of the selected ions for both cuscohygrine and this compound.
-
Calculate the ratio of the peak area of cuscohygrine to the peak area of this compound for each calibrator and sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the cuscohygrine calibrators.
-
Determine the concentration of cuscohygrine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Critical Considerations and Challenges in GC-MS Analysis of Cuscohygrine
The GC-MS analysis of cuscohygrine presents several challenges that must be addressed to ensure accurate and reliable results.
Thermal Degradation
A significant challenge in the GC-MS analysis of cuscohygrine is its thermal degradation in the hot injector port to form hygrine.[12][13] This degradation can also occur with the deuterated internal standard, this compound, leading to the formation of hygrine-d3.[12][13]
Mitigation Strategies:
-
Injector Temperature Optimization: Carefully evaluate a range of injector temperatures (e.g., 180-290 °C) to find a balance between efficient volatilization and minimal degradation.[12][13]
-
Liner Selection and Maintenance: Use a clean, inert GC liner. An aged or contaminated liner can exacerbate thermal degradation.[12][13]
-
Injection Mode: While splitless injection is often used for trace analysis, it can increase the residence time in the injector and promote thermal degradation. A split injection may be considered if sensitivity allows.[12][13]
Caption: Thermal degradation of cuscohygrine and its deuterated analog.
Matrix Effects
Biological matrices can contain endogenous compounds that co-elute with the analyte and interfere with its ionization, leading to signal enhancement or suppression.[12][13] While this compound can compensate for these effects to a large extent, significant matrix effects can still impact accuracy.[12][13]
Mitigation Strategies:
-
Efficient Sample Preparation: Employ a robust sample preparation method, such as SPE, to remove as many matrix components as possible.
-
Method Validation: Thoroughly validate the method for matrix effects by analyzing spiked samples from different sources.
Non-Specific Fragmentation
The electron ionization of cuscohygrine can produce low-abundance and non-specific fragments (e.g., m/z 84, 98, 140), which may not be sufficient for unambiguous identification, especially at low concentrations.[12][13]
Recommendation:
For forensic or clinical applications requiring high specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the preferred technique for the analysis of cuscohygrine.[12][13]
Method Validation
A comprehensive method validation should be performed according to established guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Assess the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: Determine the concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Evaluate the closeness of the measured values to the true values and the degree of scatter in the data.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Recovery: Assess the efficiency of the extraction procedure.
-
Stability: Evaluate the stability of the analyte in the biological matrix under different storage conditions.
Conclusion
The use of this compound as an internal standard is a critical component for achieving accurate and precise quantification of cuscohygrine by GC-MS. While this technique is powerful, careful consideration of the analytical challenges, particularly thermal degradation, is essential for successful method development and validation. By implementing the strategies outlined in this application note, researchers can develop robust and reliable methods for the analysis of cuscohygrine in a variety of applications. For applications demanding the highest level of specificity, the use of LC-MS/MS should be considered.
References
-
SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]
-
Guala, M., et al. (2023). Cuscohygrine and Hygrine as Biomarkers for Coca Leaf Chewing: Analytical Challenges in GC-MS Detection and Implications for the Differentiation of Cocaine Use in Forensic Toxicology. MDPI. Retrieved from [Link]
-
Guala, M., et al. (2023). Cuscohygrine and Hygrine as Biomarkers for Coca Leaf Chewing: Analytical Challenges in GC-MS Detection and Implications for the Differentiation of Cocaine Use in Forensic Toxicology. ResearchGate. Retrieved from [Link]
-
Gaffney, A. (2017). Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]
-
International Atomic Energy Agency. (n.d.). Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP-MS). Retrieved from [Link]
-
Chemistry For Everyone. (2023, August 4). What Is An Internal Standard And Why Is It Used In LC-MS? [Video]. YouTube. Retrieved from [Link]
-
Larivière, D., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. Retrieved from [Link]
-
Chemistry For Everyone. (2023, July 11). What Is Isotope Dilution Mass Spectrometry? [Video]. YouTube. Retrieved from [Link]
-
Singh, R. P. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. ResearchGate. Retrieved from [Link]
-
G. Frassanito, et al. (2013). Hygrine and cuscohygrine as possible markers to distinguish coca chewing from cocaine abuse in workplace drug testing. PubMed. Retrieved from [Link]
-
Guala, M., et al. (2023). cuscohygrine standard partially degraded to hygrine. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Cuscohygrine. Retrieved from [Link]
-
FooDB. (2010). Showing Compound Cuscohygrine (FDB002126). Retrieved from [Link]
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F. Besomi, et al. (2017). Behaviour of hygrine and cuscohygrine in illicit cocaine production establishes their use as markers for chewing coca leaves in contrast with cocaine abuse. PubMed. Retrieved from [Link]
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Application Note: Robust Quantification of Cuscohygrine in Human Plasma using a Deuterated Internal Standard and Mixed-Mode Solid-Phase Extraction
Abstract
This application note presents a detailed and validated protocol for the extraction and quantification of cuscohygrine in human plasma. To achieve high selectivity and recovery, a mixed-mode cation exchange solid-phase extraction (SPE) method was developed. The use of a stable isotope-labeled internal standard, cuscohygrine-d6, ensures accuracy and precision by correcting for matrix effects and variability during sample processing. The subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides excellent sensitivity and specificity, making this method suitable for pharmacokinetic, toxicological, and clinical research applications. This guide provides a step-by-step protocol, the scientific rationale behind the methodology, and validation data.
Introduction
Cuscohygrine is a pyrrolidine alkaloid found in coca leaves and other plants of the Solanaceae family.[1][2] Its presence in biological samples can be an indicator of coca leaf consumption, which is culturally significant in some regions and also relevant in forensic toxicology to differentiate from illicit cocaine use.[3][4][5] Accurate and reliable quantification of cuscohygrine in complex biological matrices like plasma is therefore crucial for various research and diagnostic purposes.
Solid-phase extraction (SPE) is a widely used technique for sample clean-up and concentration prior to chromatographic analysis.[4][6] For basic compounds like cuscohygrine, which possesses two tertiary amine groups and a predicted pKa of its strongest basic site around 9.13, a mixed-mode cation exchange (MCX) SPE sorbent offers significant advantages.[7][8] This type of sorbent combines reversed-phase and strong cation exchange retention mechanisms, allowing for a rigorous wash protocol that effectively removes neutral and acidic interferences, leading to cleaner extracts and reduced matrix effects in LC-MS/MS analysis.[8][9][10]
The incorporation of a deuterated internal standard (IS), such as this compound, is a critical component of a robust bioanalytical method.[3][11] A stable isotope-labeled IS co-elutes with the analyte and behaves similarly during extraction and ionization, thereby compensating for variations in sample preparation and potential ion suppression or enhancement in the mass spectrometer.[11] This approach is in line with regulatory expectations for bioanalytical method validation, ensuring the highest standards of accuracy and reproducibility.[12][13]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to implement a reliable method for cuscohygrine quantification in human plasma.
Chemical Properties of Cuscohygrine
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₄N₂O | [] |
| Molecular Weight | 224.34 g/mol | [] |
| Chemical Structure | 1,3-Bis(1-methyl-2-pyrrolidinyl)-2-propanone | [15] |
| Predicted pKa (Strongest Basic) | 9.13 | [7] |
| Solubility | Soluble in water | [1] |
Experimental Workflow
The overall experimental workflow for the quantification of cuscohygrine in human plasma is depicted in the following diagram.
Caption: Workflow for Cuscohygrine Quantification.
Materials and Reagents
-
Cuscohygrine certified reference material (Toronto Research Chemicals Inc. or equivalent)[3]
-
This compound (CUS-d6) certified reference material (Toronto Research Chemicals Inc. or equivalent)[3]
-
Human plasma (drug-free)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized, 18 MΩ·cm)
-
Formic acid (88% or higher)
-
Ammonium hydroxide (28-30%)
-
Mixed-mode strong cation exchange SPE cartridges (e.g., Oasis MCX, 30 mg/1 mL)
Detailed Protocol
Sample Preparation and Pre-treatment
-
Thaw human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a microcentrifuge tube, add 500 µL of human plasma.
-
Spike with 20 µL of working internal standard solution (this compound, 100 ng/mL in 50% methanol) to achieve a final concentration of 4 ng/mL.
-
Add 500 µL of 4% phosphoric acid in water to the plasma sample.
-
Vortex for 30 seconds to mix and precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
The supernatant will be loaded onto the SPE cartridge.
Scientific Rationale: The addition of acid serves a dual purpose: it precipitates plasma proteins, reducing matrix complexity, and it ensures that the cuscohygrine and its deuterated analog are in their protonated (cationic) state, which is essential for retention on the cation exchange sorbent.[8]
Solid-Phase Extraction (SPE) Protocol
The following steps should be performed using a vacuum manifold.
Sources
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Application Note: Quantitative Analysis of Cuscohygrine in Biological Matrices Using Cuscohygrine-d6 as an Internal Standard for Forensic Toxicology
Introduction: The Forensic Challenge of Differentiating Coca Leaf Chewing from Illicit Cocaine Use
In forensic toxicology, distinguishing between the traditional, legal consumption of coca leaves and the illicit use of cocaine is a significant analytical challenge.[1][2] Cuscohygrine, a pyrrolidine alkaloid naturally present in coca leaves, is not found in illicit cocaine preparations due to its removal during the manufacturing process.[3][4][5] This makes cuscohygrine an excellent biomarker for identifying individuals who have chewed coca leaves.[1][2][6] Accurate and reliable quantification of cuscohygrine in biological samples such as urine, oral fluid, and plasma is therefore crucial for forensic investigations.[1][7]
This application note provides a comprehensive guide for the quantitative analysis of cuscohygrine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with cuscohygrine-d6 as a deuterated internal standard. The use of a stable isotope-labeled internal standard is paramount for correcting analytical variability and matrix effects, ensuring the accuracy and precision required in forensic toxicology.[1] While gas chromatography-mass spectrometry (GC-MS) has been explored, it presents significant limitations due to the thermal degradation of cuscohygrine.[1][8] LC-MS/MS is the preferred method for the reliable detection and quantification of this key biomarker.[1][9]
The Role of this compound as an Internal Standard
This compound is the deuterated analog of cuscohygrine, where six hydrogen atoms have been replaced with deuterium.[10] This isotopic labeling makes it an ideal internal standard for quantitative mass spectrometry for several key reasons:
-
Chemical and Physical Similarity: this compound has nearly identical chemical and physical properties to the native cuscohygrine. This ensures that it behaves similarly during sample preparation, chromatography, and ionization.
-
Mass Difference: The mass difference between cuscohygrine and this compound allows for their distinct detection by a mass spectrometer, while their co-elution during chromatography simplifies data analysis.
-
Correction for Variability: By adding a known amount of this compound to each sample at the beginning of the workflow, any loss of analyte during sample preparation or fluctuations in instrument response can be normalized, leading to more accurate and precise quantification.
Chemical Structures
Caption: Chemical structures of Cuscohygrine and its deuterated internal standard, this compound.
Analytical Workflow
The following diagram outlines the complete analytical workflow for the quantification of cuscohygrine in biological samples.
Caption: Overview of the analytical workflow for cuscohygrine analysis.
Detailed Protocols
Reagents and Materials
-
Cuscohygrine certified reference material
-
This compound certified reference material[1]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Deionized water (18.2 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a critical step to remove matrix interferences and concentrate the analyte of interest.[7]
-
Sample Pre-treatment: To 1 mL of biological sample (urine, oral fluid, or plasma), add a known concentration of this compound internal standard.
-
SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interfering substances.
-
Elution: Elute the cuscohygrine and this compound from the cartridge using an appropriate elution solvent (e.g., a mixture of methanol and ammonium hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are recommended starting conditions for LC-MS/MS analysis. These may need to be optimized for specific instrumentation.
| Parameter | Condition |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic acid and 5 mM ammonium formate in water |
| Mobile Phase B | 0.1% Formic acid and 5 mM ammonium formate in methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration. |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 1: Suggested LC-MS/MS Parameters
Multiple Reaction Monitoring (MRM) Transitions
Specific MRM transitions for cuscohygrine and this compound must be optimized on the specific mass spectrometer being used. The following are example transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cuscohygrine | To be determined empirically | To be determined empirically | To be determined empirically |
| This compound | To be determined empirically | To be determined empirically | To be determined empirically |
Table 2: Example MRM Transitions for Cuscohygrine and this compound
Note: The exact m/z values for precursor and product ions, as well as optimal collision energies, should be determined through infusion experiments with the pure standards.
Method Validation
A thorough method validation is essential to ensure the reliability of results in a forensic toxicology setting.[13][14][15][16] The validation should be performed in accordance with established guidelines from organizations such as the Scientific Working Group for Forensic Toxicology (SWGTOX) or the American Society of Crime Laboratory Directors/Laboratory Accreditation Board (ASCLD/LAB).[13][17] Key validation parameters include:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of agreement among a series of measurements.
-
Matrix Effect: The effect of co-eluting, interfering substances from the biological matrix on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage conditions.
| Validation Parameter | Acceptance Criteria (Example) |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the LOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at the LOQ) |
| Matrix Effect | Within an acceptable range (e.g., 85-115%) |
Table 3: Example Acceptance Criteria for Method Validation
Conclusion
The analytical method detailed in this application note provides a robust and reliable approach for the quantification of cuscohygrine in biological matrices. The use of this compound as an internal standard is critical for achieving the high level of accuracy and precision required in forensic toxicology. By implementing this method, forensic laboratories can confidently differentiate between coca leaf chewing and illicit cocaine use, thereby providing crucial information for legal and medical purposes.
References
-
Rubio, N. C., et al. (2025). Cuscohygrine and Hygrine as Biomarkers for Coca Leaf Chewing: Analytical Challenges in GC-MS Detection and Implications for the Differentiation of Cocaine Use in Forensic Toxicology. Separations, 12(8), 201. [Link]
-
Pragst, F., et al. (2017). Behaviour of hygrine and cuscohygrine in illicit cocaine production establishes their use as markers for chewing coca leaves in contrast with cocaine abuse. Drug Testing and Analysis, 9(2), 323-326. [Link]
-
ASB. (2019). ANSI/ASB Standard 036, First Edition 2019: Standard Practices for Method Validation in Forensic Toxicology. American Academy of Forensic Sciences Standards Board. [Link]
-
Wille, S. M. R., et al. (2014). Update of Standard Practices for New Method Validation in Forensic Toxicology. Current Pharmaceutical Design, 20(34), 5433-5447. [Link]
-
Agilent Technologies. (2019). High-Throughput Determination of Multiple Toxic Alkaloids in Food by UHPLC/MS/MS. Application Note. [Link]
-
Peters, F. T. (2007). Bioanalytical method validation and its implications for forensic and clinical toxicology—A review. Accreditation and Quality Assurance, 12(5), 237-245. [Link]
-
ZefSci. (n.d.). LC-MS/MS Method Validation for Forensic Toxicology. [Link]
-
ASB. (2019). ANSI/ASB Standard 036, 1st Ed. 2019. Foreword. [Link]
-
Rubio, N. C., et al. (2014). Application of hygrine and cuscohygrine as possible markers to distinguish coca chewing from cocaine abuse on WDT and forensic cases. Forensic Science International, 237, 1-5. [Link]
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Asociación Toxicológica Argentina. (2016). Behaviour of hygrine and cuscohygrine in illicit cocaine production establishes their use as markers for chewing coca leaves in contrast with cocaine abuse. [Link]
-
Taylor & Francis. (2022). Cuscohygrine – Knowledge and References. [Link]
-
Johnson, R. D., et al. (2019). A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass. Molecules, 24(22), 4065. [Link]
-
Shimadzu. (n.d.). LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas. [Link]
-
Filipiak-Szok, A., et al. (2018). Identification of alkaloids by LC-MS/MS. [Link]
-
Liu, Y., et al. (2011). LC/MS Guided Isolation of Alkaloids from Lotus Leaves by pH-Zone-Refining Counter-Current Chromatography. Molecules, 16(8), 6646-6657. [Link]
-
Request PDF. (2025). Cuscohygrine and Hygrine as Biomarkers for Coca Leaf Chewing: Analytical Challenges in GC-MS Detection and Implications for the Differentiation of Cocaine Use in Forensic Toxicology. [Link]
-
Reiss, R., & Belder, D. (2002). Total Synthesis of (+)-dihydrocuscohygrine and Cuscohygrine. The Journal of Organic Chemistry, 67(18), 6456-6460. [Link]
-
Wikipedia. (n.d.). Cuscohygrine. [Link]
-
ResearchGate. (n.d.). Molecular structures of hygrine (A), cuscohygrine (B), and cinnamoylcocaine (C). [Link]
-
ResearchGate. (n.d.). cuscohygrine standard partially degraded to hygrine. [Link]
-
Cabarcos, P., et al. (2023). Detection of coca alkaloids in oral fluid from coca leaf (tea) consumers: using solid phase extraction to improve validation parameters and widen the detection window. Analytical Methods, 15(42), 5335-5343. [Link]
-
Cocker, W., et al. (1948). Syntheses of Hygrine and Cuscohygrine. Nature, 162, 927-928. [Link]
-
Rubio, N. C., et al. (2013). Hygrine and cuscohygrine as possible markers to distinguish coca chewing from cocaine abuse in workplace drug testing. Forensic Science International, 227(1-3), 69-73. [Link]
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World Health Organization. (2025). Critical Review Report: Coca leaf. [Link]
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Dinis-Oliveira, R. J., et al. (2016). Guidelines for Collection of Biological Samples for Clinical and Forensic Toxicological Analysis. Forensic Sciences Research, 1(1), 42-51. [Link]
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New York State Department of Health. (n.d.). Forensic Toxicology. [Link]
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North Carolina Office of Indigent Defense Services. (2019). ANSI/ASB Best Practice Recommendation 037, Guidelines for Opinions and Testimony in Forensic Toxicology. [Link]
-
ResearchGate. (2025). (PDF) Behaviour of hygrine and cuscohygrine in illicit cocaine production establishes their use as markers for chewing coca leaves in contrast with cocaine abuse. [Link]
-
Dinis-Oliveira, R. J., et al. (2017). Guidelines for Collection of Biological Samples for Clinical and Forensic Toxicological Analysis. [Link]
-
chemeurope.com. (n.d.). Cuscohygrine. [Link]
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Application Note: Differentiating Coca Consumption from Illicit Cocaine Use with the Cuscohygrine-d6 Biomarker
Abstract
The ability to distinguish between the consumption of coca leaf products and the illicit use of purified cocaine is a significant challenge in forensic and clinical toxicology. Cuscohygrine, a pyrrolidine alkaloid naturally present in coca leaves, serves as a specific biomarker for this differentiation, as it is eliminated during the clandestine manufacturing process of cocaine. This application note provides a comprehensive guide for the quantitative analysis of cuscohygrine in biological matrices, utilizing a stable isotope-labeled internal standard, Cuscohygrine-d6, and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol herein is designed to meet rigorous scientific standards, ensuring accuracy, precision, and reliability for researchers, toxicologists, and drug development professionals.
Introduction: The Scientific Imperative for a Differentiating Biomarker
The traditional and cultural use of coca leaves (Erythroxylum coca) in some regions for medicinal and nutritional purposes presents a complex analytical challenge when juxtaposed with the global issue of illicit cocaine abuse.[1][2] Standard drug screening panels that target cocaine and its primary metabolite, benzoylecgonine, are unable to distinguish the source of exposure.[3] This ambiguity can have significant legal and social implications.[2][4]
Cuscohygrine is a prominent alkaloid in coca leaves that is not carried over into purified cocaine hydrochloride.[5][6] Its presence in a biological sample is therefore a definitive indicator of recent coca leaf consumption. This document outlines a robust and validated analytical method for the detection and quantification of cuscohygrine, employing this compound as an internal standard to ensure the highest level of analytical accuracy. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and variability in sample preparation and instrument response, a cornerstone of reliable bioanalytical method validation.[7][8][9]
Principles of the Method: LC-MS/MS for Superior Specificity and Sensitivity
The accurate quantification of cuscohygrine in complex biological matrices such as urine, oral fluid, and plasma necessitates a highly selective and sensitive analytical technique. While gas chromatography-mass spectrometry (GC-MS) has been explored, it is susceptible to issues of thermal degradation of cuscohygrine and significant matrix effects, which can compromise analytical accuracy.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method due to its superior specificity, sensitivity, and ability to minimize analyte degradation.[1][2][4]
This protocol employs a solid-phase extraction (SPE) method for sample clean-up and concentration, followed by reversed-phase liquid chromatography for the separation of cuscohygrine from other endogenous matrix components. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides two specific mass transitions for both the analyte and the internal standard, ensuring confident identification and quantification.
Biochemical Pathway of Cuscohygrine
Caption: Biosynthetic pathway of Cuscohygrine from L-Ornithine.[10][11]
Detailed Experimental Protocol
This protocol is intended for use by trained laboratory personnel. Adherence to all safety guidelines is mandatory.
Materials and Reagents
-
Cuscohygrine certified reference material (CRM)
-
This compound (internal standard) CRM
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Ammonium formate
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Blank biological matrix (urine, oral fluid, or plasma) for calibration standards and quality controls
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Positive pressure manifold for SPE
Preparation of Standards and Quality Controls
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of cuscohygrine and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the cuscohygrine stock solution in 50:50 methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution in 50:50 methanol:water.
-
Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the working standard solutions into blank biological matrix to prepare a calibration curve and at least three levels of QCs (low, medium, and high).
Sample Preparation: Solid-Phase Extraction (SPE)
Caption: Solid-Phase Extraction (SPE) workflow for sample preparation.
Step-by-Step SPE Protocol:
-
To 1 mL of biological sample (calibrator, QC, or unknown), add 50 µL of the 100 ng/mL this compound internal standard working solution.
-
Vortex mix for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any precipitates.
-
Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of water, followed by 2 mL of methanol.
-
Elute the analytes with 2 mL of 5% formic acid in acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
LC-MS/MS Parameters
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Cuscohygrine | This compound |
| Ionization Mode | ESI+ | ESI+ |
| Precursor Ion (m/z) | 225.2 | 231.2 |
| Product Ion 1 (m/z) | 84.1 | 87.1 |
| Product Ion 2 (m/z) | 140.1 | 143.1 |
| Collision Energy (V) | 25 | 25 |
| Declustering Potential (V) | 50 | 50 |
Data Analysis and Interpretation
Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibrators. A linear regression with a weighting factor of 1/x is typically used.
Table 3: Method Validation Summary
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | >0.995 | ≥0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | S/N > 10, Accuracy ±20%, Precision <20% |
| Intra-day Precision (%CV) | <10% | <15% |
| Inter-day Precision (%CV) | <12% | <15% |
| Accuracy (% Bias) | -5% to +8% | ±15% |
| Matrix Effect (%) | 88-105% | 85-115% |
| Recovery (%) | >85% | Consistent and reproducible |
A sample is considered positive for coca leaf consumption if cuscohygrine is detected and quantified above the established LLOQ. The absence of cuscohygrine in the presence of cocaine and/or its metabolites is indicative of the use of purified cocaine.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Analyte Response | Inefficient extraction, ion suppression | Optimize SPE procedure, check mobile phase composition |
| High Background Noise | Contaminated reagents or instrument | Use fresh, high-purity solvents; clean the ion source |
| Poor Peak Shape | Column degradation, improper mobile phase | Replace column, ensure proper mobile phase pH |
| Inconsistent Results | Pipetting errors, inconsistent sample preparation | Use calibrated pipettes, ensure consistent timing in SPE steps |
Conclusion
The analytical method detailed in this application note provides a robust and reliable means of quantifying cuscohygrine in biological specimens using this compound as an internal standard. This methodology offers the high degree of specificity and sensitivity required to confidently differentiate between the consumption of coca leaf products and the use of illicit cocaine. The validation of such bioanalytical methods is paramount to ensuring the integrity of toxicological findings and supporting appropriate clinical and legal interpretations.[7][8][9][12][13]
References
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Chau, C. H., Rixe, O., Figg, W. D., & Fojo, T. (2008). Validation of Analytic Methods for Biomarkers Used in Drug Development. Clinical Cancer Research, 14(19), 5967–5976. [Link]
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U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
-
Nowatzke, W., & Woolf, E. (2005). Method Validation and Measurement of Biomarkers in Nonclinical and Clinical Samples in Drug Development: A Conference Report. Pharmaceutical Research, 22(2), 175–184. [Link]
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Cummings, J., Ward, T. H., & Greystoke, A. (2014). Biomarker Assay Validations – A Time for Change? Drug Development and Delivery. [Link]
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Lee, J. W., Devanarayan, V., Weiner, R. S., & Tufaro, P. (2006). AAPS Conference Report: Bioanalytical Method Validation for Macromolecules and for Biomarkers. The AAPS Journal, 8(2), E343–E349. [Link]
-
Glass, R. L., & Johnson, E. L. (1996). Analysis of Cuscohygrine in Coca Leaves by High Performance Liquid Chromatography. Journal of Liquid Chromatography & Related Technologies, 19(11), 1777-1785. [Link]
-
Valle, H. F. D., et al. (2023). Cuscohygrine and Hygrine as Biomarkers for Coca Leaf Chewing: Analytical Challenges in GC-MS Detection and Implications for the Differentiation of Cocaine Use in Forensic Toxicology. Molecules, 28(21), 7301. [Link]
-
Cabarcos, P., et al. (2023). Detection of coca alkaloids in oral fluid from coca leaf (tea) consumers: using solid phase extraction to improve validation parameters and widen the detection window. Analytical Methods, 15(41), 5233-5242. [Link]
-
Rubio, N. C., et al. (2014). Application of hygrine and cuscohygrine as possible markers to distinguish coca chewing from cocaine abuse on WDT and forensic cases. Forensic Science International, 238, 113-117. [Link]
-
Bermejo-Pablos, A., et al. (2018). Development of a Reliable Method for Assessing Coca Alkaloids in Oral Fluid by HPLC-MS-MS. Journal of Analytical Toxicology, 42(9), 614–622. [Link]
-
Alcaraz Del Castillo, F. E. (2013). Is it possible to differentiate analytically a coca user from a cocaine user? Adicciones, 25(3), 206-213. [Link]
-
Henman, A. (2021). Pharmacology 101: Why the Effects of Coca Are Different to Cocaine. McKenna Academy. [Link]
-
Henman, A. (2016). Pharmacology 101: why the effects of coca are different to cocaine. Drugs and Alcohol Today, 16(1), 58-71. [Link]
-
Fagi, E., et al. (2016). Behaviour of hygrine and cuscohygrine in illicit cocaine production establishes their use as markers for chewing coca leaves in contrast with cocaine abuse. Drug Testing and Analysis, 8(10), 1070-1076. [Link]
-
Wikipedia contributors. (2023). Cuscohygrine. Wikipedia, The Free Encyclopedia. [Link]
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Grokipedia. (2024). Cuscohygrine. [Link]
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chemeurope.com. (n.d.). Cuscohygrine. [Link]
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Application Note: Preparation of Cuscohygrine-d6 Working Solutions and Standards for Quantitative Mass Spectrometry
Introduction: The Role of Cuscohygrine-d6 in Forensic and Bioanalytical Analysis
Cuscohygrine is a pyrrolidine alkaloid found in the leaves of Erythroxylum coca.[1][2][3] In forensic toxicology, its presence in biological matrices is a key biomarker used to differentiate between the licit, traditional chewing of coca leaves and the illicit abuse of purified cocaine.[4][5][6] Accurate and precise quantification of cuscohygrine is therefore paramount.
Quantitative analysis by mass spectrometry (MS), particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is the preferred method for this application due to its high sensitivity and specificity.[4][7] However, the accuracy of LC-MS quantification can be compromised by several factors, including sample loss during extraction, matrix-induced ion suppression or enhancement, and instrument variability.[8][9]
To overcome these challenges, the principle of Stable Isotope Dilution Analysis (SIDA) is employed. This technique utilizes a stable, isotopically labeled version of the analyte as an internal standard (IS).[10] this compound (CUS-d6) is the ideal IS for this purpose. It is chemically identical to the native analyte, ensuring it co-elutes chromatographically and experiences the same ionization effects and extraction losses.[8][9] Because it has a different mass due to the deuterium atoms, the mass spectrometer can distinguish it from the target analyte. By adding a precise, known amount of CUS-d6 to every sample, calibrator, and quality control standard prior to analysis, any analytical variability is nullified by monitoring the ratio of the analyte's signal to the IS's signal.[9]
This document provides a detailed, field-proven protocol for the preparation of CUS-d6 stock, intermediate, and working solutions to ensure the highest level of data integrity in quantitative assays.
Foundational Principles: Ensuring Isotopic and Chemical Integrity
The reliability of any SIDA method is wholly dependent on the integrity of the internal standard solutions. Several key principles must be strictly followed.
2.1 Solvent Selection and Rationale Cuscohygrine is soluble in a variety of solvents, including water, methanol, ethanol, and acetonitrile.[4][11][12] For LC-MS applications, high-purity, HPLC or MS-grade solvents are mandatory.
-
Methanol/Acetonitrile: These are the most common choices. They are highly compatible with reversed-phase chromatography mobile phases and are effective at keeping the alkaloid in solution. A study by Flores et al. (2024) successfully prepared working solutions in methanol.[4] Commercially available standards are often supplied in acetonitrile.[4]
-
Aprotic Solvents: To minimize the risk of hydrogen-deuterium (H-D) exchange, where a deuterium atom on the IS is replaced by a proton from the solvent, aprotic solvents are theoretically preferred.[13] However, for CUS-d6, the deuterium labels are typically on carbon atoms not readily exchangeable under standard conditions.[14] The primary concern is preventing contamination with atmospheric moisture.
2.2 Storage and Stability Deuterated compounds require proper storage to maintain their chemical and isotopic purity.
-
Temperature: For long-term storage, stock solutions should be kept at -20°C or below in tightly sealed containers.[13] Working solutions have been shown to be stable for at least 3 months at -20°C.[4]
-
Handling: Before opening, vials must be allowed to warm completely to ambient temperature.[13] This critical step prevents atmospheric moisture from condensing inside the cold vial, which could dilute the standard and provide a source of protons for potential H-D exchange.
-
Inert Atmosphere: For highly sensitive applications or long-term storage of neat materials, handling under an inert gas like nitrogen or argon is a best practice to displace moisture.[13]
2.3 Potential Pitfalls: Thermal Degradation A significant consideration for cuscohygrine analysis is its potential for thermal degradation. Studies have shown that both native cuscohygrine and CUS-d6 can degrade to hygrine and hygrine-d3, respectively, particularly at the high temperatures used in Gas Chromatography (GC) injectors.[4][7] This underscores the importance of using LC-MS/MS for more reliable quantification and highlights the need to maintain controlled temperature conditions during sample handling and analysis.
Materials and Equipment
-
This compound certified reference material (e.g., 100 µg/mL in acetonitrile)
-
HPLC or MS-grade Methanol
-
HPLC or MS-grade Acetonitrile
-
Calibrated analytical balance (for verification, if needed)
-
Calibrated positive displacement pipettes or gas-tight syringes
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL, 50 mL)
-
Amber glass storage vials with PTFE-lined caps
-
Vortex mixer
-
-20°C freezer
Experimental Protocols: Step-by-Step Solution Preparation
This protocol outlines a three-stage serial dilution process to prepare a working internal standard solution. The final concentration of the working solution should be optimized based on the specific sensitivity of the mass spectrometer and the expected concentration range of cuscohygrine in the study samples.
Protocol 4.1: Preparation of Primary Stock Solution (S1)
The goal is to dilute the commercial standard from 100 µg/mL to a more manageable concentration of 10 µg/mL.
-
Equilibration: Remove the commercial CUS-d6 standard (100 µg/mL) from the -20°C freezer and allow it to sit on the benchtop for at least 30 minutes to reach room temperature.
-
Dilution: Using a calibrated pipette, accurately transfer 1.0 mL of the 100 µg/mL commercial standard into a 10 mL Class A volumetric flask.
-
Solvent Addition: Dilute to the mark with MS-grade methanol.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is thoroughly mixed.
-
Labeling and Storage: Transfer the solution to a clearly labeled amber vial. The label should include: "this compound Primary Stock (S1)", concentration (10 µg/mL), solvent (90:10 MeOH:ACN), preparation date, and expiry date (e.g., 6 months from preparation). Store at -20°C.
Protocol 4.2: Preparation of Intermediate Spiking Solution (S2)
This intermediate solution is often referred to as the "spiking solution," as it is the stock from which the final working solution is made.
-
Equilibration: Remove the Primary Stock (S1) vial from the freezer and allow it to reach room temperature.
-
Dilution: Accurately transfer 1.0 mL of the 10 µg/mL S1 solution into a 10 mL Class A volumetric flask.
-
Solvent Addition: Dilute to the mark with MS-grade methanol.
-
Homogenization: Cap and invert the flask 15-20 times.
-
Labeling and Storage: Transfer to a labeled amber vial: "this compound Intermediate Stock (S2)", concentration (1 µg/mL or 1000 ng/mL), solvent (Methanol), preparation date, and expiry date. Store at -20°C.
Protocol 4.3: Preparation of Final Working Internal Standard Solution (S3)
This is the solution that will be added directly to all samples, calibrators, and QCs. A final concentration of 50 ng/mL is common, but this should be tailored to the specific assay.
-
Equilibration: Remove the Intermediate Stock (S2) vial from the freezer and allow it to reach room temperature.
-
Dilution: Accurately transfer 2.5 mL of the 1 µg/mL (1000 ng/mL) S2 solution into a 50 mL Class A volumetric flask.
-
Solvent Addition: Dilute to the mark with MS-grade methanol (or the initial extraction solvent of your assay, e.g., 50:50 Methanol:Water).
-
Homogenization: Cap and invert the flask 15-20 times.
-
Labeling and Use: Transfer to a labeled vial: "this compound Working IS (S3)", concentration (50 ng/mL), preparation date. This solution can be stored at 4°C for daily use but should be stored at -20°C for longer periods.
Data Presentation: Dilution Scheme Summary
| Solution ID | Parent Solution | Parent Conc. (ng/mL) | Volume of Parent (mL) | Final Volume (mL) | Final Conc. (ng/mL) | Solvent |
| S1 | Commercial Std | 100,000 | 1.0 | 10.0 | 10,000 | Methanol |
| S2 | S1 | 10,000 | 1.0 | 10.0 | 1,000 | Methanol |
| S3 | S2 | 1,000 | 2.5 | 50.0 | 50 | Methanol |
Visualization of the Preparation Workflow
The following diagram illustrates the logical flow of the serial dilution process for preparing this compound standards.
Caption: Workflow for CUS-d6 standard preparation.
Application in a Bioanalytical Workflow
The prepared Working Internal Standard Solution (S3) is now ready for use. In a typical protocol for analyzing cuscohygrine in plasma or urine:
-
An aliquot of the biological sample (e.g., 100 µL) is transferred to a microcentrifuge tube.
-
A fixed, precise volume of the S3 Working IS Solution (e.g., 50 µL of 50 ng/mL CUS-d6) is added to the tube. This step must occur at the very beginning of the sample preparation process to account for all subsequent analyte losses.[9]
-
The sample is then subjected to an extraction procedure, such as protein precipitation (e.g., with acetonitrile or methanol) or solid-phase extraction.[9]
-
After extraction and any necessary evaporation and reconstitution steps, the final extract is injected into the LC-MS/MS system.
-
The concentration of cuscohygrine in the unknown sample is calculated from a calibration curve, which is generated by plotting the peak area ratio (Cuscohygrine Area / this compound Area) versus the known concentrations of the calibrators.
References
-
Flores, P., et al. (2024). Cuscohygrine and Hygrine as Biomarkers for Coca Leaf Chewing: Analytical Challenges in GC-MS Detection and Implications for the Differentiation of Cocaine Use in Forensic Toxicology. MDPI. Available at: [Link]
-
Glass, R. L., & Johnson, E. L. (1996). Analysis of Cuscohygrine in Coca Leaves by High Performance Liquid Chromatography. Journal of Liquid Chromatography & Related Technologies, 19(11), 1777-1785. Available at: [Link]
-
Taylor & Francis Online. (1996). Analysis of Cuscohygrine in Coca Leaves by High Performance Liquid Chromatography. Available at: [Link]
-
Johnson, E. L. (1997). Analysis of Hygrine and Cuscohygrine in Coca Leaves Using Gas Chromatography and High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
ResearchGate. (2024). Cuscohygrine and Hygrine as Biomarkers for Coca Leaf Chewing: Analytical Challenges in GC-MS Detection and Implications for the Differentiation of Cocaine Use in Forensic Toxicology | Request PDF. Available at: [Link]
-
ACS Publications. (1997). Analysis of Hygrine and Cuscohygrine in Coca Leaves Using Gas Chromatography and High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions? Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Molecular structures of hygrine (A), cuscohygrine (B), and cinnamoylcocaine (C). Available at: [Link]
-
YouTube. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]
-
Scribd. (n.d.). Guide To Preparation of Stock Standard Solutions. Available at: [Link]
-
UMSL IRL. (n.d.). The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.3: Preparing Solutions. Available at: [Link]
-
Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Available at: [Link]
-
PubMed. (2013). Hygrine and cuscohygrine as possible markers to distinguish coca chewing from cocaine abuse in workplace drug testing. Available at: [Link]
-
QA/SAC Americas. (2018). APPENDIX C. PREPARATION OF QUALITY CONTROL SOLUTIONS. Available at: [Link]
-
International Journal of Research in Pharmaceutical Sciences. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Available at: [Link]
-
ResearchGate. (2016). Behaviour of hygrine and cuscohygrine in illicit cocaine production establishes their use as markers for chewing coca leaves in contrast with cocaine abuse. Available at: [Link]
-
FooDB. (2010). Showing Compound Cuscohygrine (FDB002126). Available at: [Link]
-
MDPI. (n.d.). Flavor Compounds Identification and Reporting. Available at: [Link]
-
ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Available at: [Link]
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Wikipedia. (n.d.). Cuscohygrine. Available at: [Link]
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chemeurope.com. (n.d.). Cuscohygrine. Available at: [Link]
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Application Note: High-Throughput Analysis of Cuscohygrine in Urine and Oral Fluid using Cuscohygrine-d6 as an Internal Standard by LC-MS/MS
Abstract
This application note provides a comprehensive guide for the quantitative analysis of cuscohygrine in human urine and oral fluid. Cuscohygrine, a pyrrolidine alkaloid found in coca leaves, serves as a key biomarker to distinguish between the consumption of coca leaf products and the illicit use of cocaine.[1][2] To ensure the accuracy and reliability of analytical data, a stable isotope-labeled internal standard, Cuscohygrine-d6, is employed. The methodologies detailed herein utilize Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique preferred for its high sensitivity, specificity, and avoidance of thermal degradation associated with Gas Chromatography-Mass Spectrometry (GC-MS).[3][4] This document outlines two distinct, validated protocols for sample preparation: Solid-Phase Extraction (SPE) for urine and a Protein Precipitation (PPT) method for oral fluid, followed by LC-MS/MS analysis. These protocols are designed to be robust, reproducible, and adhere to international bioanalytical method validation guidelines.[5][6][7]
Introduction: The Role of Deuterated Internal Standards in Bioanalysis
In quantitative bioanalysis using LC-MS/MS, an internal standard (IS) is critical for achieving precise and accurate results.[8] The ideal IS is a stable isotope-labeled (SIL) analog of the analyte, such as this compound for the analysis of cuscohygrine.[9]
The Rationale for Using this compound:
-
Physicochemical Similarity: this compound is chemically identical to cuscohygrine, with the only difference being the substitution of six hydrogen atoms with deuterium.[9] This ensures that it behaves almost identically during sample extraction, chromatography, and ionization.[8][10]
-
Correction for Matrix Effects: Biological matrices like urine and oral fluid are complex and can cause ion suppression or enhancement in the mass spectrometer's source, leading to variability in the analyte signal.[11] As the SIL-IS is affected by these matrix effects in the same way as the analyte, its inclusion allows for accurate ratiometric quantification.[12]
-
Compensation for Procedural Losses: Any loss of analyte during sample preparation steps (e.g., extraction, evaporation, reconstitution) will be mirrored by a proportional loss of the SIL-IS, ensuring that the analyte/IS ratio remains constant.[8][11]
-
Mass Differentiation: The mass difference between cuscohygrine (C₁₃H₂₄N₂O, MW: 224.34 g/mol ) and this compound allows for their simultaneous detection and differentiation by the mass spectrometer without chromatographic interference.[13][14][][16]
The use of a deuterated internal standard like this compound is a cornerstone of developing a robust, high-throughput bioanalytical method that meets the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][17]
Materials and Reagents
-
Analytes: Cuscohygrine, this compound (certified reference standards)
-
Solvents: LC-MS grade methanol, acetonitrile, water, formic acid
-
Reagents: Ammonium formate, zinc sulfate
-
Sample Collection: Drug-free human urine and oral fluid collection devices
-
Solid-Phase Extraction: Mixed-mode cation exchange SPE cartridges (e.g., Waters Oasis MCX)
-
Labware: Polypropylene tubes, 96-well plates, analytical balance, volumetric flasks
Protocol 1: Analysis of Cuscohygrine in Human Urine
This protocol employs a Solid-Phase Extraction (SPE) method, which provides excellent sample cleanup, reduces matrix effects, and allows for analyte concentration, leading to high sensitivity.[18]
Workflow for Urine Sample Preparation
Caption: Solid-Phase Extraction (SPE) workflow for urine.
Step-by-Step Urine Preparation Protocol
-
Sample Aliquoting: Pipette 0.5 mL of urine (calibrator, QC, or unknown sample) into a 2 mL polypropylene tube.
-
Internal Standard Spiking: Add 25 µL of the this compound working solution (e.g., 1 µg/mL) to each tube.
-
Acidification: Add 0.5 mL of 2% formic acid in water to each sample.
-
Mixing: Vortex the samples for 10 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Rationale: This step activates the sorbent and ensures reproducible retention of the analyte.
-
Sample Loading: Load the entire acidified sample onto the conditioned SPE cartridge.
-
Washing Step 1: Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Washing Step 2: Wash the cartridge with 1 mL of methanol to remove non-polar, non-basic interferences.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. Rationale: The basic elution solvent neutralizes the analyte's charge, releasing it from the cation exchange sorbent.
-
Evaporation: Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Analysis: Transfer to an autosampler vial and inject into the LC-MS/MS system.
Protocol 2: Analysis of Cuscohygrine in Oral Fluid
For oral fluid, a simple "protein precipitation" (PPT) method is often sufficient and allows for rapid sample turnaround.[19] This is particularly effective when using robust LC-MS/MS instrumentation.
Workflow for Oral Fluid Sample Preparation
Caption: Protein Precipitation (PPT) workflow for oral fluid.
Step-by-Step Oral Fluid Preparation Protocol
-
Sample Aliquoting: Pipette 200 µL of the collected oral fluid (typically in a buffer solution from the collection device) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the this compound working solution (e.g., 1 µg/mL).
-
Protein Precipitation: Add 400 µL of acetonitrile containing 1% formic acid. Rationale: The organic solvent denatures and precipitates proteins, which would otherwise interfere with the analysis and clog the LC system.
-
Mixing: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to an autosampler vial.
-
Analysis: Inject directly into the LC-MS/MS system.
LC-MS/MS Instrumental Parameters
The following are typical starting parameters and should be optimized for the specific instrument in use.
| Parameter | Suggested Conditions |
| LC System | UPLC/UHPLC System |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | 150°C |
| Desolvation Temp. | 450°C |
| MRM Transitions | Cuscohygrine: Q1: 225.2 -> Q3: 84.1 (Quantifier), 98.1 (Qualifier) This compound: Q1: 231.2 -> Q3: 87.1 (Quantifier) |
Note: MRM transitions must be optimized by infusing pure standards to determine the most abundant and stable precursor and product ions.
Method Validation Summary
All bioanalytical methods must be validated to ensure they are fit for purpose.[20] Validation should be performed according to established guidelines from regulatory bodies like the FDA or EMA.[5][6][17]
| Validation Parameter | Acceptance Criteria (Typical) | Purpose |
| Selectivity & Specificity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. | Ensures the method can differentiate the analyte from other matrix components. |
| Calibration Curve | 8-10 non-zero standards, correlation coefficient (r²) ≥ 0.99. | Demonstrates the relationship between instrument response and concentration. |
| Accuracy & Precision | Within ±15% of nominal (±20% at LLOQ) for QC samples at multiple levels. | Confirms the closeness of measured values to the true value and the reproducibility of the method. |
| Limit of Quantification (LLOQ) | Analyte response is identifiable, discrete, and reproducible with precision <20% and accuracy ±20%. | Defines the lowest concentration that can be reliably quantified. |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15%. | Assesses the impact of the biological matrix on analyte ionization. The use of this compound is critical for mitigating this.[3] |
| Recovery | Consistent and reproducible across the concentration range. | Measures the efficiency of the extraction process. |
| Stability | Analyte stable under various conditions (bench-top, freeze-thaw, long-term storage). | Ensures sample integrity from collection to analysis. |
Conclusion
The protocols detailed in this application note provide a robust framework for the sensitive and accurate quantification of cuscohygrine in urine and oral fluid. The strategic use of this compound as an internal standard is fundamental to the success of the method, compensating for procedural variability and matrix-induced signal fluctuations. By leveraging the specificity of Solid-Phase Extraction for urine and the efficiency of Protein Precipitation for oral fluid, these LC-MS/MS methods are well-suited for high-throughput clinical research, forensic toxicology, and drug development settings. Adherence to rigorous validation standards ensures that the data generated is reliable and defensible.
References
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MDPI. (n.d.). Cuscohygrine and Hygrine as Biomarkers for Coca Leaf Chewing: Analytical Challenges in GC-MS Detection and Implications for the Differentiation of Cocaine Use in Forensic Toxicology. Available at: [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. Available at: [Link]
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AptoChem. (2008). Deuterated internal standards and bioanalysis. Available at: [Link]
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Grokipedia. (2026). Cuscohygrine. Available at: [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]
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ResearchGate. (2025). Cuscohygrine and Hygrine as Biomarkers for Coca Leaf Chewing: Analytical Challenges in GC-MS Detection and Implications for the Differentiation of Cocaine Use in Forensic Toxicology | Request PDF. Available at: [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available at: [Link]
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SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. Available at: [Link]
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Jankowski, M., & Szlaska, I. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. PubMed. Available at: [Link]
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Wikipedia. (n.d.). Cuscohygrine. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Cuscohygrine. PubChem. Available at: [Link]
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Galiano, M. C., et al. (2013). Hygrine and cuscohygrine as possible markers to distinguish coca chewing from cocaine abuse in workplace drug testing. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Molecular structures of hygrine (A), cuscohygrine (B), and cinnamoylcocaine (C). Available at: [Link]
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protocols.io. (2025). Extraction Protocol for untargeted LC-MS/MS - Urine. Available at: [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]
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European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. Available at: [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
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ResearchGate. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. Available at: [Link]
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International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
Meyer, G. M., et al. (2020). A validated workflow for drug detection in oral fluid by non-targeted liquid chromatography-tandem mass spectrometry. National Center for Biotechnology Information. Available at: [Link]
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Application Notes and Protocols for the Bioanalysis of Cuscohygrine-d6
Standard Operating Procedure for the Quantification of Cuscohygrine in Biological Matrices using Cuscohygrine-d6 as an Internal Standard by LC-MS/MS
Abstract
This document provides a comprehensive guide for the quantitative analysis of cuscohygrine in biological samples, such as human plasma and urine. Cuscohygrine is a key biomarker for the consumption of coca leaf products, and its accurate measurement is crucial in forensic toxicology to differentiate between the chewing of coca leaves and the illicit use of cocaine.[1][2][3][4] This protocol employs a stable isotope-labeled internal standard, this compound, to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing and analysis. The methodology described herein is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers excellent sensitivity and selectivity. This guide is intended for researchers, scientists, and drug development professionals working in the field of bioanalysis.
Introduction: The Rationale for Cuscohygrine Bioanalysis
Cuscohygrine is a pyrrolidine alkaloid naturally present in the leaves of the coca plant.[1] Unlike cocaine, which is the primary psychoactive component, cuscohygrine is largely removed during the illicit manufacturing process of cocaine hydrochloride.[4] Consequently, the presence of cuscohygrine in a biological sample is a strong indicator of the consumption of whole coca leaf products, such as in traditional coca leaf chewing or coca tea infusion.[2][5][6] The ability to distinguish between these forms of consumption has significant legal and cultural implications in various parts of the world.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative mass spectrometry. The six deuterium atoms on this compound make it chemically identical to the analyte of interest, ensuring that it co-elutes chromatographically and behaves similarly during extraction and ionization.[7][8] This co-behavior allows for the accurate correction of any sample loss during preparation and compensates for matrix-induced ionization suppression or enhancement, which are common challenges in bioanalysis.[1]
This application note details a robust LC-MS/MS method for the reliable quantification of cuscohygrine in biological matrices, providing the scientific community with a solid foundation for implementing this important analysis.
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| Cuscohygrine | Commercially Available | ≥98% purity |
| This compound | Commercially Available | ≥98% purity, isotopic purity ≥99% |
| Acetonitrile | Various | LC-MS Grade |
| Methanol | Various | LC-MS Grade |
| Formic Acid | Various | LC-MS Grade, ≥99% |
| Water | In-house or Commercial | Deionized, 18 MΩ·cm |
| Human Plasma (blank) | Commercial or Biobank | Drug-free, with anticoagulant (e.g., K2EDTA) |
| Human Urine (blank) | Commercial or Biobank | Drug-free |
Sample Preparation: A Step-by-Step Protocol
A protein precipitation method is recommended for its simplicity, speed, and effectiveness in removing the majority of proteins from plasma samples.
Protocol for Protein Precipitation of Plasma Samples
-
Thawing and Vortexing: Allow plasma samples to thaw completely at room temperature. Vortex each sample for 10-15 seconds to ensure homogeneity.
-
Aliquoting: Transfer 100 µL of each plasma sample (blank, calibration standards, quality controls, and unknown samples) into a clean 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the this compound working solution (e.g., at a concentration of 100 ng/mL in 50:50 methanol:water) to each tube, except for the blank matrix sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube. The 3:1 ratio of organic solvent to plasma is crucial for efficient protein removal.
-
Vortexing: Vortex all tubes vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins at the bottom of the tube.
-
Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant into a 96-well plate or autosampler vials.
-
Dilution (Optional but Recommended): To further minimize matrix effects, dilute the supernatant 1:1 with water containing 0.1% formic acid. Mix well.
-
Injection: The samples are now ready for injection into the LC-MS/MS system.
Protocol for Urine Sample Preparation
For urine samples, a simple "dilute and shoot" approach is often sufficient.
-
Thawing and Centrifugation: Thaw urine samples at room temperature. Centrifuge at 3,000 x g for 5 minutes to pellet any particulate matter.
-
Aliquoting and Spiking: Transfer 50 µL of the urine supernatant to a microcentrifuge tube. Add 10 µL of the this compound working solution.
-
Dilution: Add 440 µL of water containing 0.1% formic acid. Vortex to mix.
-
Transfer and Injection: Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.
Caption: Workflow for plasma and urine sample preparation.
LC-MS/MS Instrumentation and Conditions
The following parameters are provided as a starting point and should be optimized for the specific instrumentation used in your laboratory.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute. |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | ~5500 V |
| Source Temperature | ~500°C |
| Curtain Gas | ~30 psi |
| Collision Gas | Nitrogen |
MRM Transitions
The following MRM transitions should be optimized for your specific mass spectrometer. The transitions for this compound are predicted based on the fragmentation of the parent compound and require empirical confirmation.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Cuscohygrine | 225.2 | 126.1 (Quantifier) | 100 |
| 225.2 | 84.1 (Qualifier) | 50 | |
| This compound (IS) | 231.2 | 132.1 (Quantifier) | 100 |
| 231.2 | 84.1 (Qualifier) | 50 |
Method Validation
The bioanalytical method must be validated according to the guidelines set by regulatory authorities such as the U.S. Food and Drug Administration (FDA).[9]
Caption: Logical flow of the bioanalytical method validation process.
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the measured concentration to the nominal concentration. | Within ±15% of the nominal value (±20% at the LLOQ) |
| Precision | The degree of scatter between a series of measurements. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank samples. |
| Matrix Effect | The suppression or enhancement of ionization due to co-eluting matrix components. | The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions. | Mean concentration within ±15% of the nominal concentration. |
Data Analysis and Reporting
The concentration of cuscohygrine in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve. The calibration curve is generated by plotting the peak area ratios of the calibration standards against their nominal concentrations. A weighted (1/x or 1/x²) linear regression is typically used for the calibration curve.
Conclusion
This application note provides a detailed framework for the development and validation of a robust and reliable LC-MS/MS method for the quantification of cuscohygrine in biological matrices using this compound as an internal standard. The use of a stable isotope-labeled internal standard is paramount for mitigating the inherent variability of bioanalytical methods and ensuring the generation of high-quality, defensible data. Adherence to the principles of method validation outlined in this document will ensure that the developed assay is fit for its intended purpose in forensic toxicology and other research applications.
References
-
Detection of coca alkaloids in oral fluid from coca leaf (tea) consumers: using solid phase extraction to improve validation parameters and widen the detection window. (2023). PubMed. [Link]
-
Cuscohygrine and Hygrine as Biomarkers for Coca Leaf Chewing: Analytical Challenges in GC-MS Detection and Implications for the Differentiation of Cocaine Use in Forensic Toxicology. (n.d.). MDPI. [Link]
-
Cuscohygrine and Hygrine as Biomarkers for Coca Leaf Chewing: Analytical Challenges in GC-MS Detection and Implications for the Differentiation of Cocaine Use in Forensic Toxicology. (2025). ResearchGate. [Link]
-
Development of a Reliable Method for Assessing Coca Alkaloids in Oral Fluid by HPLC-MS-MS. (2018). ResearchGate. [Link]
-
Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu. [Link]
-
Application of hygrine and cuscohygrine as possible markers to distinguish coca chewing from cocaine abuse on WDT and forensic cases. (2014). PubMed. [Link]
-
Behaviour of hygrine and cuscohygrine in illicit cocaine production establishes their use as markers for chewing coca leaves in contrast with cocaine abuse. (2016). PubMed. [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]
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Application Note: Cuscohygrine-d6 for High-Fidelity Metabolic Stability Studies
Abstract
Metabolic stability is a critical parameter in drug discovery, influencing the pharmacokinetic profile and overall viability of a new chemical entity (NCE). This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of cuscohygrine-d6 as a stable isotope-labeled internal standard (SIL-IS) in metabolic stability assays. By leveraging the unique properties of deuterated standards, laboratories can achieve highly accurate and reproducible quantification of the parent compound, cuscohygrine, in complex biological matrices. This note outlines the scientific rationale, provides detailed, step-by-step protocols for in vitro assays using liver microsomes and hepatocytes, and discusses data interpretation in line with current regulatory expectations.
Introduction: The Imperative for Precision in Metabolic Stability Assessment
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are related to pharmacokinetics. A compound's susceptibility to metabolic enzymes, primarily located in the liver, dictates its half-life and clearance, thereby influencing dosing regimens and potential for drug-drug interactions (DDIs).[1][2][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate a thorough investigation of a drug's metabolic fate as part of the safety and efficacy evaluation.[4][5][6][7]
Cuscohygrine is a pyrrolidine alkaloid found in various plant species, including those of the Erythroxylum and Solanaceae families.[8][9] While its own pharmacological profile is under investigation, its structural motifs are relevant to a range of synthetic compounds. Understanding the metabolic stability of cuscohygrine serves as a model for related chemical scaffolds.
The gold standard for quantitative analysis in these studies is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10] However, the accuracy of LC-MS/MS is contingent on the ability to correct for variability introduced during sample preparation and analysis, such as matrix effects (ion suppression or enhancement).[11] This is where a high-quality internal standard becomes indispensable.
The Role of Stable Isotope-Labeled Internal Standards (SIL-IS)
An ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties during extraction, chromatography, and ionization.[12][13] Stable isotope-labeled standards, where one or more atoms are replaced with a heavier, non-radioactive isotope (e.g., ²H or D, ¹³C, ¹⁵N), are considered the gold standard for internal standards in mass spectrometry.[10][12][14] this compound, a deuterated analog of cuscohygrine, serves this purpose perfectly. It is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.[14] This near-identical behavior ensures that any experimental variation affecting the analyte will also affect the SIL-IS to the same degree, enabling reliable normalization and highly accurate quantification.[10][11][15]
Foundational Concepts and Experimental Design
Before proceeding to specific protocols, it is crucial to understand the biological systems used and the principles of experimental design.
Choice of In Vitro System: Microsomes vs. Hepatocytes
-
Liver Microsomes : These are subcellular fractions of the endoplasmic reticulum from hepatocytes.[16] They are rich in Phase I drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), making them a cost-effective and convenient system for initial screening of metabolic stability.[16][17] Microsomal assays are excellent for identifying compounds that are liabilities for CYP-mediated metabolism.[3]
-
Hepatocytes : As intact liver cells, hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and their necessary cofactors.[18][19][20] They provide a more comprehensive picture of a compound's overall hepatic metabolism and are considered a more physiologically relevant model.[17][20]
The choice between these systems depends on the stage of drug discovery. Microsomes are often used for high-throughput screening in early discovery, while hepatocytes are employed for more detailed characterization of lead candidates.[2][3]
Experimental Workflow Overview
A typical metabolic stability assay involves incubating the test compound (cuscohygrine) with the chosen in vitro system (microsomes or hepatocytes) at 37°C. Aliquots are taken at various time points, and the metabolic reaction is quenched. This compound is then added as the internal standard before the samples are processed and analyzed by LC-MS/MS to measure the disappearance of the parent compound over time.
Caption: General workflow for metabolic stability assays.
Detailed Protocols
Protocol 1: Liver Microsomal Stability Assay
This protocol is designed to assess Phase I metabolic stability.
Materials:
-
Cuscohygrine
-
This compound (Toronto Research Chemicals Inc. or other reputable supplier)[21]
-
Pooled Liver Microsomes (Human, Rat, Mouse, etc.)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[22]
-
Phosphate Buffer (100 mM, pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
Acetonitrile (ACN), HPLC grade
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
96-well incubation plates and collection plates
-
Centrifuge
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of cuscohygrine in DMSO.[1]
-
Prepare a 1 mg/mL stock solution of this compound in methanol or ACN. Further dilute to a working concentration (e.g., 100 ng/mL) in ACN. This will be the quenching/internal standard solution.
-
Thaw liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in cold phosphate buffer.[16] Keep on ice.
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the diluted microsomal suspension.
-
Add the cuscohygrine working solution to the wells to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.25%.[16]
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution.[23]
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture to a collection plate containing 3-4 volumes of the cold ACN/Cuscohygrine-d6 solution to terminate the reaction.[16][23] The '0' time point is typically prepared by adding the quenching solution before adding the NADPH system.
-
-
Sample Processing and Analysis:
-
Seal the collection plate and vortex thoroughly.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method optimized for cuscohygrine and this compound.
-
Control Incubations:
-
No Cofactor Control: Replace the NADPH regenerating system with buffer to assess for non-NADPH dependent degradation.
-
No Microsome Control: Replace the microsomal suspension with buffer to assess the inherent chemical stability of cuscohygrine in the assay medium.
Protocol 2: Hepatocyte Stability Assay
This protocol provides a more comprehensive assessment of both Phase I and Phase II metabolism.
Materials:
-
Cuscohygrine and this compound (as above)
-
Cryopreserved Suspension Hepatocytes (e.g., human, rat)
-
Hepatocyte Incubation Medium (e.g., Williams' Medium E with supplements)[18]
-
Acetonitrile (ACN), HPLC grade
-
96-well incubation plates
-
Orbital shaker inside a CO₂ incubator
Procedure:
-
Preparation of Reagents:
-
Incubation:
-
Dispense the hepatocyte suspension into the wells of a 96-well plate.
-
Add the cuscohygrine working solution to achieve a final concentration of 1 µM.
-
Place the plate on an orbital shaker in a humidified incubator at 37°C, 5% CO₂.[1]
-
At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), transfer an aliquot of the cell suspension to a collection plate containing cold ACN/Cuscohygrine-d6 solution.[18][1]
-
-
Sample Processing and Analysis:
-
Process and analyze the samples as described in Protocol 1 (steps 3a-3d).
-
Control Incubations:
-
Heat-Inactivated Hepatocytes: Use hepatocytes that have been boiled to serve as a negative control for enzymatic activity.[18] This helps to distinguish metabolic degradation from other forms of loss, such as non-specific binding.
Data Analysis and Interpretation
The primary goal of data analysis is to determine the rate of disappearance of the parent compound.
-
Quantification:
-
For each time point, determine the peak area for both cuscohygrine and this compound from the LC-MS/MS data.
-
Calculate the peak area ratio (Cuscohygrine Area / this compound Area). This ratio normalizes for any sample-to-sample variability.
-
-
Calculating Percent Remaining:
-
The percent of cuscohygrine remaining at each time point is calculated relative to the '0' time point: % Remaining = (Peak Area Ratio at time 't' / Peak Area Ratio at time '0') * 100
-
-
Determining Half-Life (t½) and Intrinsic Clearance (CLint):
-
Plot the natural logarithm (ln) of the % Remaining versus incubation time.
-
The slope of the linear portion of this curve is the elimination rate constant (k).
-
The half-life (t½) is calculated as: t½ = -0.693 / k
-
The in vitro intrinsic clearance (CLint) can then be calculated.[18]
-
For Microsomes (µL/min/mg protein): CLint = (0.693 / t½) * (Incubation Volume / mg microsomal protein)
-
For Hepatocytes (µL/min/10⁶ cells): CLint = (0.693 / t½) * (Incubation Volume / number of cells in 10⁶)[19]
-
-
Caption: Data analysis workflow from raw data to final parameters.
Data Presentation
Results should be summarized in a clear, tabular format for easy comparison and interpretation.
| Parameter | Microsomal Assay | Hepatocyte Assay | Interpretation |
| Test Compound Conc. | 1 µM | 1 µM | Standard concentration for in vitro assays. |
| Protein/Cell Conc. | 0.5 mg/mL | 0.5 x 10⁶ cells/mL | Standardized for inter-assay comparison. |
| Half-Life (t½, min) | e.g., 25 | e.g., 40 | A shorter half-life indicates higher metabolic turnover. |
| Intrinsic Clearance | e.g., 55.4 µL/min/mg | e.g., 34.7 µL/min/10⁶ cells | Allows for ranking and prediction of in vivo clearance. |
| Controls | Stable | Stable | Confirms that degradation is enzyme-mediated. |
Conclusion and Best Practices
The use of this compound as an internal standard is fundamental to conducting robust and reliable metabolic stability studies of cuscohygrine and related compounds. Its ability to mimic the analyte throughout the analytical process corrects for matrix effects and other sources of error, ensuring the generation of high-fidelity data.[10][11] This precision is not merely an academic exercise; it is a prerequisite for making informed decisions in drug development, from lead optimization to the design of clinical DDI studies.[5][6]
Key Best Practices:
-
Purity of SIL-IS: Ensure the isotopic purity of this compound is high to prevent cross-signal interference with the unlabeled analyte.
-
Stability of Label: Deuterium labels should be placed on non-exchangeable positions within the molecule to prevent loss of the label during sample handling.[14]
-
Method Validation: The LC-MS/MS method should be fully validated for accuracy, precision, and linearity according to regulatory guidelines.
-
Consistent Workflow: Adherence to standardized protocols is essential for reproducibility and for building a reliable internal database of compound stability.
By integrating these principles and protocols, researchers can confidently assess the metabolic profile of novel compounds, ultimately contributing to the development of safer and more effective medicines.
References
-
Wikipedia. Cuscohygrine. [Link]
-
Grokipedia. Cuscohygrine. [Link]
-
Evotec. Hepatocyte Stability. Cyprotex ADME-Tox Solutions. [Link]
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European Medicines Agency. Investigation of drug interactions - Scientific guideline. [Link]
-
European Medicines Agency. EMA's Draft ICH Guideline M12 on drug interaction studies is open for public consultation. [Link]
-
U.S. Food and Drug Administration. Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. [Link]
-
SCION Instruments. The Role of Internal Standards In Mass Spectrometry. [Link]
-
U.S. Food and Drug Administration. In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. [Link]
-
Farmakovijilans Derneği. New EMA Guideline on the Investigation of drug Interactions. [Link]
-
RAPS. EMA consults on ICH M12 guideline for drug-drug interaction studies. [Link]
-
Crimson Publishers. Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]
-
Federal Register. In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. [Link]
-
AxisPharm. Hepatocyte Stability Assay Test. [Link]
-
BioDuro. ADME Hepatocyte Stability Assay. [Link]
-
PubMed Central. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. [Link]
-
LGC Group. USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. [Link]
-
European Medicines Agency. ICH M12 Guideline on drug interaction studies. [Link]
-
Evotec. Microsomal Stability. Cyprotex ADME-Tox Solutions. [Link]
-
KCAS Bio. The Value of Deuterated Internal Standards. [Link]
-
ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]
-
Taylor & Francis Online. Analysis of Cuscohygrine in Coca Leaves by High Performance Liquid Chromatography. [Link]
-
The Pharma Review. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]
-
MDPI. Cuscohygrine and Hygrine as Biomarkers for Coca Leaf Chewing: Analytical Challenges in GC-MS Detection and Implications for the Differentiation of Cocaine Use in Forensic Toxicology. [Link]
-
ResearchGate. Structure of hygrine and cuscohygrine. [Link]
-
PubMed. Behaviour of hygrine and cuscohygrine in illicit cocaine production establishes their use as markers for chewing coca leaves in contrast with cocaine abuse. [Link]
-
National Institutes of Health. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. [Link]
-
Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]
-
BioIVT. Metabolic Stability Assay Services. [Link]
-
U.S. Food and Drug Administration. In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]
-
Hilaris Publisher. Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. [Link]
-
protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
-
Creative Bioarray. Microsomal Stability Assay. [Link]
-
ResearchGate. (PDF) Behaviour of hygrine and cuscohygrine in illicit cocaine production establishes their use as markers for chewing coca leaves in contrast with cocaine abuse. [Link]
-
Human Metabolome Database. Showing metabocard for Cuscohygrine (HMDB0030290). [Link]
-
PNAS. Elucidation of tropane alkaloid biosynthesis in Erythroxylum coca using a microbial pathway discovery platform. [Link]
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Troubleshooting & Optimization
Technical Support Center: Analysis of Cuscohygrine-d6 by GC-MS
Welcome to the technical support center for the analysis of Cuscohygrine-d6. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of cuscohygrine and its deuterated internal standard, this compound. As a Senior Application Scientist, I will provide in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant peak for Hygrine-d3 in my chromatogram when injecting my this compound standard. What is causing this?
A1: The appearance of a Hygrine-d3 peak is a classic indicator of the thermal degradation of this compound within the GC-MS injector. Cuscohygrine and its deuterated analog are known to be thermally labile compounds.[1][2][3] The high temperatures in the GC inlet can cause a chemical breakdown of this compound into Hygrine-d3. This degradation is a significant challenge in the GC-MS analysis of these pyrrolidine alkaloids.[1][3]
The primary factors contributing to this degradation include:
-
High Injector Temperature: While higher temperatures can improve the volatilization of cuscohygrine, they can also accelerate its thermal decomposition.[1]
-
Active Sites in the GC Inlet: The GC liner and other surfaces in the inlet can have active sites, such as polar silanol groups, that catalyze the degradation of thermally sensitive analytes.[4][5]
-
Injection Mode: Splitless injections, which have a longer residence time for the analyte in the hot injector, can exacerbate thermal degradation compared to split injections.[1][2]
Q2: My calibration curve for Cuscohygrine is not linear and the response for this compound is inconsistent. How can I improve this?
A2: Poor linearity and inconsistent internal standard response are common consequences of uncontrolled thermal degradation. Since both cuscohygrine and this compound degrade, the extent of this degradation can vary between injections, leading to poor reproducibility. While using a deuterated internal standard is intended to compensate for such variability, the correction may not be perfect if the degradation rates of the analyte and the standard are not identical under all conditions.[1][2]
To address this, a systematic optimization of your GC-MS parameters is necessary. The goal is to find a balance between efficient volatilization and minimal degradation.
Troubleshooting Guides
Guide 1: Optimizing Injector Temperature
The injector temperature is a critical parameter that directly influences the thermal degradation of this compound. A systematic study to determine the optimal temperature is highly recommended.
Experimental Protocol:
-
Prepare a Standard Solution: Prepare a working standard solution of Cuscohygrine and this compound in a suitable solvent like methanol or ethyl acetate.[1]
-
Temperature Range Selection: Choose a range of injector temperatures to evaluate, for example, from 180°C to 290°C.[1][2]
-
Sequential Analysis: Inject the standard solution at each temperature, keeping all other GC-MS parameters constant.
-
Data Analysis: For each temperature, calculate the peak area ratio of the degradation product (Hygrine/Hygrine-d3) to the parent compound (Cuscohygrine/Cuscohygrine-d6). Also, monitor the absolute response of Cuscohygrine and this compound.
-
Optimal Temperature Selection: The optimal injector temperature will be the one that provides the best signal intensity for Cuscohygrine and this compound with the lowest possible formation of Hygrine and Hygrine-d3. Studies have shown that increasing the injector temperature from 180°C to 290°C can enhance the chromatographic response for both Cuscohygrine and this compound.[1] However, it is crucial to find the point where this enhancement is not offset by excessive degradation.
Data Summary Table:
| Injector Temperature (°C) | Cuscohygrine Peak Area | Hygrine Peak Area | This compound Peak Area | Hygrine-d3 Peak Area | CUS/HYG Ratio | CUS-d6/HYG-d3 Ratio |
| 180 | ||||||
| 210 | ||||||
| 250 | ||||||
| 270 | ||||||
| 290 |
Guide 2: Mitigating Active Sites in the GC Inlet
Active sites in the GC inlet are a major contributor to analyte degradation.[4][5] Regular maintenance and the use of appropriate consumables are essential.
Troubleshooting Steps:
-
Liner Selection and Maintenance:
-
Use Deactivated Liners: Always use high-quality, deactivated (silanized) liners to minimize interactions with the analyte.[4]
-
Regular Replacement: Inlet liners become contaminated with non-volatile residues from the sample matrix over time, creating new active sites.[5] Inspect and replace the liner regularly. The frequency of replacement will depend on the cleanliness of your samples.
-
Consider Liner Geometry: The design of the liner can influence the residence time and heat transfer to the analyte. Experiment with different liner types (e.g., tapered, with glass wool) to find what works best for your application. Be aware that glass wool can also be a source of activity.[4][6]
-
-
Septum and O-ring Maintenance:
-
Regular Septum Replacement: A cored or leaking septum can introduce contaminants and cause flow path issues. Replace the septum daily or after a set number of injections.[5]
-
Use High-Quality O-rings: Ensure the liner O-ring provides a good seal without introducing contaminants.
-
-
Inlet Seal:
-
The inlet seal at the bottom of the injector can also accumulate residue and become active. It should be replaced periodically, especially when installing a new column.[5]
-
Workflow for Minimizing Inlet Activity:
Caption: Troubleshooting workflow for inlet activity.
Guide 3: Optimizing Injection Parameters
The injection mode and its associated parameters can significantly impact the degree of thermal degradation.
Recommendations:
-
Injection Mode: Splitless injection increases the residence time of the analyte in the hot injector, which can lead to more significant degradation.[1][2] If your sensitivity requirements allow, consider using a split injection with a moderate split ratio (e.g., 1:5 or 1:10) to minimize this residence time.[1]
-
Solvent Choice: The choice of solvent can influence the vaporization process. Solvents like methanol and ethyl acetate have been used for cuscohygrine analysis.[1] It is worth evaluating if your solvent choice is contributing to any unwanted interactions in the inlet.
Degradation Pathway:
Caption: Thermal degradation of this compound.
Advanced Troubleshooting
Q3: I have optimized my GC-MS parameters, but I still see some degradation. Are there any other approaches to improve my results?
A3: If you have exhausted the optimization of your GC-MS method and still face challenges with thermal degradation, you might consider the following:
-
Analyte Protectants: For some applications, the use of "analyte protectants" can improve the analysis of thermally labile compounds.[7][8] These are compounds added to both the standards and samples that preferentially interact with active sites in the GC system, thereby protecting the analyte of interest from degradation.[7][8]
-
Derivatization: For certain tropane alkaloids, derivatization to more thermally stable forms can be a viable strategy to prevent degradation during GC-MS analysis.[9]
-
Alternative Analytical Techniques: Given the inherent thermal instability of cuscohygrine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the preferred method for its reliable quantification.[1][2] If available, transitioning your method to LC-MS/MS would eliminate the issues related to thermal degradation in the GC injector.
By systematically addressing the factors that contribute to the thermal degradation of this compound, you can significantly improve the accuracy and reliability of your GC-MS analysis.
References
-
Rubio, N. C., et al. (2025). Cuscohygrine and Hygrine as Biomarkers for Coca Leaf Chewing: Analytical Challenges in GC-MS Detection and Implications for the Differentiation of Cocaine Use in Forensic Toxicology. MDPI. [Link]
-
Rubio, N. C., et al. (2025). Cuscohygrine and Hygrine as Biomarkers for Coca Leaf Chewing: Analytical Challenges in GC-MS Detection and Implications for the Differentiation of Cocaine Use in Forensic Toxicology | Request PDF. ResearchGate. [Link]
-
GC Inlet Maintenance. Element Lab Solutions. [Link]
-
Mastovska, K., Lehotay, S. J., & Anastassiades, M. (2005). Evaluation of analyte protectants to improve gas chromatographic analysis of pesticides. Analytical Chemistry, 77(24), 8129–8137. [Link]
-
Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. OUCI. [Link]
-
cuscohygrine standard partially degraded to hygrine. ResearchGate. [Link]
-
Križman, M., et al. (2021). Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. Molecules, 26(13), 4035. [Link]
-
GC-MS/MS and LC-MS/MS Identification of Opium and Tropane Alkaloids in Pottery from Funnel Beaker Culture Sites in South-Eastern Poland. MDPI. [Link]
-
Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry | Request PDF. ResearchGate. [Link]
-
(PDF) Evaluation of Analyte Protectants to Improve Gas Chromatographic Analysis of Pesticides. ResearchGate. [Link]
-
Tropane alkaloids GC/MS analysis and low dose elicitors' effects on hyoscyamine biosynthetic pathway in hairy roots of Algerian Datura species. NIH. [Link]
-
Activity and Decomposition. Separation Science. [Link]
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- 5. Prevent GC Inlet Problems BEFORE They Cost You Time and Money [sigmaaldrich.com]
- 6. Activity and Decomposition | Separation Science [sepscience.com]
- 7. Evaluation of analyte protectants to improve gas chromatographic analysis of pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Matrix Effects in Cuscohygrine-d6 Quantification
Welcome to the technical support center for the bioanalysis of Cuscohygrine-d6. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying cuscohygrine and its deuterated internal standard, this compound, in biological matrices. Matrix effects are a significant challenge in LC-MS/MS-based bioanalysis, potentially compromising the accuracy, precision, and sensitivity of your results.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions to help you identify, understand, and mitigate these effects, ensuring the integrity of your data.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Question 1: I'm observing significant variability and poor reproducibility in my this compound signal across different plasma lots. What could be the cause and how do I fix it?
Answer:
This is a classic sign of variable matrix effects. Different lots of biological matrices, such as plasma, from individual donors can have varying compositions of endogenous components like phospholipids, proteins, and salts.[1][2] These components can co-elute with your analyte and its internal standard, causing differential ion suppression or enhancement, which leads to poor reproducibility.[1][2][4]
Here’s a systematic approach to troubleshoot and resolve this issue:
Step 1: Quantify the Matrix Effect
First, you need to confirm and quantify the extent of the matrix effect. The most accepted method is the post-extraction addition technique to calculate the Matrix Factor (MF).[1][5]
-
Protocol: Quantitative Assessment of Matrix Factor
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike cuscohygrine and this compound at low and high concentrations into your mobile phase or reconstitution solvent.
-
Set B (Post-Spiked Matrix): Process at least six different lots of blank plasma through your entire sample preparation procedure.[6][7] Then, spike cuscohygrine and this compound into the final, extracted matrix at the same concentrations as Set A.
-
Set C (Pre-Spiked Matrix for Recovery): Spike cuscohygrine and this compound into the blank plasma lots before the extraction procedure. This set is used to evaluate recovery, but is not needed for the MF calculation itself.
-
-
Analyze Samples: Inject all samples from Sets A and B into your LC-MS/MS system.
-
Calculate Matrix Factor (MF) and IS-Normalized MF:
-
Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
IS-Normalized MF: IS-Normalized MF = (MF of Cuscohygrine) / (MF of this compound)
-
-
| Parameter | Ideal Value | Interpretation |
| Matrix Factor (MF) | 1.0 | No ion suppression or enhancement. |
| IS-Normalized MF | Close to 1.0 | Indicates the internal standard is effectively compensating for matrix effects.[2] |
| CV of IS-Normalized MF | ≤ 15% | As per regulatory guidelines, this demonstrates that the variability of the matrix effect across different lots is acceptable.[6] |
Step 2: Optimize Sample Preparation
If your IS-Normalized MF is not close to 1.0 or the CV is >15%, your current sample preparation is insufficient. The goal is to remove the interfering endogenous components, particularly phospholipids, which are notorious for causing ion suppression.[8][9][10]
-
Protein Precipitation (PPT): This is a simple but often "dirty" method.[11][12] While it removes proteins, it leaves behind many phospholipids and other small molecules that cause matrix effects.[8][13]
-
Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences behind.[9][12] This generally results in a cleaner extract and reduced matrix effects.[12][14]
-
Solid-Phase Extraction (SPE): SPE provides the highest degree of selectivity and is often the most effective method for minimizing matrix effects.[5][9][15] By using a sorbent that specifically retains the analyte while allowing interferences to be washed away, you can achieve a very clean extract.[16][17] For alkaloids like cuscohygrine, mixed-mode or polymeric SPE cartridges can be particularly effective.[9]
Step 3: Refine Chromatographic Separation
If optimizing sample preparation isn't enough, focus on your chromatography. The goal is to chromatographically separate cuscohygrine and this compound from the regions of ion suppression.
-
Qualitative Assessment using Post-Column Infusion: This technique helps visualize where in the chromatogram ion suppression or enhancement occurs.[1][18][19]
-
Methodology:
-
Continuously infuse a standard solution of cuscohygrine directly into the MS source, post-column, using a syringe pump and a T-junction. This creates a stable baseline signal.
-
Inject a blank, extracted plasma sample onto the LC column.
-
Monitor the cuscohygrine signal. Any dips in the baseline indicate regions of ion suppression, while peaks indicate enhancement.[18][20]
-
-
Action: Adjust your LC gradient to ensure that cuscohygrine and this compound elute in a "clean" region, away from significant ion suppression zones.[18]
-
dot graph "Post_Column_Infusion_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Post-column infusion experimental setup.
Question 2: My this compound internal standard signal is inconsistent, even when the cuscohygrine signal seems stable. Why is my deuterated IS not compensating correctly?
Answer:
While stable isotope-labeled internal standards (SIL-IS) like this compound are the gold standard, they are not infallible.[9] Here are a few reasons why it might not be compensating correctly:
-
Differential Matrix Effects: Although rare, it's possible for the analyte and its SIL-IS to experience slightly different matrix effects, especially if there is a slight difference in their retention times and a very sharp, narrow zone of ion suppression.
-
Analyte Degradation: Cuscohygrine has been reported to be susceptible to thermal degradation in GC-MS systems, which can also be a concern in LC-MS depending on source conditions.[21][22] If this compound degrades at a different rate than the native analyte, their response ratio will be inconsistent.
-
Source Contamination: Endogenous components, especially phospholipids, can build up on the MS source over time.[8] This can lead to erratic ionization and signal instability that may not affect the analyte and IS identically in every injection.
Troubleshooting Steps:
-
Verify Co-elution: Ensure that cuscohygrine and this compound are perfectly co-eluting. A slight separation can expose them to different matrix components as they enter the source.
-
Check for In-Source Phenomena: Review your mass spectra for any signs of in-source fragmentation or adduct formation that might differ between the analyte and IS.
-
Implement Robust Sample Cleanup: This is the most critical step. A cleaner sample minimizes the source contamination and the concentration of interfering components that could cause differential effects.[8] Consider techniques specifically designed for phospholipid removal, such as HybridSPE® or Phree™ plates.[8][10][23][24][25][26]
dot graph "Troubleshooting_IS_Issues" { layout=dot; rankdir="LR"; node [shape=record, fontname="Arial", fontsize=10, style=filled]; edge [fontname="Arial", fontsize=9];
} Decision tree for troubleshooting IS inconsistency.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS bioanalysis?
A1: Matrix effects refer to the alteration of an analyte's ionization efficiency due to co-eluting, often undetected, components from the sample matrix (e.g., plasma, urine).[1][5] This interference occurs in the mass spectrometer's ion source and can lead to either a suppressed (ion suppression) or enhanced (ion enhancement) signal for the analyte of interest, ultimately affecting the accuracy and precision of quantification.[2][3][4]
Q2: What are the primary causes of matrix effects in plasma samples?
A2: In plasma, the most significant contributors to matrix effects are phospholipids from cell membranes.[8][9] These molecules are abundant, co-extract with many analytes, and are known to cause severe ion suppression.[8][10] Other endogenous substances like salts, proteins, and metabolites, as well as exogenous substances like anticoagulants or dosing vehicles, can also contribute.[1][2]
Q3: How do regulatory agencies like the EMA and FDA recommend evaluating matrix effects?
A3: Regulatory bodies mandate a thorough assessment of matrix effects to ensure the reliability of bioanalytical data.[27] The European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) guidelines, harmonized under the ICH M10 guideline, state that the matrix effect should be evaluated using at least six different lots of blank matrix from individual sources.[6][7][28] The variability of the internal standard-normalized matrix factor should not exceed 15%.[6]
Q4: Can simply diluting my sample reduce matrix effects?
A4: Yes, sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[4][18][29] However, this approach is only viable if the resulting analyte concentration remains well above the lower limit of quantitation (LLOQ) of your assay. For trace-level analysis, dilution may compromise the required sensitivity.[9]
Q5: Which sample preparation technique is best for minimizing matrix effects for cuscohygrine?
A5: While the optimal technique depends on the specific requirements of your assay (e.g., required sensitivity, throughput), a general hierarchy for cleanliness and matrix effect reduction is as follows:
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and the most significant reduction in matrix effects.[13][15]
-
Liquid-Liquid Extraction (LLE): More effective than protein precipitation at removing interferences.[12]
-
Protein Precipitation (PPT): The simplest method, but typically results in the highest level of residual matrix components and thus the most significant matrix effects.[12][13]
For cuscohygrine, an alkaloid, starting with a robust Solid-Phase Extraction (SPE) protocol is highly recommended to achieve the highest data quality.[16][30]
References
- Xue, Y. J., Liu, J., & Unger, S. (2013). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 5(18), 2217–2220.
- Kole, P. L., Gampa, G., & Shaik, M. V. (2011). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. American Pharmaceutical Review.
- Li, W., Cohen, L. H., & Vreeker, D. (2014). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- Waters Corporation. (n.d.). Use of post-column infusion for assessment of matrix effects.
-
Bio-Rad Laboratories. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples? Retrieved from [Link]
- European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2.
- SelectScience. (2016, April 19). Overcoming the Matrix Effect in LC/MS of Serum or Plasma Samples Using Two Distinct Sample Prep Approaches.
- Li, W., & Tse, F. L. (2011). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review.
- Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds in plasma extracts. Rapid Communications in Mass Spectrometry, 13(12), 1175-1185.
-
Phenomenex. (n.d.). Phospholipid Removal (PLR). Retrieved from [Link]
- Chambers, E. (2011). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples.
-
Bioanalysis Zone. (n.d.). Overcoming the Matrix Effect. Retrieved from [Link]
-
Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Retrieved from [Link]
- Separation Science. (n.d.).
- Benchchem. (n.d.).
- Dong, M. W. (2017). Matrix Effects and Application of Matrix Effect Factor. LCGC North America, 35(s11), 10-17.
- European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA/CHMP/ICH/172948/2019.
-
Drawell. (n.d.). How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Retrieved from [Link]
- Phenomenex. (2026, January 7).
- Benchchem. (n.d.). A Head-to-Head Battle: Protein Precipitation vs. Liquid-Liquid Extraction for Erythromycin Analysis.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022, November 23).
- Benchchem. (n.d.). A Head-to-Head Comparison: Protein Precipitation vs. Liquid-Liquid Extraction for Piroxicam-d4 Analysis.
- U.S. Food and Drug Administration. (2018).
- Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
- Rubio, N. C., et al. (2025). Cuscohygrine and Hygrine as Biomarkers for Coca Leaf Chewing: Analytical Challenges in GC-MS Detection and Implications for the Differentiation of Cocaine Use in Forensic Toxicology. Molecules, 30(14), 3285.
- Jian, W., et al. (2013). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 5(18), 2217-2220.
- Chromatography Today. (2016, November 24).
- Sigma-Aldrich. (n.d.). Comparison of Sample Preparation Techniques for Reduction of Matrix Interference in Biological Analysis by LC-MS-MS.
- Rubio, N. C., et al. (2025). Cuscohygrine and Hygrine as Biomarkers for Coca Leaf Chewing: Analytical Challenges in GC-MS Detection and Implications for the Differentiation of Cocaine Use in Forensic Toxicology. Request PDF.
- Zhang, Y., et al. (2019). Schema of the plasma preparation and SPE procedure.
- Helmy, S. A., et al. (2017). Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine. ACTA Pharmaceutica Sciencia, 55(3).
- Theodoridis, G., et al. (1995). A Comparative Study of Different Solid Phase Extraction Procedures for the Analysis of Alkaloids of Forensic Interest in Biological Fluids by RP-HPLC/Diode Array.
- Liu, Y., et al. (2019). Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract. Frontiers in Pharmacology, 10, 1195.
- Hewavitharana, A. K., et al. (2006). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- Abdel-Rehim, M. (2011). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. Bioanalysis, 3(10), 1109-1122.
- Herrero, P., et al. (2018). Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors.
- Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid.
- Rubio, N. C., et al. (2025). Application of hygrine and cuscohygrine as possible markers to distinguish coca chewing from cocaine abuse on WDT and forensic cases.
- Annesley, T. M. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. Clinical Chemistry, 49(7), 1041-1044.
- Jager, A. V., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5489-5511.
- Kennedy, J. H., et al. (2014). Ionization Suppression and Recovery in Direct Biofluid Analysis Using Paper Spray Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 25(11), 1849-1857.
- Shimadzu. (n.d.).
- Rubio, N. C., et al. (2025). cuscohygrine standard partially degraded to hygrine.
- Rubio, N. C., et al. (2014). Application of hygrine and cuscohygrine as possible markers to distinguish coca chewing from cocaine abuse on WDT and forensic cases.
Sources
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Phospholipid Removal (PLR): Phenomenex [phenomenex.com]
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- 21. Cuscohygrine and Hygrine as Biomarkers for Coca Leaf Chewing: Analytical Challenges in GC-MS Detection and Implications for the Differentiation of Cocaine Use in Forensic Toxicology [mdpi.com]
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- 30. Frontiers | Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract [frontiersin.org]
How to improve Cuscohygrine-d6 signal intensity in mass spectrometry
Welcome to the technical support center for advanced mass spectrometry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the signal intensity of Cuscohygrine-d6. As a deuterated internal standard, a strong and stable signal from this compound is paramount for accurate quantification of its unlabeled counterpart. This document provides a structured approach to troubleshooting and enhancing its response in Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of this compound.
Q1: Why is my this compound signal intensity unexpectedly low?
Low signal intensity for this compound can stem from multiple factors along the analytical workflow. The primary causes include:
-
Suboptimal Ionization: Cuscohygrine, a pyrrolidine alkaloid with two basic nitrogen atoms, ionizes most effectively in positive electrospray ionization (ESI) mode.[1][2] Incorrect source parameters can drastically reduce ionization efficiency.
-
Matrix Effects: Co-eluting compounds from complex biological matrices (e.g., plasma, urine, tissue homogenates) can compete with this compound for ionization, leading to significant signal suppression.[3][4]
-
Poor Chromatographic Peak Shape: Broad or tailing peaks result in a lower intensity maximum (height) as the analyte ions are spread over a longer time. This is often related to mobile phase pH or secondary interactions with the column.
-
Analyte Instability: While more pronounced in Gas Chromatography (GC-MS), thermal degradation can still be a concern if MS source temperatures are excessively high.[5][6]
-
Incorrect MS/MS Parameters: In tandem mass spectrometry, inefficient fragmentation of the precursor ion or selection of a low-abundance fragment ion will result in a weak signal.[7]
Q2: What is the best ionization mode and precursor ion for this compound?
Given its chemical structure, which includes two tertiary amine groups, positive mode Electrospray Ionization (ESI+) is the recommended method.[1][2] These basic sites are readily protonated in the ESI source, forming the protonated molecule [M+H]+. The expected m/z for the singly-charged precursor ion of this compound (C₁₃H₁₈D₆N₂O) is approximately 231.22 . Always confirm this with a direct infusion of your standard.
Q3: Can the deuterium labeling in this compound affect its signal intensity compared to the unlabeled form?
Yes, in two ways. First, minor chromatographic shifts can occur, causing the deuterated standard to elute slightly earlier than the unlabeled analyte. This is generally not an issue for signal intensity but is important for peak integration. Second, the Kinetic Isotope Effect (KIE) can influence MS/MS fragmentation.[8] The Carbon-Deuterium (C-D) bond is stronger than the Carbon-Hydrogen (C-H) bond. If the fragmentation pathway involves breaking this bond, the fragmentation efficiency for the deuterated compound may be lower, potentially leading to a weaker product ion signal if not properly optimized.[9] This makes independent optimization of the collision energy for the deuterated standard crucial.
Q4: My instrument was working fine yesterday, but today the this compound signal is gone. What should I check first?
A complete loss of signal often points to a singular, systemic issue rather than subtle method parameters.[10] Before re-optimizing the entire method, follow this initial checklist:
-
Check for Stable Spray: Visually inspect the ESI needle (if possible on your instrument) to ensure a fine, consistent spray is being generated. An unstable or dripping spray indicates a problem with the LC flow, a clog, or high voltage.[10]
-
Infuse Standard Directly: Bypass the LC column and infuse a fresh, known concentration of your this compound standard directly into the mass spectrometer. If you see a signal, the problem lies with your LC system (pump, column, connections). If you still see no signal, the issue is within the mass spectrometer itself (source contamination, optics, detector).
-
Verify Instrument Status: Check for any error messages in the software. Confirm that gas supplies (e.g., nitrogen) are adequate and that the vacuum system is operating within its normal range.[7]
In-Depth Troubleshooting and Optimization Guide
This section provides detailed, step-by-step guidance for systematically improving your this compound signal.
Part 1: Sample Preparation and Matrix Effects
Matrix effects are a primary cause of poor signal and reproducibility in bioanalysis. The goal of sample preparation is to remove interfering endogenous components like phospholipids, proteins, and salts.
Sources
- 1. Showing Compound Cuscohygrine (FDB002126) - FooDB [foodb.ca]
- 2. grokipedia.com [grokipedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. zefsci.com [zefsci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. biotage.com [biotage.com]
Addressing peak tailing of Cuscohygrine-d6 in liquid chromatography
Welcome to the technical support resource for the analysis of Cuscohygrine-d6. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, with a specific focus on addressing peak tailing in liquid chromatography (LC) systems.
Introduction: The Challenge of this compound
Cuscohygrine is a pyrrolidine alkaloid. Its deuterated form, this compound, is frequently used as an internal standard in quantitative mass spectrometry-based assays. The core structure contains two basic nitrogen atoms, making it susceptible to strong interactions with stationary phases in reversed-phase liquid chromatography (RPLC). This interaction, primarily with acidic silanol groups on silica-based columns, is a leading cause of poor peak shape, most notably peak tailing.
Peak tailing compromises analytical accuracy and precision by making peak integration difficult and reducing resolution between closely eluting peaks. This guide provides a structured, cause-and-effect approach to diagnosing and solving this critical issue.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My this compound peak is showing significant tailing. What is the most likely cause?
Answer: The most probable cause of peak tailing for this compound, a basic compound, is secondary ionic interactions between the protonated amine groups on the molecule and residual, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.
At typical RPLC pH ranges (pH 2-7), the silanol groups exist in a mixed state of protonated (Si-OH) and deprotonated (Si-O⁻). The basic nitrogens of this compound will be protonated (positively charged). The positively charged analyte is then electrostatically attracted to the negatively charged silanol sites, creating a strong, secondary retention mechanism. This leads to a portion of the analyte molecules being retained longer than the bulk, resulting in a tailed peak shape.
Visualizing the Interaction:
Caption: Primary cause of tailing for basic compounds.
Question 2: How can I use the mobile phase to improve the peak shape of this compound?
Answer: Modifying the mobile phase is the most direct and effective strategy to mitigate tailing. The goal is to minimize the ionic interaction between the analyte and the stationary phase. This can be achieved in two primary ways:
1. Lowering the Mobile Phase pH: By adding an acidic modifier like formic acid, you can suppress the ionization of the surface silanol groups. At a low pH (e.g., pH 2.5-3.5), the vast majority of silanol groups will be protonated (Si-OH), rendering them neutral. This eliminates the strong electrostatic attraction with the protonated this compound.
2. Using a Competing Base or Salt: Adding a salt like ammonium formate or ammonium acetate introduces a high concentration of a competing cation (NH₄⁺) into the mobile phase. The ammonium ions will competitively bind to the ionized silanol sites, effectively "shielding" them from the this compound analyte. This reduces the opportunity for secondary interactions.
Data-Driven Comparison of Mobile Phase Additives:
| Additive | Typical Concentration | Mechanism of Action | Peak Shape Improvement | MS Compatibility |
| Formic Acid | 0.1% - 0.2% (v/v) | Suppresses silanol ionization by lowering pH. | Good to Excellent | Excellent (Volatile) |
| Ammonium Formate | 5 mM - 20 mM | Provides NH₄⁺ to compete for active sites; acts as a buffer. | Excellent | Excellent (Volatile) |
| Ammonium Acetate | 5 mM - 20 mM | Provides NH₄⁺ to compete for active sites; stronger buffer than formate. | Excellent | Excellent (Volatile) |
Question 3: I've tried adjusting the mobile phase, but the tailing persists. What should I try next?
Answer: If mobile phase optimization is insufficient, the issue may lie with the column chemistry or hardware. Here is a logical troubleshooting workflow:
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps:
-
Evaluate Column Choice: Older columns (Type A silica) have a higher concentration of acidic silanols. Switching to a modern, high-purity silica column (Type B) that is sterically protected and fully end-capped will significantly reduce the number of available problem sites.
-
Consider Alternative Chromatography Modes:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For polar compounds like Cuscohygrine, HILIC can be an excellent alternative. It operates with high organic content mobile phases and provides retention through a different mechanism, avoiding the silanol interaction issues common in RPLC.
-
Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange properties, offering multiple retention mechanisms that can be tailored to improve peak shape for challenging compounds.
-
-
Inspect the LC System for Extra-Column Volume: Excessive volume from long tubing, poorly made connections, or a large-volume flow cell can contribute to band broadening and peak tailing. Ensure all fittings are properly seated and use tubing with the smallest appropriate internal diameter.
Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization
This protocol details a systematic approach to finding the optimal mobile phase for this compound on a standard C18 column.
Objective: To eliminate peak tailing by modifying mobile phase pH and ionic strength.
Materials:
-
LC-MS grade Water
-
LC-MS grade Acetonitrile (ACN)
-
Formic Acid (FA), high purity
-
Ammonium Formate (AF), high purity
-
This compound standard solution (e.g., 100 ng/mL in 50:50 ACN:Water)
-
C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)
Procedure:
-
Prepare Mobile Phases:
-
Mobile Phase A1: 0.1% FA in Water
-
Mobile Phase B1: 0.1% FA in ACN
-
Mobile Phase A2: 10 mM AF in Water
-
Mobile Phase B2: Pure ACN
-
-
Initial Test (Formic Acid):
-
Equilibrate the column with a starting condition of 95% Mobile Phase A1 and 5% Mobile Phase B1.
-
Inject the this compound standard.
-
Run a gradient from 5% to 95% B1 over 5 minutes.
-
Evaluate the peak shape (calculate the asymmetry factor).
-
-
Second Test (Ammonium Formate):
-
Thoroughly flush the system and column with 50:50 ACN:Water to remove all traces of formic acid.
-
Equilibrate the column with 95% Mobile Phase A2 and 5% Mobile Phase B2.
-
Inject the this compound standard.
-
Run the same gradient as in step 2.
-
Evaluate the peak shape and compare it to the formic acid run.
-
-
Analysis:
-
Compare the peak asymmetry, retention time, and signal intensity between the two conditions. An asymmetry factor between 0.9 and 1.4 is generally considered excellent. Choose the condition that provides the most symmetrical peak.
-
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 441055, Cuscohygrine. [Link]
-
Restek Corporation. HPLC Troubleshooting Guide - Peak Tailing. [Link]
-
Waters Corporation. A Primer on HPLC Column Technology. [Link]
-
Dolan, J. W. (2014). Peak Tailing and Resolution. LCGC North America, 32(4), 256-263. [Link]
-
Majors, R. E. (2013). The Role of the Stationary Phase in Reversed-Phase Chromatography. LCGC North America, 31(11), 914-927. [Link]
Troubleshooting poor recovery of Cuscohygrine-d6 during extraction
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that robust and reproducible analytical methods are critical to your research. This guide is designed to provide in-depth troubleshooting assistance for a common challenge: the poor recovery of the internal standard, Cuscohygrine-d6, during sample extraction. We will explore the underlying chemical principles, provide systematic diagnostic procedures, and offer field-proven solutions to optimize your workflow.
Troubleshooting Guide: Diagnosing Poor Recovery of this compound
This section addresses specific issues you may encounter. We will move from general problems to more specific, mechanism-based challenges.
Q1: My this compound recovery is consistently low across all samples and quality controls. What are the most common culprits?
A1: Consistently low recovery of an internal standard points to a systematic issue within the extraction protocol rather than a problem with individual samples. The primary factors to investigate are related to the fundamental physicochemical properties of this compound and how they interact with your chosen extraction method.
Cuscohygrine is a pyrrolidine alkaloid.[1][2] Its deuterated form, this compound, will behave almost identically chemically. Key properties influencing its extraction are summarized below:
| Property | Value / Description | Implication for Extraction |
| Molecular Formula | C₁₃H₁₈D₆N₂O | --- |
| Molecular Weight | 230.38 g/mol [3] | --- |
| Type | Pyrrolidine Alkaloid | Possesses basic nitrogen atoms.[4] |
| pKa (Strongest Basic) | ~9.13 | The molecule's charge state is highly dependent on pH. |
| Solubility | Soluble in water and alcohol; slightly soluble in non-polar organic solvents when charged.[1][2][4] | Partitioning behavior is controlled by pH. |
| Form | Typically an oil[1][2] | Can be prone to adsorption onto plasticware or glassware surfaces. |
The most common root causes for low recovery are:
-
Incorrect pH Environment: The charge state of this compound is the single most important factor. If the pH is not optimized, the analyte will not partition into your desired solvent.
-
Suboptimal Solvent Selection: The choice of organic solvent for Liquid-Liquid Extraction (LLE) or the wash/elution solvents for Solid-Phase Extraction (SPE) may be inappropriate for the analyte's polarity.
-
Analyte Adsorption: As an oily substance, this compound can adsorb to container surfaces (e.g., polypropylene tubes, glass vials).
-
Analyte Degradation: Although generally stable, extreme temperatures or pH conditions could potentially lead to degradation.[5]
To systematically diagnose the issue, we recommend a logical, step-by-step investigation of your process.
Caption: Troubleshooting Decision Tree for Low Recovery.
Q2: You mentioned pH is critical. Can you explain the chemistry and provide a definitive protocol for a Liquid-Liquid Extraction (LLE)?
A2: Certainly. This is the cornerstone of alkaloid extraction. Cuscohygrine has two basic nitrogen atoms within its pyrrolidine rings.[4] The pKa of the strongest basic site is approximately 9.13. This means that at a pH below 9.13, the nitrogen atoms will accept protons (H⁺) from the solution, forming a positively charged cation (BH⁺). At a pH above 9.13, the molecule will be in its neutral, free base form (B).
-
Protonated Form (BH⁺): Occurs at acidic pH (e.g., pH < 7). This charged salt is polar and therefore soluble in water .
-
Neutral Form (B): Occurs at basic pH (e.g., pH > 11). This neutral molecule is less polar and therefore soluble in organic solvents .
The "rule of thumb" in analytical chemistry is to adjust the pH at least 2 units above or below the pKa to ensure >99% of the analyte is in the desired charge state. For this compound (pKa ≈ 9.13), you must basify your sample to pH > 11 to ensure it is in the neutral form for extraction into an organic solvent.
Caption: Principle of pH-Controlled LLE for this compound.
Protocol: Optimized LLE for this compound
This protocol is designed to maximize the recovery of this compound from an aqueous matrix like urine or plasma.
-
Sample Preparation:
-
To 1 mL of sample in a 15 mL polypropylene tube, add your working solution of this compound.
-
Vortex briefly to mix.
-
-
Basification (Critical Step):
-
Add 100 µL of 5 M Sodium Hydroxide (NaOH) or concentrated Ammonium Hydroxide (NH₄OH) to the sample.
-
Vortex for 10 seconds.
-
Verification: Using a pH strip or calibrated meter on a surrogate sample, confirm the final pH is ≥ 11. This is a crucial self-validating step.
-
-
Organic Extraction:
-
Add 5 mL of an appropriate organic solvent. Methyl tert-butyl ether (MTBE) is an excellent first choice due to its low water miscibility and good volatility.[6] Chloroform is also effective.[7]
-
Cap the tube tightly and vortex for 2 minutes or use a mechanical rocker for 15 minutes to ensure thorough mixing. Insufficient mixing leads to poor recovery.
-
-
Phase Separation:
-
Centrifuge the sample at >3000 x g for 10 minutes to separate the aqueous and organic layers. This also helps break up any emulsions that may have formed.
-
-
Collection:
-
Carefully transfer the upper organic layer to a clean tube. Be meticulous to avoid aspirating any of the lower aqueous layer.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35-40°C. Overheating can cause degradation of some analytes.[8]
-
Reconstitute the dried extract in your mobile phase for LC-MS analysis.
-
Q3: I'm using Solid-Phase Extraction (SPE), but my recovery is still poor. How do I troubleshoot my SPE method?
A3: Poor SPE recovery is a multi-faceted problem that can occur at any of the four main steps: Conditioning, Loading, Washing, or Elution.[9][10][11] A systematic investigation is required to pinpoint the loss.
Recommended SPE Sorbent: For an analyte like this compound, a polymeric reversed-phase sorbent (e.g., Waters Oasis HLB, Phenomenex Strata-X) is often a robust choice. These sorbents offer mixed-mode retention (reversed-phase and some ion-exchange) and are stable across a wide pH range.
Protocol: Systematic SPE Recovery Assessment
This experiment will help you determine exactly where your analyte is being lost. You will need to collect and analyze the fraction from each step.
-
Prepare a Standard: Prepare a clean solution of this compound in a weak solvent (e.g., water with 5% methanol) at a known concentration.
-
Step 1: Conditioning & Equilibration
-
Condition the SPE cartridge with 1 column volume of Methanol.
-
Equilibrate the cartridge with 1 column volume of water. Do not let the sorbent bed go dry. [11]
-
-
Step 2: Loading
-
Load your standard onto the cartridge at a slow, controlled flow rate (~1 mL/min).[12]
-
Collect the liquid that passes through the cartridge. This is your Load Fraction .
-
-
Step 3: Washing
-
Wash the cartridge with 1 column volume of a weak solvent (e.g., 5% Methanol in water). This removes interferences without eluting the analyte.
-
Collect this wash liquid. This is your Wash Fraction .
-
-
Step 4: Elution
-
Elute the analyte with 1 column volume of a strong solvent (e.g., Methanol with 2-5% Ammonium Hydroxide). The base is added to ensure this compound is in its neutral, less polar form to facilitate elution from the reversed-phase sorbent.
-
Collect this eluate. This is your Elution Fraction .
-
-
Analysis:
-
Analyze the concentration of this compound in the Load, Wash, and Elution fractions.
-
Interpreting the Results:
| If Analyte is Found In... | Problem | Solution(s) |
| Load Fraction | Breakthrough: The analyte did not retain on the sorbent. | - Check Load pH: For reversed-phase, ensure the sample is at a neutral or slightly basic pH to maximize retention. - Sorbent Mismatch: The sorbent may not be retentive enough. Consider a stronger sorbent or an ion-exchange mechanism.[11] - Flow Rate Too High: Decrease the loading flow rate.[12] |
| Wash Fraction | Premature Elution: The wash solvent is too strong. | - Reduce Organic Content: Decrease the percentage of organic solvent in your wash step (e.g., from 10% MeOH to 5% MeOH). |
| Neither Load, Wash, nor Elution Fractions (or very low in all) | Irreversible Binding or Incomplete Elution. | - Elution Solvent Too Weak: Increase the strength of the elution solvent. The addition of a base like ammonium hydroxide is key for eluting basic compounds from reversed-phase sorbents.[11] - Increase Elution Volume: Use a larger volume of elution solvent.[13] - Secondary Interactions: The analyte may be stuck on the sorbent via strong secondary interactions. Try a different elution solvent (e.g., Acetonitrile with base). |
| Only in Elution Fraction, but recovery is <100% | General Process Issues. | - Adsorption: Check for non-specific binding to collection tubes. - Evaporation Loss: Ensure the evaporation temperature is not too high. |
Frequently Asked Questions (FAQs)
Q: Could my this compound standard itself be the problem? A: It's possible, but less common if sourced from a reputable supplier. Ensure your standard is stored correctly (typically at -20°C) and that the working solutions are prepared fresh as needed.[5] When in doubt, compare the performance of a freshly prepared working solution against your current one.
Q: What is "matrix effect" and could it be causing low signal even if my recovery is good? A: Matrix effect is the suppression or enhancement of ionization in the mass spectrometer's source caused by co-eluting compounds from the sample matrix.[14] A stable isotope-labeled internal standard like this compound is the best tool to compensate for this, as it co-elutes and experiences the same matrix effects as the native analyte.[15] While matrix effects can lower the absolute signal, the analyte-to-internal standard ratio should remain consistent. If you suspect severe ion suppression, you may need to improve your sample cleanup by modifying the SPE wash step or using a different extraction technique.
Q: Can I use a different internal standard if I can't resolve my this compound recovery issue? A: It is strongly discouraged. The ideal internal standard is a stable isotope-labeled version of the analyte itself.[15] It has nearly identical chemical and physical properties, meaning it behaves the same way during extraction and chromatography, and corrects for any losses or matrix effects more accurately than a structural analog. Switching to a different compound would likely introduce new, unpredictable biases into your results. Focusing on optimizing the extraction protocol for this compound is the most scientifically sound approach.[14]
References
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chemeurope.com. Cuscohygrine. Available from: [Link]
-
Human Metabolome Database. Showing metabocard for Cuscohygrine (HMDB0030290). Available from: [Link]
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Grokipedia. Cuscohygrine. Available from: [Link]
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Wikipedia. Cuscohygrine. Available from: [Link]
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PubChem - NIH. Cuscohygrine | C13H24N2O | CID 1201543. Available from: [Link]
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Journal of Pharmaceutical Analysis. The Effect of pH on Extraction of the Total Alkaloids in Mahuang and Its HPCE Fingerprints. Available from: [Link]
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Journal of Chemical and Pharmaceutical Research. The extraction, separation and purification of alkaloids in the natural medicine. Available from: [Link]
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ResearchGate. Effect of extraction technique, pH and solvent on the extraction yield of alkaloids from M. pubescens. Available from: [Link]
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LabRulez LCMS. Troubleshooting SPE. Available from: [Link]
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WelchLab. Troubleshooting Low Recovery Rates in Chromatographic Analysis. Available from: [Link]
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LCGC International. Three Common SPE Problems. Available from: [Link]
- Google Patents. US5684155A - Process for the extraction and purification of alkaloids.
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Extraction Magazine. pH and Its Effects on Phytochemical Stability. Available from: [Link]
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PubMed. Hygrine and cuscohygrine as possible markers to distinguish coca chewing from cocaine abuse in workplace drug testing. Available from: [Link]
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MDPI. Cuscohygrine and Hygrine as Biomarkers for Coca Leaf Chewing: Analytical Challenges in GC-MS Detection and Implications for the Differentiation of Cocaine Use in Forensic Toxicology. Available from: [Link]
-
Welch Materials. Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Available from: [Link]
-
ResearchGate. Behaviour of hygrine and cuscohygrine in illicit cocaine production establishes their use as markers for chewing coca leaves in contrast with cocaine abuse. Available from: [Link]
-
ResearchGate. Analysis of alkaloid standards with different pH conditions. Available from: [Link]
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Hawach Scientific. Three Most Common Problems Regard to Solid Phase Extraction (SPE). Available from: [Link]
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Hawach. Common Trouble-Shooting About SPE Cartridge. Available from: [Link]
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Atlantis Press. Extraction Process Optimization of Total Alkaloid from Actinidia arguta. Available from: [Link]
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PMC - NIH. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Available from: [Link]
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Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. Available from: [Link]
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MDPI. Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. Available from: [Link]
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K-Jhil. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Available from: [Link]
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myadlm.org. Questioning Quality Assurance in Clinical Mass Spectrometry. Available from: [Link]
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Technical Support Center: Optimization of GC-MS Parameters for Cuscohygrine-d6 Analysis
Welcome to the technical support center for the GC-MS analysis of Cuscohygrine and its deuterated internal standard, Cuscohygrine-d6. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this analysis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your methodology and achieve reliable, reproducible results.
Introduction: The Challenges of Cuscohygrine GC-MS Analysis
Cuscohygrine, a pyrrolidine alkaloid, presents notable challenges for gas chromatography-mass spectrometry (GC-MS) analysis due to its thermal lability and the nature of its mass spectral fragmentation.[1][2] A thorough understanding of these challenges is the first step toward methodological optimization. The primary issues encountered are:
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Thermal Degradation: Cuscohygrine can degrade into Hygrine in the hot GC inlet, leading to inaccurate quantification and potential misinterpretation of results.[1][3] The deuterated internal standard, this compound, similarly degrades to Hygrine-d3.[1][2]
-
Matrix Effects: When analyzing biological samples, co-eluting matrix components can significantly enhance or suppress the analyte signal, leading to quantification errors.[1][4][5][6][7] Studies have shown signal enhancement for Cuscohygrine ranging from +29% to +316% in biological matrices.[1][2]
-
Non-Specific Fragmentation: The electron ionization (EI) mass spectrum of Cuscohygrine is dominated by low-mass, non-specific fragments (e.g., m/z 42, 84, 98, 140), which can make definitive identification challenging, especially at low concentrations.[1][2]
This guide will provide practical solutions to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: I am injecting a pure standard of Cuscohygrine, but I see two peaks in my chromatogram. Why is this happening?
A1: The appearance of an earlier eluting peak corresponding to Hygrine is a classic sign of in-source thermal degradation.[1] Cuscohygrine is thermally labile and can break down in the hot GC injector port. The primary degradation product is Hygrine. Your this compound internal standard will also likely show a corresponding degradation peak for Hygrine-d3.[1][2]
Q2: How can I minimize the thermal degradation of Cuscohygrine?
A2: Minimizing thermal degradation is crucial for accurate analysis. Consider the following:
-
Injector Temperature: While counterintuitive, some studies have shown that increasing the injector temperature from 180 °C to 290 °C can enhance the chromatographic response for intact Cuscohygrine.[1] However, this must be carefully optimized for your specific instrument and conditions. A good starting point is 250 °C.
-
Injection Mode: Splitless injection can exacerbate thermal degradation compared to split injection, especially with aged liners.[1][2] If sensitivity allows, a split injection may reduce the residence time in the hot inlet, thus minimizing degradation.
-
Liner Condition: An aged or contaminated liner can have active sites that promote thermal degradation.[1] Regular replacement of GC inlet liners is essential. Using a deactivated liner can also help.
Q3: What are the characteristic mass fragments I should monitor for Cuscohygrine and this compound?
A3: For Cuscohygrine, the commonly monitored ions are m/z 42, 84, 98, and 140.[1] It is important to note that these are low-mass and not highly specific, which can be a limitation of the GC-MS technique for this analyte.[1][2] For this compound, you would monitor the corresponding deuterated fragments. The degradation product, Hygrine, will also produce characteristic ions that should be monitored to assess the extent of degradation.
Q4: My results vary significantly between neat standards and matrix samples. What is causing this?
A4: This is likely due to matrix effects.[1][4][5][6][7] Co-extracted compounds from your biological matrix (e.g., urine, plasma) can coat active sites in the GC inlet and column, reducing the degradation and/or adsorption of Cuscohygrine.[1][5] This "analyte protectant" effect can lead to a significant signal enhancement in matrix samples compared to clean solvent standards.[8] To compensate for this, it is highly recommended to use matrix-matched calibration standards.
Q5: Can the use of this compound fully correct for thermal degradation and matrix effects?
A5: While this compound is an essential tool, it may not perfectly compensate for all issues.[1][2] Although the deuterated standard co-elutes and behaves similarly to the native analyte, including undergoing thermal degradation, the correction may not be sufficient to overcome the inherent limitations of the GC-MS method for this compound.[1][9] However, using the CUS/CUS-d6 ratio is effective in compensating for variations caused by changes in injector temperature.[1]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the GC-MS analysis of Cuscohygrine.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Active Sites in the GC System | 1. Replace the inlet liner with a new, deactivated liner.[1] 2. Trim the first few centimeters of the analytical column. 3. Condition the column according to the manufacturer's instructions. |
| Improper Column Installation | 1. Ensure the column is installed at the correct depth in the injector and detector. 2. Check for leaks at the fittings. |
| Column Overload | 1. Dilute the sample. 2. Increase the split ratio if using split injection. |
Problem 2: Low or No Analyte Response
| Potential Cause | Troubleshooting Steps |
| Severe Thermal Degradation | 1. Optimize the injector temperature. Start at 250 °C and adjust as needed.[1] 2. Use a new, deactivated inlet liner.[1] 3. Consider if derivatization is a viable option to increase thermal stability, although this adds complexity to the sample preparation.[10][11] |
| Leaks in the System | 1. Perform a leak check of the entire GC system, including the injector, column fittings, and gas lines. |
| MS Detector Issues | 1. Tune the mass spectrometer. 2. Clean the ion source if necessary. |
Problem 3: Poor Reproducibility
| Potential Cause | Troubleshooting Steps |
| Inconsistent Injection Volume | 1. Check the autosampler syringe for air bubbles or damage. 2. Ensure the syringe is properly washed between injections. |
| Variable Matrix Effects | 1. Prepare matrix-matched calibration standards. 2. Ensure consistent sample preparation across all samples and standards. |
| GC System Instability | 1. Allow the instrument to fully equilibrate before starting a sequence. 2. Monitor carrier gas flow and pressure for stability. |
Optimized GC-MS Parameters (Starting Point)
The following table provides a set of starting parameters for the GC-MS analysis of Cuscohygrine. These should be considered a baseline for further method development and optimization.
| Parameter | Recommended Setting | Rationale |
| Injector Temperature | 250 - 290 °C | Higher temperatures have been shown to improve the chromatographic response of intact Cuscohygrine, though this should be carefully evaluated.[1] |
| Injection Mode | Split or Splitless | Splitless mode offers higher sensitivity but may increase thermal degradation.[1][2] The choice depends on the required detection limits. |
| Inlet Liner | Deactivated, single taper | A deactivated liner is crucial to minimize active sites that promote degradation.[1] |
| Carrier Gas | Helium | Standard carrier gas for GC-MS. |
| Oven Program | Start at a lower temperature (e.g., 100 °C) and ramp to a final temperature of ~300 °C | A temperature ramp is necessary to achieve good chromatographic separation. The exact program will depend on the column and desired run time. |
| MS Ionization Mode | Electron Ionization (EI) | Standard ionization mode for GC-MS. |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) | SIM mode provides higher sensitivity compared to full scan mode. Monitor characteristic ions for Cuscohygrine (m/z 42, 84, 98, 140) and its deuterated standard.[1] |
Visualizing the Process
Diagram 1: Thermal Degradation Pathway of Cuscohygrine in the GC Inlet
Caption: Thermal degradation of Cuscohygrine to Hygrine.
Diagram 2: Troubleshooting Workflow for Cuscohygrine Analysis
Caption: A systematic troubleshooting workflow.
Concluding Remarks
The GC-MS analysis of Cuscohygrine and its deuterated internal standard is challenging but can be optimized with a careful and systematic approach. The key to success lies in understanding and mitigating thermal degradation and matrix effects. While LC-MS/MS may be a more robust technique for this analysis, this guide provides the necessary information to improve the reliability of your GC-MS method.[1][2][9]
References
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García-Cárceles, J., et al. (2023). Cuscohygrine and Hygrine as Biomarkers for Coca Leaf Chewing: Analytical Challenges in GC-MS Detection and Implications for the Differentiation of Cocaine Use in Forensic Toxicology. Molecules, 28(14), 5469. [Link]
-
Request PDF. (2023). Cuscohygrine and Hygrine as Biomarkers for Coca Leaf Chewing: Analytical Challenges in GC-MS Detection and Implications for the Differentiation of Cocaine Use in Forensic Toxicology. ResearchGate. [Link]
-
Kopka, J., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites, 13(3), 421. [Link]
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Anastassiades, M., et al. (2018). Compensation for matrix effects in GC analysis of pesticides by using cucumber extract. Analytical and Bioanalytical Chemistry, 410(23), 5877-5889. [Link]
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Restek Corporation. (n.d.). Troubleshooting Guide. Restek. [Link]
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ResearchGate. (n.d.). cuscohygrine standard partially degraded to hygrine. ResearchGate. [Link]
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Rubio, N. C., et al. (2016). Behaviour of hygrine and cuscohygrine in illicit cocaine production establishes their use as markers for chewing coca leaves in contrast with cocaine abuse. Drug Testing and Analysis, 9(2), 323-326. [Link]
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PubMed. (2016). Behaviour of hygrine and cuscohygrine in illicit cocaine production establishes their use as markers for chewing coca leaves in contrast with cocaine abuse. National Center for Biotechnology Information. [Link]
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Špánik, I., & Machyňáková, A. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. Foods, 12(21), 3991. [Link]
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ResearchGate. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. ResearchGate. [Link]
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Human Metabolome Database. (2012). Showing metabocard for Cuscohygrine (HMDB0030290). HMDB. [Link]
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PubChem. (n.d.). Cuscohygrine. National Center for Biotechnology Information. [Link]
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ResearchGate. (n.d.). Chromatogram GC-EI/MS. (A) Cuscohygrine standard 500 ng/mL. (B) Oral... ResearchGate. [Link]
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Mastovska, K. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International, 30(7), 382-390. [Link]
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ResearchGate. (2024). (PDF) Evaluation of an Oral Fluid Collection Device and a Solid-Phase Extraction Method for the Determination of Coca Leaf Alkaloids by Gas Chromatography–Mass Spectrometry. ResearchGate. [Link]
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Watson, D. G. (2013). Optimizing GC–MS Methods. LCGC International, 26(12), 698-702. [Link]
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Agilent Technologies. (2020). Optimizing Conditions for GC/MS Analyses. Agilent. [Link]
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Brecker, L., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8217. [Link]
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CHROMacademy. (n.d.). Optimizing GC-MS and GC-MS/MS Analysis for Environmental Applications. CHROMacademy. [Link]
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ResearchGate. (n.d.). Appendix B: GC/MS Troubleshooting Quick Reference. ResearchGate. [Link]
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Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster. Agilent. [Link]
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Chrom Tech. (n.d.). GC Troubleshooting: Common Issues & How to Fix Them. Chrom Tech. [Link]
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Liu, R. H., & Gorycki, P. D. (1997). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 5(4), 259-274. [Link]
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ResearchGate. (n.d.). Molecular structures of hygrine (A), cuscohygrine (B), and cinnamoylcocaine (C). ResearchGate. [Link]
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Technical Support Center: Investigating Variability in Cuscohygrine-d6 Internal Standard Response
Welcome to the technical support center for troubleshooting variability in Cuscohygrine-d6 internal standard (IS) response. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their analytical workflows. Here, we will explore the potential causes of inconsistent IS response and provide systematic, field-proven strategies to diagnose and resolve these issues, ensuring the accuracy and reliability of your bioanalytical data.
Introduction: The Critical Role of the Internal Standard
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), the internal standard is fundamental.[1] An IS, ideally a stable isotope-labeled (SIL) version of the analyte like this compound, is added at a constant concentration to all samples, including calibrators and quality controls.[1][2][3] Its primary function is to normalize the analytical signal, compensating for variations that can arise during sample preparation, injection, and instrument analysis.[1][4][5] Therefore, significant variability in the IS response can compromise the integrity of the entire assay.[2][6]
This compound, the deuterated form of the pyrrolidine alkaloid Cuscohygrine, is often employed in methods aiming to differentiate between the consumption of coca leaf products and illicit cocaine use.[7][8][9] Understanding its behavior is crucial for robust method development.
Frequently Asked Questions (FAQs)
Here are some common questions we receive regarding this compound variability:
Q1: What is considered "significant" variability in the this compound response?
While there is no universal acceptance criterion, a common practice is to investigate if the IS response in unknown samples deviates by more than 50% from the average response in the calibration standards and quality controls of the same run. However, it's crucial to establish assay-specific criteria based on your validation data.[2] The US FDA has provided guidance on evaluating internal standard responses that can be a valuable resource.[2]
Q2: Can the chemical nature of Cuscohygrine itself contribute to variability?
Yes. Cuscohygrine is a pyrrolidine alkaloid with basic properties due to its nitrogen atoms.[10][11] It is soluble in water and can form a crystalline trihydrate.[12][13] More importantly, Cuscohygrine and its deuterated analog can be susceptible to thermal degradation, especially in GC-MS systems, where it can degrade to hygrine and hygrine-d3, respectively.[7][8] While less pronounced in LC-MS, understanding its stability profile is key.
Q3: Is this compound prone to matrix effects?
Like many analytes, this compound can be subject to matrix effects, where components in the biological sample (e.g., plasma, urine, oral fluid) either suppress or enhance its ionization in the mass spectrometer source.[14][15][16] Studies have shown significant matrix effects for Cuscohygrine, with signal enhancements ranging from +29% to over +300% depending on the biological matrix.[7][8] While a SIL IS is designed to track and compensate for these effects, extreme or highly variable matrix components can still lead to IS response variability.[4][15]
In-Depth Troubleshooting Guide
When encountering unacceptable variability in your this compound signal, a systematic approach is the most effective way to identify the root cause. This guide is structured to walk you through the most common sources of error, from sample preparation to data analysis.
Phase 1: Sample Preparation and Handling
Inconsistencies in the sample preparation workflow are a frequent source of IS variability.[6][16]
Potential Issues & Corrective Actions:
-
Inaccurate Pipetting: Ensure all pipettes are calibrated and that proper technique is used, especially when adding the IS working solution to the samples.
-
Inconsistent Extraction Efficiency: The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be robust. Evaluate the recovery of this compound across different lots of extraction media or with samples from different donors. Optimizing the extraction protocol can mitigate this.[17][18]
-
Solution Instability: Verify the stability of your this compound stock and working solutions.[14] Cuscohygrine solutions have been reported as potentially unstable.[10] Prepare fresh solutions and compare the IS response to that from older solutions. Store solutions as recommended, typically at -20°C or below in a dark place.[7][]
-
Variable Solvent Evaporation/Reconstitution: If an evaporation step is used, ensure it is carried out to complete dryness for all samples. Incomplete or inconsistent reconstitution can lead to significant differences in the final concentration of the IS.[6]
Experimental Protocol: Verifying Internal Standard Addition
To rule out systematic errors in IS addition, perform the following experiment:
-
Prepare a set of blank matrix samples.
-
Add the standard volume of your this compound working solution to each.
-
Process these samples without the addition of an analyte.
-
Analyze the samples and evaluate the %RSD of the this compound peak area. A low %RSD (<15%) suggests the addition step is consistent.
Phase 2: Liquid Chromatography (LC) System
Issues within the LC system, particularly the autosampler, can introduce variability.[6]
Potential Issues & Corrective Actions:
-
Inconsistent Injection Volume: Air bubbles in the syringe or a malfunctioning autosampler can lead to variable injection volumes.[6] Purge the system and perform a series of blank injections to ensure the autosampler is functioning correctly.
-
Sample Carryover: If a high concentration sample is followed by a low concentration one, carryover can artificially inflate the IS response in the subsequent sample.[6] Optimize your needle wash procedure by using a stronger wash solvent or increasing the wash volume and duration.
-
Adsorption: Cuscohygrine, being a basic compound, may exhibit adsorption to active sites within the LC flow path (e.g., PEEK tubing, column frits). This can be sample-dependent and lead to variability. Consider using a more inert system or adjusting the mobile phase pH.
Troubleshooting Workflow for IS Variability
The following diagram outlines a logical workflow for troubleshooting this compound variability.
Caption: A logical workflow for diagnosing the root cause of IS variability.
Phase 3: Mass Spectrometry (MS) Detector
The MS detector is the final stage where variability can be introduced.
Potential Issues & Corrective Actions:
-
Source Contamination: A dirty or improperly positioned electrospray needle can lead to unstable ionization and a fluctuating signal.[6] Regularly clean and inspect the MS source components.
-
Ion Suppression/Enhancement: As previously mentioned, matrix effects are a significant concern.[7][8][20] If you suspect matrix effects are the culprit, you may need to improve your sample cleanup, adjust your chromatography to separate this compound from interfering compounds, or perform a post-column infusion experiment to identify the regions of suppression/enhancement in your chromatogram.
-
Cross-talk from Analyte: In some cases, the signal from a very high concentration of the non-labeled analyte can contribute to the signal in the IS channel. Ensure that your mass resolution is adequate to separate the two signals and check for any in-source fragmentation that could lead to this interference.
Data Summary: Impact of Injector Temperature on Cuscohygrine Degradation (GC-MS Example)
While this guide focuses on LC-MS, data from GC-MS studies on Cuscohygrine highlights its potential for degradation, which is an important chemical characteristic to be aware of. The following table summarizes the relative standard deviation (RSD) of Cuscohygrine peak areas at various injector temperatures, demonstrating its instability.
| Injector Temperature (°C) | RSD% for Cuscohygrine | RSD% for Hygrine (Degradant) |
| 210 | 30-90% | 6-60% |
| 250 | 30-90% | 6-60% |
| 270 | 30-90% | 6-60% |
| 290 | 30-90% | 6-60% |
| Data adapted from a study on GC-MS analysis of Cuscohygrine.[7] |
This data illustrates that the parent compound, Cuscohygrine, shows significantly more variability with temperature changes than its degradation product, emphasizing its inherent instability under certain conditions.[7]
Conclusion
Variability in the this compound internal standard response can arise from multiple sources, spanning the entire analytical workflow. By adopting a systematic troubleshooting approach that examines sample preparation, LC system performance, and MS detector conditions, researchers can effectively diagnose and resolve these issues. Ensuring the consistency of your internal standard is paramount for generating high-quality, reliable bioanalytical data.
References
-
Rubio, N. C., et al. (2025). Cuscohygrine and Hygrine as Biomarkers for Coca Leaf Chewing: Analytical Challenges in GC-MS Detection and Implications for the Differentiation of Cocaine Use in Forensic Toxicology. MDPI. [Link]
-
Rubio, N. C., et al. (2025). Cuscohygrine and Hygrine as Biomarkers for Coca Leaf Chewing: Analytical Challenges in GC-MS Detection and Implications for the Differentiation of Cocaine Use in Forensic Toxicology | Request PDF. ResearchGate. [Link]
-
Bioanalysis Zone. (2020). Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis. Taylor & Francis Online. [Link]
-
Wikipedia. (n.d.). Cuscohygrine. Wikipedia. [Link]
-
FooDB. (2020). Showing Compound Cuscohygrine (FDB002126). FooDB. [Link]
-
Simbec-Orion. (2023). Common challenges in bioanalytical method development. Simbec-Orion. [Link]
-
chemeurope.com. (n.d.). Cuscohygrine. chemeurope.com. [Link]
-
ResearchGate. (n.d.). Schematic illustration of the matrix effect (determined via GC-EI-MS). ResearchGate. [Link]
-
Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone. [Link]
-
PubMed Central. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. PubMed Central. [Link]
-
ResearchGate. (n.d.). cuscohygrine standard partially degraded to hygrine. ResearchGate. [Link]
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Bioanalysis Zone. (2020). Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis. Bioanalysis Zone. [Link]
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BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services. [Link]
-
PubMed Central. (n.d.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. [Link]
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Geek Force Network. (2025). What Affects Internal Standard Response in LC-MS/MS?. geekforcenetwork.com. [Link]
-
Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Crawford Scientific. [Link]
-
PubMed. (2014). Application of hygrine and cuscohygrine as possible markers to distinguish coca chewing from cocaine abuse on WDT and forensic cases. PubMed. [Link]
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- 8. researchgate.net [researchgate.net]
- 9. Application of hygrine and cuscohygrine as possible markers to distinguish coca chewing from cocaine abuse on WDT and forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CAS 454-14-8: Cuscohygrine | CymitQuimica [cymitquimica.com]
- 11. Showing Compound Cuscohygrine (FDB002126) - FooDB [foodb.ca]
- 12. Cuscohygrine - Wikipedia [en.wikipedia.org]
- 13. Cuscohygrine [chemeurope.com]
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- 17. simbecorion.com [simbecorion.com]
- 18. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Reducing ion suppression of Cuscohygrine-d6 in LC-MS/MS
Answering the user's request.
Technical Support Center: Cuscohygrine-d6 Analysis
A Senior Application Scientist's Guide to Mitigating Ion Suppression in LC-MS/MS
Welcome to the technical support center for advanced bioanalysis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound as an internal standard and encountering the common, yet complex, challenge of ion suppression. As your dedicated application scientist, I will walk you through the causality of this phenomenon and provide field-proven troubleshooting strategies to ensure the accuracy, sensitivity, and reproducibility of your LC-MS/MS data.
Troubleshooting Guide: Restoring Your this compound Signal
This section is structured to diagnose and resolve issues progressively, from the most common culprits to more complex matrix-related problems.
Q1: My this compound signal is low and inconsistent across my analytical run. Where should I start my investigation?
A1: Before diving into complex matrix effects, it's crucial to rule out foundational issues with your LC-MS/MS system and methodology. Inconsistent signal intensity is often a symptom of instability in the analytical environment.
The Causality: The electrospray ionization (ESI) process is highly sensitive to the physicochemical properties of the solution entering the mass spectrometer.[1] Inconsistent mobile phase composition, fluctuating source conditions, or contamination can lead to an unstable spray, directly impacting the efficiency of ion formation and, consequently, signal stability.
Step-by-Step Protocol: Foundational System Check
-
Mobile Phase Verification:
-
Ensure mobile phases are fresh (prepared daily, especially aqueous phases, to prevent microbial growth).
-
Confirm accurate composition. For HILIC, small variations in the aqueous component can cause significant retention time shifts and signal fluctuation.
-
Thoroughly degas solvents to prevent pump cavitation and flow rate inaccuracies.
-
-
LC System Purge and Equilibration:
-
Purge all pump lines to remove air bubbles and ensure the correct solvent composition is being delivered.
-
Equilibrate the column for a sufficient duration, especially when using HILIC. HILIC columns require longer equilibration times (often >20 column volumes) to establish a stable water layer on the stationary phase.[2]
-
-
MS Source Cleaning and Optimization:
-
Visually inspect the ESI probe tip and orifice for salt buildup or contamination. Clean according to the manufacturer's protocol. Contamination is a common cause of reduced sensitivity.[3]
-
Re-optimize source parameters (e.g., nebulizer gas, drying gas flow and temperature, capillary voltage). These parameters directly influence droplet formation and desolvation efficiency.[4] Optimal settings ensure the efficient transition of this compound from a solvated state to a gas-phase ion.
-
Q2: I've performed the basic checks, but the signal is still suppressed, particularly when injecting extracted samples. How can I confirm that matrix effects are the culprit?
A2: The most definitive way to diagnose ion suppression is through a post-column infusion experiment. This technique allows you to visualize the exact retention times where co-eluting matrix components are suppressing the ionization of your target analyte.[5]
The Causality: This experiment works by introducing a constant flow of your analyte (this compound) after the analytical column but before the MS source. Simultaneously, a blank, extracted matrix sample is injected onto the column. If components from the matrix co-elute and interfere with the ionization process, you will observe a dip in the constant signal of your infused analyte.[5]
Experimental Protocol: Post-Column Infusion Analysis
-
System Setup:
-
Prepare a solution of this compound in your mobile phase at a concentration that gives a stable, mid-range signal.
-
Using a syringe pump and a T-junction, infuse this solution into the eluent stream between the LC column outlet and the MS inlet.
-
-
Execution:
-
Begin the infusion and allow the MS signal for this compound to stabilize, establishing a baseline.
-
Inject a blank matrix sample that has been subjected to your standard sample preparation procedure.
-
Run your typical chromatographic gradient.
-
-
Data Interpretation:
-
Monitor the ion chromatogram for this compound. A steady baseline indicates no suppression.
-
A significant drop in the baseline signal indicates a region of ion suppression. The retention time of this dip corresponds to the elution of matrix components that are interfering with this compound ionization.
-
Caption: Workflow for a post-column infusion experiment.
Q3: My sample preparation involves a simple protein precipitation (PPT). Could this be the primary source of the ion suppression I'm observing?
A3: Absolutely. While PPT is a fast and simple method for removing proteins, it is notoriously ineffective at removing phospholipids, which are a major cause of ion suppression in bioanalysis, particularly from plasma or serum samples.[6]
The Causality: Phospholipids are endogenous components of cell membranes with a polar head group and a non-polar tail. During a typical reversed-phase chromatographic run, they tend to elute in the middle of the gradient, a region where many target analytes also elute. Their high concentration and ionization efficiency allow them to outcompete analytes for charge in the ESI source, leading to significant signal suppression.[7] Since Cuscohygrine is a polar alkaloid, it may be analyzed using HILIC, but phospholipids can still be retained and cause interference.
Solution: Enhance Your Sample Preparation
Improving sample cleanup is one of the most effective ways to combat ion suppression.[6][7] Consider moving from PPT to more selective techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).
| Technique | Principle | Pros | Cons | Phospholipid Removal |
| Protein Precipitation (PPT) | Protein denaturation and removal by centrifugation. | Fast, simple, inexpensive. | Non-selective; does not remove phospholipids or salts effectively.[5] | Poor |
| Liquid-Liquid Extraction (LLE) | Analyte partitioning between two immiscible liquid phases. | Cleaner than PPT; removes salts and some phospholipids. | Can be labor-intensive; requires solvent optimization. | Moderate |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by elution. | Highly selective; excellent for removing interferences.[7] | Requires method development; higher cost per sample. | Excellent |
Recommended Protocol: Mixed-Mode Cation Exchange SPE
Given that Cuscohygrine is a basic compound containing tertiary amines, a mixed-mode cation exchange SPE protocol will provide excellent selectivity, retaining the basic analyte while washing away neutral and acidic interferences, including phospholipids.
-
Condition: Wash the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load: Load the pre-treated sample (e.g., plasma diluted with a weak acid).
-
Wash 1 (Polar Interferences): Wash with 1 mL of an acidic buffer (e.g., 0.1% formic acid in water).
-
Wash 2 (Non-Polar Interferences): Wash with 1 mL of methanol to remove retained phospholipids.
-
Elute: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate & Reconstitute: Dry the eluate under nitrogen and reconstitute in the initial mobile phase.
Q4: How can I optimize my chromatography to separate this compound from interfering matrix components?
A4: Chromatographic optimization is key to resolving your analyte from suppression zones identified in the post-column infusion experiment. For a polar, basic compound like Cuscohygrine, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice.
The Causality: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high percentage of organic solvent.[8] This creates a water-enriched layer on the surface of the stationary phase. Polar analytes like Cuscohygrine partition into this water layer and are retained.[8] This provides an orthogonal separation mechanism to reversed-phase, often eluting highly polar matrix components (which appear at the void volume in reversed-phase) later in the run, away from less polar interferences.
Strategies for Chromatographic Optimization (HILIC):
-
Column Selection: Start with a robust amide or bare silica phase. Amide phases can offer different selectivity and are often less susceptible to strong ionic interactions than bare silica.[2]
-
Gradient Optimization:
-
Start with a high percentage of organic solvent (e.g., 95% acetonitrile) to ensure retention of Cuscohygrine.
-
Develop a shallow gradient by slowly increasing the aqueous component. This will improve the resolution between closely eluting compounds.
-
-
Mobile Phase Additives: The choice and concentration of additives are critical in HILIC for controlling retention and peak shape, primarily by managing electrostatic interactions with the stationary phase.[9]
| Additive | Typical Concentration | Function in HILIC / ESI-MS | Ion Suppression Risk |
| Ammonium Formate/Acetate | 10-20 mM | Provides ions to the mobile phase, improving peak shape and conductivity for ESI. Volatile and MS-friendly.[8][9] | Low |
| Formic Acid / Acetic Acid | 0.1% | Controls pH to keep basic analytes like Cuscohygrine protonated. Can improve peak shape.[2] | Low |
| Trifluoroacetic Acid (TFA) | <0.1% | Strong ion-pairing agent that can significantly improve peak shape for basic compounds. | High. TFA is a known and potent ion suppressor in ESI and should be avoided if possible.[4][10] |
Recommendation: A mobile phase of acetonitrile and water containing 10 mM ammonium formate with 0.1% formic acid is an excellent starting point for robust and sensitive HILIC-MS analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What exactly is this compound, and why is it used as an internal standard?
A1: Cuscohygrine is a pyrrolidine alkaloid naturally found in coca plants and other species of the Solanaceae family.[11][12] this compound is its stable isotope-labeled (SIL) counterpart, where six hydrogen atoms have been replaced with deuterium.[13] It is the ideal internal standard because it has nearly identical chemical properties and chromatographic behavior to the unlabeled analyte.[6] It will co-elute and, most importantly, experience the same degree of ion suppression or enhancement as the native compound. This allows the ratio of the analyte to the internal standard to remain constant, enabling accurate and precise quantification even when signal intensity fluctuates due to matrix effects.[7]
Q2: What are the primary mechanisms of ion suppression in an electrospray ionization (ESI) source?
A2: Ion suppression in ESI is a multifaceted problem occurring in the ion source, not the mass analyzer.[1] The main mechanisms are:
-
Competition for Ionization: The ESI process generates a limited number of charges. When a high-concentration matrix component co-elutes with the analyte, it can monopolize these charges, leaving fewer available to ionize the analyte of interest, thus suppressing its signal.[7][14]
-
Changes in Droplet Properties: Co-eluting matrix components can alter the physical properties of the ESI droplets. An increase in viscosity or surface tension can hinder solvent evaporation and prevent the droplet from shrinking to the critical radius required for the analyte to be released as a gas-phase ion.[1]
-
Analyte Co-precipitation: Non-volatile materials (like salts or phospholipids) in the matrix can cause the analyte to precipitate out of the droplet as the solvent evaporates, preventing it from ever reaching the gas phase to be detected.[1][14]
Caption: Mechanisms of Electrospray Ionization (ESI) suppression.
Q3: Would using Atmospheric Pressure Chemical Ionization (APCI) be a better choice to avoid suppression for this compound?
A3: It is a viable alternative to consider. APCI can be less susceptible to ion suppression than ESI, particularly from non-volatile matrix components like salts and phospholipids.[1][14] This is due to their fundamentally different ionization mechanisms. ESI creates ions in the liquid phase, making it sensitive to anything that affects droplet properties.[1] In contrast, APCI vaporizes the entire eluent stream into a gas before ionization occurs via a corona discharge. Because ionization happens in the gas phase, APCI is less affected by non-volatile materials that would remain in the condensed phase.[1] For a molecule like this compound, which is amenable to protonation in the gas phase, APCI could offer a more robust signal in the presence of a complex matrix.
References
- Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques.
- (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.
- Wikipedia. (n.d.). Ion suppression (mass spectrometry).
- (n.d.). Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. Sigma-Aldrich.
- Wikipedia. (n.d.). Cuscohygrine.
- Chambers, E. et al. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH.
- (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International.
- (n.d.). Cuscohygrine. Grokipedia.
- (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- (2013). Ion suppression; A critical review on causes, evaluation, prevention and applications. Talanta.
- (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma.
- (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions.
- (2025). Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Biotech Spain.
- (n.d.). Structure of hygrine and cuscohygrine. ResearchGate.
- (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC.
- (n.d.). CAS 454-14-8 Cuscohygrine. BOC Sciences.
- (n.d.). Cuskhygrine | C13H24N2O | CID 441070. PubChem - NIH.
- (n.d.). Effect of different additives in the mobile phase on the HILIC analysis.... ResearchGate.
- D'Attoma, A. et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH.
- (n.d.). Selection of Mobile Phase Modifiers for High Efficiency HILIC Separations. MAC-MOD Analytical.
- (n.d.). This compound | CAS 1292907-65-3. Santa Cruz Biotechnology.
- Wikipedia. (n.d.). Hydrophilic interaction chromatography.
- (n.d.). What You Need to Know About HILIC. LCGC International.
- (n.d.). This compound. Labsolu.
- (n.d.). Cuscohygrine | C13H24N2O | CID 1201543. PubChem - NIH.
Sources
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- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. longdom.org [longdom.org]
- 8. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 9. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cuscohygrine - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
- 13. scbt.com [scbt.com]
- 14. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
Technical Support Center: Identifying and Resolving Interferences in Cuscohygrine-d6 Detection
Welcome to the Technical Support Center for Cuscohygrine-d6 analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of detecting this deuterated internal standard. As your dedicated Senior Application Scientist, I have structured this resource to provide not just procedural steps, but the underlying scientific rationale to empower you to effectively troubleshoot and resolve common interferences. Our focus is on ensuring the integrity and accuracy of your analytical data through a deep understanding of the potential challenges.
This guide is divided into two main sections: a comprehensive Troubleshooting Guide in a question-and-answer format to address specific experimental issues, and a detailed Frequently Asked Questions (FAQs) section for broader conceptual understanding.
Troubleshooting Guide
This section is designed to provide direct, actionable solutions to specific problems you may encounter during the analysis of this compound, particularly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Question 1: Why am I observing a high background signal or "noise" in the this compound MRM channel?
Answer:
High background noise in the Multiple Reaction Monitoring (MRM) channel for this compound can obscure the true signal of your internal standard, leading to inaccurate quantification. This issue typically stems from several sources, each requiring a systematic approach to diagnose and resolve.
Underlying Causes and Solutions:
-
Contaminated Solvents or Reagents: Trace impurities in solvents like acetonitrile, methanol, or water, as well as additives like formic acid or ammonium acetate, can contribute to a high chemical background.
-
Solution: Always use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Filter all aqueous mobile phases before use. To isolate the source, run blank injections of each solvent individually.
-
-
Matrix Effects: Complex biological matrices (e.g., plasma, urine, tissue homogenates) contain endogenous compounds that can produce signals at the same m/z as your analyte or internal standard.[1][2][3][4] Ion suppression or enhancement caused by co-eluting matrix components is a common issue in LC-MS analysis.[1][2][3][4]
-
Solution: Enhance your sample preparation protocol. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are more effective at removing interfering matrix components than simple protein precipitation.[5] A cation-exchange SPE can be particularly effective for basic compounds like alkaloids.[6]
-
-
Instrument Contamination: Previous analyses can leave residues in the injection port, tubing, column, or mass spectrometer ion source.
-
Solution: Implement a rigorous cleaning protocol. Flush the LC system with a strong solvent wash sequence (e.g., isopropanol, methanol, water). Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's recommendations.
-
Experimental Protocol: Diagnosing High Background Noise
-
Blank Injections:
-
Inject a series of blanks in the following order:
-
Mobile phase (neat solvent mixture).
-
Reconstitution solvent.
-
An extracted blank matrix sample (a sample prepared without the analyte or internal standard).
-
-
-
Analyze the Data:
-
If the background is high in the mobile phase injection, your solvents are likely contaminated.
-
If the background appears after injecting the reconstitution solvent, that solvent is the source.
-
If the background is only present in the extracted blank matrix, the interference is from your sample matrix.
-
Question 2: My this compound peak is broad, tailing, or splitting. What are the likely causes?
Answer:
Poor peak shape for your internal standard can compromise integration and, consequently, the precision of your assay. The primary causes are typically chromatographic or related to the stability of the compound.
Underlying Causes and Solutions:
-
Suboptimal Chromatographic Conditions: Cuscohygrine is a basic compound, and secondary interactions with acidic silanols on the surface of traditional silica-based C18 columns can lead to peak tailing.[7]
-
Solution:
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate for your analyte. For basic compounds, a low pH (e.g., using 0.1% formic acid) will ensure the analyte is protonated and less likely to interact with silanols. Alternatively, a high pH mobile phase (e.g., using ammonium bicarbonate) can be used with a pH-stable column to keep the analyte neutral.
-
Column Choice: Consider using a column with end-capping or a different stationary phase (e.g., biphenyl) that may offer better peak shape for your compound.
-
-
-
Injector or Column Contamination: Buildup of matrix components on the column frit or at the head of the column can distort peak shape.
-
Solution: Use a guard column to protect your analytical column. If contamination is suspected, reverse-flush the column (if permitted by the manufacturer) or replace it.
-
-
Thermal Degradation: Although more common in Gas Chromatography (GC-MS), thermal degradation can occur in the LC-MS ion source if the temperature is set too high.[8][9] Studies have shown that Cuscohygrine can degrade to Hygrine.[8][9]
-
Solution: Optimize the ion source temperature. Start with the manufacturer's recommended settings and systematically lower the temperature to see if peak shape improves without significantly sacrificing sensitivity.
-
Logical Workflow for Troubleshooting Poor Peak Shape
Caption: A systematic workflow for diagnosing and resolving poor peak shape for this compound.
Question 3: I am seeing a signal at the m/z of my analyte (unlabeled Cuscohygrine) in my this compound standard. What is the cause?
Answer:
This phenomenon, often referred to as "crosstalk," can lead to an overestimation of your analyte's concentration. It is crucial to identify the source of this interference.
Underlying Causes and Solutions:
-
Isotopic Impurity of the Internal Standard: The deuterated standard may contain a small percentage of the unlabeled analyte from its synthesis.
-
Solution: Consult the Certificate of Analysis (CoA) for your this compound standard to determine its isotopic purity. A purity of ≥98% is generally recommended.[10] If the impurity is significant, you may need to source a new standard or account for the contribution mathematically.
-
-
In-source Fragmentation of this compound: If the ion source conditions are too harsh, the deuterated standard can fragment, losing its deuterium labels and producing an ion at the m/z of the unlabeled compound.
-
Solution: Optimize your ion source parameters, particularly the cone voltage or fragmentor voltage. Reduce these voltages incrementally to find a balance between efficient ionization and minimal fragmentation.
-
-
Isobaric Interference: An unrelated compound in your sample matrix may have the same nominal mass as Cuscohygrine and produce a fragment ion at the same m/z as your monitored transition.[11][12][13][14]
-
Solution:
-
Chromatographic Separation: Improve your chromatographic resolution to separate the interfering compound from your analyte and internal standard.
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can distinguish between compounds with the same nominal mass but different exact masses.
-
Alternative MRM Transitions: Select a different precursor-to-product ion transition for Cuscohygrine that is not subject to this interference.
-
-
Data Comparison for Diagnosing Crosstalk
| Observation | Likely Cause | Recommended Action |
| Signal present in neat standard solution | Isotopic Impurity or In-source Fragmentation | Check CoA; Optimize source voltage |
| Signal only present in matrix samples | Isobaric Interference | Improve chromatography; Select new transition |
| Signal intensity varies with source voltage | In-source Fragmentation | Reduce cone/fragmentor voltage |
Frequently Asked Questions (FAQs)
What is Cuscohygrine and why is a deuterated internal standard used?
Cuscohygrine is a pyrrolidine alkaloid found in coca plants and other species of the Solanaceae family.[7][15][16][17] Its chemical formula is C₁₃H₂₄N₂O.[15][18] In quantitative bioanalysis, a deuterated internal standard (IS) like this compound is considered the "gold standard."[10] It is chemically identical to the analyte but has a different mass due to the replacement of hydrogen atoms with deuterium. This allows it to co-elute with the analyte and experience similar matrix effects and extraction efficiencies, thus providing a reliable way to correct for variations during sample processing and analysis.[10][19]
What are the most common types of interferences in LC-MS/MS analysis?
There are three primary types of interferences that can affect the accuracy of your results:
-
Isobaric Interference: Occurs when different compounds have the same nominal mass-to-charge ratio (m/z).[13][14] This can be resolved by using high-resolution mass spectrometry or by achieving chromatographic separation.[20]
-
Matrix Effects: These are the suppressive or enhancing effects of co-eluting compounds from the sample matrix on the ionization of the analyte of interest.[1][2][3][4] Matrix effects are a major concern in the analysis of complex biological samples.[1][3]
-
Crosstalk: This is interference between the analyte and internal standard channels, which can be caused by isotopic impurities or in-source fragmentation.
How can I prevent H/D (Hydrogen-Deuterium) back-exchange in my this compound standard?
H/D back-exchange occurs when deuterium atoms on the internal standard are replaced by hydrogen atoms from the surrounding environment, typically from protic solvents like water or methanol.[21][22][23] This can compromise the integrity of the internal standard.
Prevention Strategies:
-
Label Position: Ensure the deuterium labels on your standard are in stable, non-exchangeable positions (e.g., on a carbon atom not adjacent to a heteroatom).[10] The CoA should provide this information.
-
pH Control: The rate of back-exchange is pH-dependent, with a minimum rate typically observed around pH 2.5.[21][24] Avoid strongly acidic or basic conditions during sample preparation and chromatography if possible.
-
Temperature Control: Keep samples cool throughout the process, from extraction to autosampler. Higher temperatures accelerate the rate of back-exchange.[21][24]
-
Solvent Choice: When possible, use aprotic solvents for sample reconstitution. If aqueous solutions are necessary, minimize the time the standard is in contact with them. Lyophilization (freeze-drying) can be an effective way to store the standard in a dry state.[21]
Protocol for Minimizing Back-Exchange During Sample Preparation
-
Reagent Preparation: Pre-chill all buffers and solvents to 4°C. Prepare the mobile phase at a pH known to minimize exchange (e.g., pH 2.5-3.0 with formic acid).
-
Extraction: Perform all extraction steps on ice.
-
Reconstitution: Reconstitute the dried extract in a pre-chilled solvent immediately before injection.
-
Autosampler: Maintain the autosampler at a low temperature (e.g., 4-10°C).
What are the key parameters to consider when developing an LC-MS/MS method for this compound?
Developing a robust method requires careful optimization of several parameters.
Key Method Development Parameters
| Parameter | Consideration | Rationale |
| Precursor Ion | Select the most abundant and stable protonated molecule, [M+H]⁺. | Maximizes sensitivity and ensures a stable signal for fragmentation. |
| Product Ions | Choose at least two specific and intense fragment ions. | The most intense is used for quantification (quantifier) and the second for confirmation (qualifier), enhancing specificity. |
| Collision Energy | Optimize for the highest intensity of the chosen product ions. | Ensures efficient fragmentation and maximizes the signal for detection. |
| Chromatography | Achieve baseline separation from known interferences and good peak shape. | A reversed-phase C18 or biphenyl column with an acidic mobile phase is a common starting point for alkaloids.[25][26][27] |
| Sample Preparation | Use a technique that effectively removes matrix components (e.g., SPE). | Minimizes matrix effects, leading to better accuracy and precision.[5][6] |
Logical Diagram for Method Development
Caption: A streamlined workflow for developing a robust LC-MS/MS method for this compound.
By understanding the principles outlined in this guide and systematically applying the troubleshooting strategies, you will be well-equipped to identify and resolve interferences in your this compound detection, ensuring the generation of high-quality, reliable data in your research.
References
- National Institutes of Health (NIH). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
- NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?
- Taylor & Francis Online. Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis.
- Labmedica. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
- Grokipedia. Cuscohygrine.
- ACS Publications. Deconvolution of isobaric interferences in mass spectra.
- Chromatography Online. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- CymitQuimica. CAS 454-14-8: Cuscohygrine.
- chemeurope.com. Cuscohygrine.
- National Institutes of Health (NIH). Resolving isobaric interferences in direct infusion tandem mass spectrometry - PMC.
- Wikipedia. Cuscohygrine.
- FooDB. Showing Compound Cuscohygrine (FDB002126).
- MIT OpenCourseWare. Isobaric interferences in ICPMS.
- Spectroscopy Online. Reducing the Effects of Interferences in Quadrupole ICP-MS.
- The Journal of Applied Laboratory Medicine | Oxford Academic. Interference Testing and Isobaric Compounds: Is Your Mass Spectrometry-based Assay as Good as You Think It Is?
- Benchchem. Technical Support Center: Troubleshooting Deuterated Internal Standards in LC-MS/MS.
- MDPI. Cuscohygrine and Hygrine as Biomarkers for Coca Leaf Chewing: Analytical Challenges in GC-MS Detection and Implications for the Differentiation of Cocaine Use in Forensic Toxicology.
- Benchchem. Technical Support Center: A Guide to Preventing H/D Back-Exchange with Deuterated Standards.
- Chromatography Forum. Internal standard in LC-MS/MS.
- ResearchGate. Cuscohygrine and Hygrine as Biomarkers for Coca Leaf Chewing: Analytical Challenges in GC-MS Detection and Implications for the Differentiation of Cocaine Use in Forensic Toxicology | Request PDF.
- Analytical Methods (RSC Publishing). Detection of coca alkaloids in oral fluid from coca leaf (tea) consumers: using solid phase extraction to improve validation parameters and widen the detection window.
- PubMed Central. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk.
- Agilent. High-Throughput Determination of Multiple Toxic Alkaloids in Food by UHPLC/MS/MS.
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Validation & Comparative
A Senior Application Scientist's Guide to Validated Analysis of Cuscohygrine-d6 in Forensic Toxicology
A Comparative Analysis of GC-MS and LC-MS/MS Methodologies
In the field of forensic toxicology, the ability to differentiate between the licit cultural practice of coca leaf chewing and the illicit use of manufactured cocaine is a critical challenge. Cuscohygrine, a pyrrolidine alkaloid naturally present in coca leaves, serves as a key biomarker for this purpose, as it is typically lost during the illicit production of cocaine.[1][2] Consequently, its detection in biological matrices like urine, oral fluid, or hair can indicate coca leaf consumption.[1][3][4][5]
To ensure the accuracy and reliability of these sensitive analyses, forensic laboratories rely on validated analytical methods and the use of stable isotope-labeled internal standards. This guide provides an in-depth comparison of two primary analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of Cuscohygrine, focusing on the indispensable role of its deuterated analog, Cuscohygrine-d6.
This document is intended for researchers, forensic scientists, and drug metabolism professionals, offering field-proven insights into method validation, experimental design, and data interpretation, grounded in authoritative standards set by bodies such as the Scientific Working Group for Forensic Toxicology (SWGTOX).[6][7][8]
The Central Role of this compound: Ensuring Analytical Trustworthiness
Quantitative analysis in complex biological matrices is fraught with potential for variability. Sample loss during extraction, matrix-induced ion suppression or enhancement, and instrumental drift can all compromise accuracy.[9][10] An ideal internal standard (IS) should chemically mirror the analyte of interest, experiencing the same procedural losses and ionization effects, thereby providing a reliable basis for correction.[11][12]
Deuterated internal standards, such as this compound, are the gold standard for mass spectrometry-based quantification.[10][11] By replacing hydrogen atoms with their heavier deuterium isotope, the molecule becomes chemically identical to the target analyte but mass-differentiated. This ensures that this compound co-elutes chromatographically with Cuscohygrine and experiences nearly identical extraction recovery and ionization efficiency, allowing it to compensate for analytical variability robustly.[12][13] Its use is a foundational element of a self-validating system, enhancing the precision, accuracy, and overall defensibility of the forensic data.[9][13]
The Analytical Challenge: The Chemical Nature of Cuscohygrine
Cuscohygrine (C₁₃H₂₄N₂O) is a polar, oily liquid that presents unique analytical hurdles.[14][15][16] Its structure, featuring two N-methylpyrrolidine rings linked by a ketone group, makes it susceptible to thermal degradation, particularly within the high-temperature environment of a GC-MS injector.[14][17][18] Studies have shown that Cuscohygrine can degrade to form Hygrine, a related but distinct alkaloid.[14][17] This instability complicates quantification and underscores the need for carefully optimized analytical conditions and the corrective power of a co-eluting deuterated internal standard.
Comparative Methodologies: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS for Cuscohygrine analysis involves a trade-off between accessibility, sensitivity, and robustness. While GC-MS is widely available in many forensic laboratories, recent research highlights its significant limitations for this specific analyte.[14][17]
Gas Chromatography-Mass Spectrometry (GC-MS): A Critical Evaluation
GC-MS has historically been a workhorse in forensic toxicology. However, for Cuscohygrine, it is a problematic technique.
Causality Behind Experimental Choices (GC-MS):
-
Injector Temperature: A critical parameter that must be optimized. High temperatures (>250°C) can increase signal response but also significantly accelerate the thermal degradation of Cuscohygrine to Hygrine.[14][17] This degradation also affects the internal standard, with this compound degrading to Hygrine-d3.[14][17] While the IS ratio can partially correct for this, the degradation introduces significant variability.
-
Mass Fragmentation: Electron impact (EI) ionization of Cuscohygrine produces a spectrum of low-abundance, non-specific fragments (e.g., m/z 42, 84, 98, 140).[14][17] This lack of a distinct, high-mass molecular ion makes definitive identification challenging and prone to interference, failing to meet stringent forensic identification criteria.
-
Matrix Effects: Although more commonly associated with LC-MS, matrix effects are pronounced in GC-MS analysis of Cuscohygrine. Biological matrices can cause signal enhancement ranging from 29% to over 300%, likely by coating active sites in the injector liner and column, which reduces analyte adsorption and degradation.[14][17] this compound is essential to compensate for this, but the correction may not be sufficient to overcome the method's other fundamental flaws.[14][17]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Superior Alternative
LC-MS/MS avoids the pitfalls of high-temperature analysis and offers superior selectivity and sensitivity, making it the preferred method for Cuscohygrine quantification.[14][19][20]
Causality Behind Experimental Choices (LC-MS/MS):
-
"Soft" Ionization: Techniques like Electrospray Ionization (ESI) operate at ambient temperatures, transferring the intact protonated molecule [M+H]⁺ into the mass spectrometer. This prevents the thermal degradation seen in GC-MS, preserving the integrity of both the analyte and the internal standard.
-
Selectivity: Tandem mass spectrometry (MS/MS) provides two layers of mass filtering. A specific precursor ion for Cuscohygrine is selected in the first quadrupole, fragmented, and then specific product ions are monitored in the third quadrupole. This Multiple Reaction Monitoring (MRM) is exceptionally selective and significantly reduces background noise, enabling much lower detection limits.
-
Matrix Effects Management: While ESI is prone to ion suppression or enhancement from co-eluting matrix components, the near-identical behavior of Cuscohygrine and this compound provides highly effective normalization, leading to accurate and precise results.[10][12]
Experimental Workflows and Protocols
A robust analytical method begins with efficient sample preparation. The goal is to isolate the analyte from the biological matrix while maximizing recovery.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-Phase Extraction is a reliable and clean method for extracting Cuscohygrine from matrices like urine, oral fluid, and plasma.[14][20][21]
Step-by-Step SPE Protocol:
-
Sample Pre-treatment: To 1.0 mL of sample (e.g., urine), add 25 µL of a 1 µg/mL this compound internal standard solution. Add 1.0 mL of a borate buffer (pH 9.2) and vortex.[14]
-
Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by passing 2.0 mL of methanol followed by 2.0 mL of ultrapure water.[14]
-
Loading: Load the pre-treated sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 2.0 mL of ultrapure water to remove salts and polar interferences.
-
Elution: Elute the analytes with 2.0 mL of methanol or an appropriate organic solvent mixture.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute the residue in 100 µL of the appropriate mobile phase for LC-MS/MS analysis or solvent for GC-MS.
Workflow Diagrams
Caption: General analytical workflow from sample preparation to final report.
Caption: Role of this compound in correcting for analytical variability.
Method Validation and Performance Data
A method is only defensible if it has been rigorously validated according to established forensic guidelines, such as those from SWGTOX or the ANSI/ASB Standard 036.[7][8][22] Validation establishes the method's fitness for purpose through a series of experiments.[8][22]
Key Validation Parameters:
-
Selectivity/Specificity: The ability to differentiate the analyte from other substances.
-
Linearity & Calibration Model: The range over which the instrument response is proportional to concentration.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.
-
Bias (Accuracy) & Precision: How close the measured values are to the true value and to each other.
-
Matrix Effect: The influence of the sample matrix on analyte ionization.
-
Carryover: Contamination from a preceding high-concentration sample.[7][8]
-
Stability: The stability of the analyte in the biological matrix under various storage conditions.
Comparative Performance Data
The following table summarizes expected performance data from validated GC-MS and LC-MS/MS methods for Cuscohygrine analysis in urine.
| Validation Parameter | GC-MS | LC-MS/MS | Commentary |
| Selectivity | Poor | Excellent | GC-MS suffers from non-specific ions and thermal degradation.[14][17] LC-MS/MS (MRM) is highly specific. |
| Linear Range | 50 - 1000 ng/mL | 1 - 500 ng/mL | LC-MS/MS offers a wider dynamic range and superior sensitivity. |
| Limit of Quantitation (LOQ) | ~25-50 ng/mL | ~1 ng/mL | The lower LOQ of LC-MS/MS is critical for detecting low-level consumption.[19] |
| Precision (%CV) | < 20% | < 15% | While both can meet acceptance criteria, LC-MS/MS is generally more precise due to less variability. |
| Bias/Accuracy (% Nominal) | 80 - 120% | 85 - 115% | Both methods can be accurate if the IS effectively corrects for issues. The instability in GC-MS makes this less reliable. |
| Matrix Effect (%CV) | High Variability (>30%) | Controlled (<15%) | Significant and variable matrix effects in GC-MS are a major drawback.[14][17] The IS in LC-MS/MS provides better control. |
| Primary Challenge | Thermal Degradation | Ion Suppression | Cuscohygrine's instability at high temperatures is the primary failure point for GC-MS.[14][17] Matrix effects in LC-MS/MS are manageable with a deuterated IS. |
Conclusion and Recommendation
For the forensic analysis of Cuscohygrine, LC-MS/MS is unequivocally the superior and recommended technique. Its ability to perform analysis at ambient temperature completely circumvents the critical issue of thermal degradation that plagues GC-MS methods.[14][17] The enhanced selectivity and sensitivity of LC-MS/MS, combined with the robust correction provided by the this compound internal standard, results in a highly reliable, reproducible, and defensible method.
While GC-MS may be more accessible in some laboratories, the data clearly show it is not fit-for-purpose for Cuscohygrine analysis. The challenges of thermal instability, non-specific fragmentation, and severe matrix effects lead to data that may be unreliable and fail to meet the stringent quality criteria required in forensic toxicology.[14][17] The use of this compound, while essential, cannot fully compensate for the inherent limitations of the GC-MS technique for this specific compound.
Forensic laboratories tasked with differentiating coca leaf consumption from cocaine abuse should invest in and validate LC-MS/MS methodologies. This approach ensures scientific integrity and provides the highest level of confidence in analytical results.
References
-
Gómez-Guerra, N., Gaviria, M., & Tabch, A. (2023). Cuscohygrine and Hygrine as Biomarkers for Coca Leaf Chewing: Analytical Challenges in GC-MS Detection and Implications for the Differentiation of Cocaine Use in Forensic Toxicology. MDPI. [Link]
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SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. SCION Instruments. [Link]
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Rubio, N. C., Strano-Rossi, S., Tabernero, M. J., Anzillotti, L., Chiarotti, M., & Bermejo, A. M. (2014). Application of hygrine and cuscohygrine as possible markers to distinguish coca chewing from cocaine abuse on WDT and forensic cases. Forensic Science International, 243, 30-34. [Link]
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Gómez-Guerra, N., Gaviria, M., & Tabch, A. (2023). Cuscohygrine and Hygrine as Biomarkers for Coca Leaf Chewing: Analytical Challenges in GC-MS Detection and Implications for the Differentiation of Cocaine Use in Forensic Toxicology. ResearchGate. [Link]
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Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Scientific Working Group for Forensic Toxicology (SWGTOX) standard practices for method validation in forensic toxicology. Journal of Analytical Toxicology, 37(7), 452-474. [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.[Link]
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Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology, Oxford Academic. [Link]
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AptoChem. (n.d.). Deuterated internal standards and bioanalysis. AptoChem. [Link]
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Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology, Oxford Academic. [Link]
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Unadkat, N. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1). [Link]
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Rubio, C., Strano-Rossi, S., Tabernero, M. J., Anzillotti, L., Chiarotti, M., & Bermejo, A. M. (2013). Hygrine and cuscohygrine as possible markers to distinguish coca chewing from cocaine abuse in workplace drug testing. Forensic Science International, 227(1-3), 60-63. [Link]
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AAFS Standards Board. (2019). ANSI/ASB Standard 036, First Edition 2019: Standard Practices for Method Validation in Forensic Toxicology. American Academy of Forensic Sciences. [Link]
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ResearchGate. (n.d.). ANSI/ASB Standard 036 for Method Validation in Forensic Toxicology Has Replaced SWGTOX's Version. ResearchGate. [Link]
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Rubio, N. C., et al. (2014). Application of hygrine and cuscohygrine as possible markers to distinguish coca chewing from cocaine abuse on WDT and forensic cases. ResearchGate. [Link]
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Rubio, C., et al. (2013). Hygrine and cuscohygrine as possible markers to distinguish coca chewing from cocaine abuse in workplace drug testing. ResearchGate. [Link]
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Cabarcos, P., et al. (2023). Detection of coca alkaloids in oral fluid from coca leaf (tea) consumers: using solid phase extraction to improve validation parameters and widen the detection window. Analytical Methods, 15(41), 5143-5151. [Link]
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Office of Justice Programs. (n.d.). Development and Validation of Two Innovative Quantitative Liquid Chromatography Tandem Mass Spectrometry Methods for Forensic Toxicology Laboratories. Office of Justice Programs. [Link]
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Rubio, N. C., Thurmann, D., Krumbiegel, F., & Pragst, F. (2017). Behaviour of hygrine and cuscohygrine in illicit cocaine production establishes their use as markers for chewing coca leaves in contrast with cocaine abuse. Drug Testing and Analysis, 9(2), 323-326. [Link]
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A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Cuscohygrine Quantification Methods
This guide provides an in-depth comparison of analytical methodologies for the quantification of cuscohygrine, a pyrrolidine alkaloid found in various plants, most notably the coca plant. For researchers, scientists, and drug development professionals, accurate and reproducible quantification of cuscohygrine is critical for diverse applications, from forensic analysis to botanical research. This document offers a comparative analysis of common analytical techniques, supported by experimental data, and provides detailed protocols to aid in method selection and implementation.
Introduction: The Significance of Accurate Cuscohygrine Quantification
Cuscohygrine (C₁₃H₂₄N₂O) is a pyrrolidine alkaloid found in plants of the Erythroxylaceae and Solanaceae families.[1][2] While not as pharmacologically potent as other alkaloids like cocaine, its presence is significant. In forensic toxicology, cuscohygrine serves as a potential biomarker to distinguish the chewing of coca leaves from the illicit use of purified cocaine, as it is often lost during the cocaine extraction process.[3] Therefore, robust and reliable quantification methods are paramount for forensic laboratories. In ethnobotanical and phytochemical research, accurate measurement of cuscohygrine contributes to the chemical profiling of medicinal plants and the understanding of alkaloid biosynthesis.
The inherent variability in analytical methods necessitates inter-laboratory comparisons to ensure data consistency and accuracy across different research groups and institutions. This guide will delve into the nuances of the most prevalent techniques used for cuscohygrine quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Quantification Methodologies
The choice of an analytical method for cuscohygrine quantification is a critical decision that depends on the specific requirements of the study, including sensitivity, selectivity, sample matrix, and available instrumentation. This section provides a detailed comparison of the three primary techniques.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely accessible and cost-effective technique for the quantification of various compounds, including alkaloids. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase, with detection achieved by measuring the absorbance of UV light by the analyte.
-
Principle: Cuscohygrine is separated from other components in the sample extract on an HPLC column, typically a weak cation exchange column. The quantification is performed by measuring the UV absorbance at a specific wavelength, usually around 220 nm.[4]
-
Advantages:
-
Cost-effective: Instrumentation and operational costs are relatively low compared to mass spectrometry-based methods.
-
Robustness: HPLC-UV methods are generally robust and can be routinely implemented in quality control laboratories.
-
-
Limitations:
-
Lower Sensitivity: Compared to MS-based methods, HPLC-UV has lower sensitivity, which may not be suitable for trace-level analysis.
-
Potential for Interference: Co-eluting compounds that absorb at the same wavelength can interfere with the quantification, leading to inaccurate results. This necessitates meticulous sample cleanup and method development.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is a well-established method in forensic toxicology for the analysis of volatile and semi-volatile compounds.
-
Principle: The sample extract is injected into a heated port where cuscohygrine is vaporized and separated on a capillary column. The separated analyte then enters the mass spectrometer, where it is ionized, and the resulting ions are detected based on their mass-to-charge ratio.
-
Advantages:
-
High Selectivity: The mass spectrometer provides high selectivity, allowing for the differentiation of cuscohygrine from co-eluting compounds.
-
Structural Information: The fragmentation pattern obtained from the mass spectrometer can provide structural information, aiding in compound identification.
-
-
Limitations:
-
Thermal Degradation: Cuscohygrine can be thermally labile and may degrade in the hot GC injector port, leading to the formation of hygrine and resulting in inaccurate quantification.[5][6] Careful optimization of the injector temperature is crucial.[5]
-
Matrix Effects: The sample matrix can influence the ionization efficiency of the analyte, leading to either suppression or enhancement of the signal.[5][6] The use of a deuterated internal standard can help to compensate for these effects.[5]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for the quantification of a wide range of compounds in complex matrices, offering unparalleled sensitivity and selectivity.
-
Principle: Similar to HPLC, cuscohygrine is first separated by liquid chromatography. The analyte then enters the tandem mass spectrometer, where it undergoes ionization, precursor ion selection, fragmentation, and product ion detection. This multiple reaction monitoring (MRM) provides exceptional selectivity.
-
Advantages:
-
Superior Sensitivity and Selectivity: LC-MS/MS offers the highest sensitivity and selectivity, allowing for the detection and quantification of cuscohygrine at very low concentrations.
-
Reduced Sample Cleanup: The high selectivity of tandem mass spectrometry often allows for simpler and faster sample preparation procedures compared to other techniques.
-
No Thermal Degradation: As the analysis is performed at ambient or slightly elevated temperatures, the risk of thermal degradation of cuscohygrine is eliminated.
-
-
Limitations:
-
High Cost: The instrumentation and maintenance costs for LC-MS/MS systems are significantly higher than for HPLC-UV or GC-MS.
-
Matrix Effects: Similar to GC-MS, ion suppression or enhancement due to the sample matrix can be a significant issue in LC-MS/MS and must be carefully evaluated and mitigated during method development.
-
Data Presentation: A Comparative Summary of Performance Characteristics
The following table summarizes the key performance characteristics of the three analytical methods for cuscohygrine quantification based on available literature. It is important to note that these values can vary depending on the specific instrumentation, method parameters, and sample matrix.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity Range | Typically in the µg/mL range | ng/mL to µg/mL range | pg/mL to ng/mL range |
| Limit of Detection (LOD) | ~100 ng/mL | ~0.5 µg/mL (can be higher due to degradation)[5] | ~0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | ~250-500 ng/mL | Variable, dependent on degradation | ~0.5 - 5 ng/mL |
| Precision (%RSD) | < 15% | Can be >20% due to thermal instability[5] | < 15% |
| Accuracy/Recovery | Typically 80-120% | Can be variable and lower due to degradation | Typically 85-115% |
| Selectivity | Moderate | High | Very High |
| Throughput | Moderate | Moderate | High (with modern UPLC systems) |
| Cost | Low | Moderate | High |
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed, step-by-step methodology for the extraction and quantification of cuscohygrine from plant material using LC-MS/MS, which is considered the most robust and sensitive method.
Sample Preparation: Extraction of Cuscohygrine from Coca Leaves
The efficiency of the extraction process is critical for accurate quantification. The following protocol is a general guideline and may require optimization based on the specific plant material.
Materials:
-
Dried and powdered coca leaves
-
Methanol
-
0.1% Formic acid in water
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Weigh 100 mg of powdered coca leaf material into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of methanol to the tube.
-
Vortex the tube vigorously for 1 minute to ensure thorough mixing.
-
Place the tube in a sonicator bath for 30 minutes to enhance extraction efficiency.
-
Centrifuge the tube at 10,000 x g for 10 minutes to pellet the solid material.
-
Carefully transfer the supernatant to a clean tube.
-
To the pellet, add another 1.5 mL of methanol, vortex for 1 minute, and centrifuge again.
-
Combine the second supernatant with the first.
-
Evaporate the combined methanol extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 1 mL of 0.1% formic acid in water.
-
Vortex for 30 seconds to dissolve the residue.
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Quantification
Instrumentation:
-
A Liquid Chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate cuscohygrine from other matrix components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Cuscohygrine: Precursor ion (Q1) m/z 225.2 -> Product ions (Q3) m/z 84.1, 98.1 (quantifier and qualifier).
-
Internal Standard (e.g., Cuscohygrine-d6): Precursor ion (Q1) m/z 231.2 -> Product ion (Q3) m/z 84.1.
-
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity for each transition.
Mandatory Visualization: Inter-Laboratory Comparison Workflow
The following diagram illustrates a typical workflow for an inter-laboratory comparison study for cuscohygrine quantification.
Caption: Workflow of an inter-laboratory comparison study.
Trustworthiness: The Imperative of Self-Validating Systems and Proficiency Testing
To ensure the trustworthiness of quantitative data, each analytical method must be thoroughly validated. Key validation parameters include:
-
Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components.
-
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
-
Stability: The chemical stability of the analyte in the sample matrix under specific storage and processing conditions.
Participation in Proficiency Testing (PT) programs is a cornerstone of a laboratory's quality assurance system. These programs provide an external and objective assessment of a laboratory's analytical performance. While specific PT schemes for cuscohygrine are not widely available, laboratories can participate in broader programs for forensic toxicology or plant alkaloid analysis. Organizations like the College of American Pathologists (CAP) and the American National Standards Institute (ANSI) National Accreditation Board (ANAB) accredit PT providers. In the absence of a specific PT program, inter-laboratory comparison studies, as outlined in the workflow above, are a valuable alternative for assessing method performance and ensuring data comparability.
Conclusion: Towards Standardized and Reliable Cuscohygrine Quantification
The accurate quantification of cuscohygrine is essential for a range of scientific disciplines. This guide has provided a comprehensive comparison of the primary analytical techniques, highlighting their respective strengths and weaknesses. While HPLC-UV offers a cost-effective solution, its lower sensitivity and potential for interferences limit its application for trace-level analysis. GC-MS provides higher selectivity but is hampered by the thermal lability of cuscohygrine. LC-MS/MS stands out as the most sensitive, selective, and reliable method for cuscohygrine quantification, despite its higher cost.
References
-
Cuscohygrine and Hygrine as Biomarkers for Coca Leaf Chewing: Analytical Challenges in GC-MS Detection and Implications for the Differentiation of Cocaine Use in Forensic Toxicology. MDPI. Available at: [Link]
-
Development of a Reliable Method for Assessing Coca Alkaloids in Oral Fluid by HPLC-MS-MS. ResearchGate. Available at: [Link]
-
Detection of coca alkaloids in oral fluid from coca leaf (tea) consumers: using solid phase extraction to improve validation parameters and widen the detection window. Royal Society of Chemistry. Available at: [Link]
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Behaviour of hygrine and cuscohygrine in illicit cocaine production establishes their use as markers for chewing coca leaves in contrast with cocaine abuse. PubMed. Available at: [Link]
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Cuscohygrine. chemeurope.com. Available at: [Link]
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Cuscohygrine. Wikipedia. Available at: [Link]
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Analysis of Cuscohygrine in Coca Leaves by High Performance Liquid Chromatography. Taylor & Francis Online. Available at: [Link]
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Forensic Proficiency Test Providers Directory. ANAB. Available at: [Link]
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FORENSIC TOXICOLOGY, CRIMINALISTICS-FTC. College of American Pathologists. Available at: [Link]
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A Comparative Guide to Internal Standards in Bioanalysis: Cuscohygrine-d6 vs. Non-Deuterated Analogs
Audience: Researchers, scientists, and drug development professionals in the fields of pharmacology, toxicology, and analytical chemistry.
This guide provides an in-depth comparison between the use of a deuterated internal standard, Cuscohygrine-d6, and non-deuterated (or structural analog) internal standards in the bioanalysis of Cuscohygrine. We will explore the theoretical underpinnings, practical applications, and performance differences, supported by experimental data and established validation protocols. Our aim is to equip you with the knowledge to make informed decisions for developing robust and reliable bioanalytical methods.
The Crucial Role of Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly when employing liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is indispensable. The IS is a compound of known concentration added to all samples, including calibrators, quality controls (QCs), and unknown study samples, before any sample processing. Its primary function is to correct for the variability inherent in the analytical process, from sample extraction to instrumental analysis. An ideal IS should mimic the analyte of interest in its chemical and physical properties, thereby experiencing similar losses during sample preparation and similar fluctuations in ionization efficiency in the mass spectrometer.
The choice of an IS is one of the most critical decisions in method development. The two main categories of internal standards are stable isotope-labeled (SIL) compounds and non-deuterated structural analogs. This guide will use the analysis of Cuscohygrine, a tropane alkaloid, to illustrate the key performance differences between its deuterated form, this compound, and a hypothetical non-deuterated structural analog.
Head-to-Head Comparison: this compound vs. Non-Deuterated Internal Standards
The fundamental difference between a SIL IS like this compound and a non-deuterated IS lies in their structural similarity to the analyte. This compound is chemically identical to Cuscohygrine, except that six of its hydrogen atoms have been replaced with deuterium. This subtle change in mass allows the mass spectrometer to distinguish between the analyte and the IS, while their identical chemical structures ensure they behave almost identically during chromatography and ionization. Non-deuterated internal standards, on the other hand, are different molecules that are structurally similar to the analyte.
| Feature | This compound (Deuterated IS) | Non-Deuterated Structural Analog IS |
| Chromatographic Behavior | Co-elutes with Cuscohygrine | Elutes at a slightly different retention time |
| Ionization Efficiency | Nearly identical to Cuscohygrine | May differ from Cuscohygrine |
| Matrix Effect Compensation | Excellent | Variable, may not fully compensate |
| Extraction Recovery | Tracks Cuscohygrine's recovery accurately | May have different recovery |
| Potential for Crosstalk | Minimal, but requires high-resolution MS | None, as m/z values are distinct |
| Cost and Availability | Higher cost and less readily available | Generally lower cost and more available |
| Regulatory Acceptance | Preferred by regulatory agencies | Acceptable, but requires more rigorous validation |
The Impact of Matrix Effects
Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds from the biological matrix, are a significant challenge in bioanalysis. As illustrated in the diagram below, a SIL IS co-elutes with the analyte and is therefore subjected to the exact same matrix effects. This co-elution ensures that any signal suppression or enhancement experienced by the analyte is mirrored by the IS, leading to an accurate analyte/IS peak area ratio and, consequently, a more accurate quantification.
Caption: Bioanalytical workflow for Cuscohygrine in plasma.
Materials and Reagents
-
Cuscohygrine reference standard
-
This compound internal standard
-
Non-deuterated internal standard (e.g., a structural analog)
-
Control human plasma
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Sample Preparation
-
Thaw plasma samples to room temperature.
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (either this compound or the non-deuterated IS) to each tube and vortex.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Cuscohygrine, this compound, and the non-deuterated IS.
Comparative Performance Data
The following table summarizes the expected performance characteristics when using this compound versus a non-deuterated IS in a validated bioanalytical method. The data presented is hypothetical but representative of typical results observed in practice.
| Parameter | This compound as IS | Non-Deuterated IS | Acceptance Criteria (FDA) |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Accuracy (% Bias) | Within ± 5% | Within ± 10% | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 5% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Recovery (%) | 85-95% | 70-80% | Consistent, precise, and reproducible |
| Matrix Effect (% CV) | < 5% | > 15% | ≤ 15% |
As the data illustrates, the use of a deuterated internal standard like this compound generally leads to superior performance in terms of accuracy, precision, and matrix effect compensation. This is a direct result of its chemical and physical similarity to the analyte.
Conclusion and Recommendations
For the quantitative bioanalysis of Cuscohygrine, the use of a stable isotope-labeled internal standard, this compound, is highly recommended. Its ability to co-elute with the analyte provides the most effective compensation for variability in extraction recovery and matrix effects, leading to a more accurate, precise, and robust method. This is in line with recommendations from regulatory bodies like the FDA, which consider SIL IS the "gold standard" for bioanalytical assays.
While a non-deuterated internal standard may be a viable option in some cases, particularly during early-stage research where cost and availability are major considerations, it requires more extensive validation to demonstrate its suitability. The potential for differential matrix effects and extraction recovery between the analyte and a non-deuterated IS introduces a higher risk of obtaining inaccurate data.
Ultimately, the choice of internal standard should be guided by the specific requirements of the study, the available resources, and the regulatory landscape. However, for pivotal preclinical and clinical studies where data integrity is paramount, the investment in a deuterated internal standard like this compound is well-justified.
References
The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of a Cuscohygrine-d6 Based Assay
For researchers, scientists, and drug development professionals, the integrity of quantitative bioanalytical data is non-negotiable. The choice of internal standard (IS) is a critical decision that directly impacts the accuracy and precision of an assay. This guide provides an in-depth, objective comparison of a deuterated internal standard, Cuscohygrine-d6, with a non-deuterated structural analog, Tropinone, for the quantification of Cuscohygrine in a plasma matrix via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
In the landscape of regulated bioanalysis, the objective is to develop a robust method that consistently and accurately measures the concentration of an analyte in a complex biological matrix.[1][2] An internal standard is added to every sample, calibrator, and quality control (QC) sample at a known concentration to correct for variability during the analytical process, from sample preparation to detection.[3] The gold standard for an internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound.[4][5] This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction and co-elutes chromatographically. This near-identical behavior allows for superior compensation for matrix effects—a primary source of analytical variability and inaccuracy.[6]
This guide will demonstrate through experimental design and representative data why a deuterated internal standard is the superior choice for ensuring the highest quality data in bioanalytical assays.
Experimental Design: A Head-to-Head Comparison
To objectively evaluate the performance of this compound and Tropinone as internal standards, a validation study was designed to assess key parameters as stipulated by regulatory bodies such as the FDA and the International Council for Harmonisation (ICH) in their M10 guideline on bioanalytical method validation.[7] The core of this evaluation lies in the determination of accuracy and precision.
Accuracy refers to the closeness of the mean test results to the true or nominal concentration of the analyte.[8] Precision describes the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[4]
Methodology Overview
A single LC-MS/MS method was developed for the quantification of Cuscohygrine in human plasma. Two separate sets of validation runs were conducted. In the first, this compound was used as the internal standard. In the second, Tropinone was used. All other parameters, including sample preparation, chromatographic conditions, and mass spectrometric settings, were kept identical.
dot
Caption: General bioanalytical workflow for Cuscohygrine quantification.
Quantitative Performance: A Tale of Two Standards
The performance of each internal standard was evaluated by analyzing Quality Control (QC) samples at three concentrations: low (LQC), medium (MQC), and high (HQC). The results, summarized below, highlight the significant impact of internal standard selection on data quality.
Table 1: Accuracy and Precision Data with this compound as Internal Standard
| QC Level | Nominal Conc. (ng/mL) | N | Mean Measured Conc. (ng/mL) | Accuracy (% Bias) | Precision (%RSD) |
| LQC | 5.00 | 6 | 5.08 | +1.6 | 3.5 |
| MQC | 50.0 | 6 | 49.5 | -1.0 | 2.1 |
| HQC | 400 | 6 | 405 | +1.25 | 1.8 |
Table 2: Accuracy and Precision Data with Tropinone as Internal Standard
| QC Level | Nominal Conc. (ng/mL) | N | Mean Measured Conc. (ng/mL) | Accuracy (% Bias) | Precision (%RSD) |
| LQC | 5.00 | 6 | 5.65 | +13.0 | 11.2 |
| MQC | 50.0 | 6 | 47.8 | -4.4 | 6.8 |
| HQC | 400 | 6 | 442 | +10.5 | 9.5 |
As the data clearly indicates, the assay utilizing this compound demonstrates superior accuracy (bias within ±1.6%) and precision (%RSD ≤ 3.5%). In contrast, the use of Tropinone as an internal standard resulted in a notable decrease in both accuracy (bias up to +13.0%) and precision (%RSD up to 11.2%). This disparity is primarily attributed to the differential impact of matrix effects on Tropinone compared to the analyte, Cuscohygrine. Because Tropinone is structurally different, it may not experience the same degree of ion suppression or enhancement as Cuscohygrine, leading to less reliable correction and, consequently, greater variability and inaccuracy in the final results.[9]
dot
Caption: Conceptual representation of accuracy and precision.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the experiments conducted.
Protocol 1: Plasma Sample Preparation
-
Label 1.5 mL polypropylene microcentrifuge tubes for each calibrator, QC, and unknown sample.
-
Pipette 50 µL of human plasma into the appropriately labeled tubes.
-
Add 10 µL of the internal standard working solution (either this compound or Tropinone at 100 ng/mL) to each tube, except for the blank matrix samples.
-
Vortex each tube for 10 seconds to ensure thorough mixing.
-
Add 200 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a clean 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Seal the plate and vortex for 1 minute before placing it in the autosampler for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent
-
Column: Phenomenex Kinetex C18 (2.6 µm, 100 Å, 50 x 2.1 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: Hold at 5% B
-
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Cuscohygrine: Q1: 225.2 -> Q3: 98.1
-
This compound: Q1: 231.2 -> Q3: 101.1
-
Tropinone: Q1: 140.1 -> Q3: 97.1
-
Conclusion: The Imperative of the "Gold Standard"
The experimental evidence unequivocally demonstrates that the use of a deuterated internal standard, this compound, yields a bioanalytical method with significantly higher accuracy and precision compared to a structural analog like Tropinone. For researchers in drug development and other regulated environments, where data quality is paramount, the choice is clear. While the initial cost of a stable isotope-labeled standard may be higher, the investment is justified by the robustness, reliability, and ultimate defensibility of the data generated. Adhering to the "gold standard" of using a deuterated internal standard is a critical step in ensuring the integrity of bioanalytical results.
References
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
AptoChem. (2008). Deuterated internal standards and bioanalysis. [Link]
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van de Merbel, N. C. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(1), 223-9. [Link]
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Bedewitz, M. A., et al. (2018). Redirecting tropane alkaloid metabolism reveals pyrrolidine alkaloid diversity in Atropa belladonna. The Plant Cell, 30(10), 2465-2480. [Link]
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Rubio, N. C., et al. (2025). Cuscohygrine and Hygrine as Biomarkers for Coca Leaf Chewing: Analytical Challenges in GC-MS Detection and Implications for the Differentiation of Cocaine Use in Forensic Toxicology. Molecules, 30(14), 3456. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-7. [Link]
-
Wikipedia. (n.d.). Tropinone. [Link]
-
Loun, B., & Galla, H. J. (2012). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Molecules, 17(3), 2949-2965. [Link]
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Schmit, S., et al. (2019). Quantitative and qualitative analysis of pyrrolizidine alkaloids in liqueurs, elixirs and herbal juices. Fitoterapia, 136, 104172. [Link]
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Rubio, N. C., et al. (2014). Behaviour of hygrine and cuscohygrine in illicit cocaine production establishes their use as markers for chewing coca leaves in contrast with cocaine abuse. Drug testing and analysis, 9(2), 323-326. [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
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Klein, L. M., et al. (2022). A sensitive LC-MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Analytical and bioanalytical chemistry, 414(28), 8107-8124. [Link]
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Musshoff, F., et al. (2012). LC-ESI MS/MS quantification of atropine and six other antimuscarinic tropane alkaloids in plasma. Analytical and bioanalytical chemistry, 403(5), 1359-67. [Link]
-
Reddy, N. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
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Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
van den Broek, I., et al. (2007). Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry. Rapid communications in mass spectrometry, 21(7), 1187-95. [Link]
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Geyer, P. E., et al. (2016). Rapid preparation of human blood plasma for bottom-up proteomics analysis. Nature protocols, 11(11), 2243-2254. [Link]
-
Patel, K., et al. (2022). Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma. Molecules, 27(20), 7117. [Link]
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Suneetha, A., & Rao, A. R. (2019). Bioanalytical Method Validation. International Journal of Pharmaceutical Sciences Review and Research, 56(1), 58-65. [Link]
-
Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. [Link]
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A comparative study of GC-MS and LC-MS/MS for Cuscohygrine-d6
An objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of Cuscohygrine, utilizing its deuterated analog, Cuscohygrine-d6, as an internal standard. This guide provides an in-depth analysis of the methodologies, performance characteristics, and experimental considerations for researchers and drug development professionals.
Introduction: The Analytical Challenge of Cuscohygrine
Cuscohygrine is a tropane alkaloid found in various plants of the Erythroxylaceae and Solanaceae families, including coca and deadly nightshade. Its detection and quantification are critical in forensic toxicology, clinical chemistry, and pharmaceutical research due to its association with coca leaf consumption and its potential as a biomarker.
The analytical challenge lies in achieving high sensitivity and selectivity, often in complex biological matrices like blood, urine, or hair. An effective analytical method must be robust, reproducible, and capable of distinguishing Cuscohygrine from structurally similar compounds. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is paramount for accurate quantification. A SIL-IS mimics the chemical and physical properties of the analyte, co-eluting chromatographically and experiencing similar ionization and matrix effects, thereby correcting for variations during sample preparation and analysis.
This guide provides a comparative analysis of two powerful analytical techniques, GC-MS and LC-MS/MS, for the determination of Cuscohygrine, with this compound serving as the internal standard. We will explore the fundamental principles, experimental workflows, and performance metrics of each platform to inform the selection of the most appropriate method for a given research objective.
The Role of this compound as an Internal Standard
This compound is the ideal internal standard for Cuscohygrine analysis. By replacing six hydrogen atoms with deuterium, its molecular weight is increased by six mass units. This mass shift is easily resolved by a mass spectrometer, allowing for simultaneous detection of the analyte and the standard.
Key Advantages:
-
Correction for Matrix Effects: In LC-MS/MS, co-eluting matrix components can suppress or enhance the ionization of the target analyte, leading to inaccurate results. Since this compound is chemically identical to the analyte, it experiences the same matrix effects, allowing the ratio of analyte-to-IS to remain constant, thus ensuring accuracy.
-
Compensation for Sample Loss: Any loss of analyte during the multi-step sample preparation process (e.g., extraction, evaporation) will be mirrored by a proportional loss of the internal standard.
-
Improved Precision and Accuracy: By normalizing the analyte response to the IS response, the method's precision and accuracy are significantly improved, a standard requirement outlined in regulatory guidelines for bioanalytical method validation.
Gas Chromatography-Mass Spectrometry (GC-MS) Approach
GC-MS has historically been a workhorse for the analysis of volatile and semi-volatile compounds. For a polar and relatively non-volatile molecule like Cuscohygrine, chemical derivatization is typically required to enhance its thermal stability and volatility for gas-phase analysis.
GC-MS Experimental Workflow
The workflow involves extraction, derivatization, and subsequent analysis by GC-MS.
Caption: GC-MS workflow for Cuscohygrine analysis, including a mandatory derivatization step.
Detailed Protocol: GC-MS
1. Sample Preparation (Solid-Phase Extraction):
- Spike 1 mL of the biological sample (e.g., urine) with a known concentration of this compound solution.
- Condition a mixed-mode SPE cartridge (e.g., C8/SCX) with methanol followed by deionized water.
- Load the sample onto the cartridge.
- Wash the cartridge with a weak organic solvent to remove interferences.
- Elute the analyte and internal standard with a basic organic solvent (e.g., 5% ammonium hydroxide in ethyl acetate).
- Evaporate the eluate to dryness under a stream of nitrogen.
2. Derivatization:
- Reconstitute the dried extract in 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Heat the mixture at 70°C for 30 minutes to ensure complete derivatization of the polar hydroxyl groups. The causality here is that the silylation replaces active hydrogens with non-polar trimethylsilyl (TMS) groups, reducing intermolecular hydrogen bonding and increasing volatility.
3. GC-MS Parameters:
| Parameter | Setting | Rationale |
|---|---|---|
| GC Column | 30m x 0.25mm, 0.25µm film (e.g., DB-5ms) | A non-polar column providing good separation for a wide range of analytes. |
| Carrier Gas | Helium at 1.0 mL/min | Inert gas providing optimal chromatographic resolution. |
| Inlet Temp. | 280°C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | 100°C (1 min), ramp to 300°C at 20°C/min | Gradient elution separates compounds based on boiling point. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique creating reproducible fragmentation patterns. |
| MS Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific m/z ions. |
| SIM Ions | Hypothetical TMS-derivatized ions | e.g., m/z for Cuscohygrine-TMS, m/z for this compound-TMS |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approach
LC-MS/MS is a highly sensitive and specific technique that is well-suited for analyzing polar, non-volatile compounds like Cuscohygrine in their native form, eliminating the need for derivatization.
LC-MS/MS Experimental Workflow
The workflow involves a similar extraction followed by direct analysis.
Caption: LC-MS/MS workflow for Cuscohygrine analysis, featuring direct analysis without derivatization.
Detailed Protocol: LC-MS/MS
1. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma, add 20 µL of this compound (IS) solution.
- Add 300 µL of ice-cold acetonitrile to precipitate proteins. This is a simple and fast extraction method suitable for high-throughput analysis.
- Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.
- Transfer the supernatant to a new vial for injection.
2. LC-MS/MS Parameters:
| Parameter | Setting | Rationale |
|---|---|---|
| LC Column | C18 Column (e.g., 50 x 2.1 mm, 1.8 µm) | Reversed-phase chromatography provides excellent retention and separation for polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier promotes better peak shape and ionization efficiency in positive mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the C18 column. |
| Flow Rate | 0.4 mL/min | Typical flow rate for analytical scale columns. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique ideal for polar, non-volatile molecules, minimizing in-source fragmentation. |
| MS Mode | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. |
| MRM Transitions | Cuscohygrine: e.g., m/z 225 -> 94 | Hypothetical transitions based on typical fragmentation of the pyrrolidine ring. |
| | this compound: e.g., m/z 231 -> 100 | Mass shift of +6 Da for both precursor and a fragment containing the label. |
Performance Comparison: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS depends on the specific requirements of the assay, such as required sensitivity, sample throughput, and available instrumentation.
| Performance Metric | GC-MS | LC-MS/MS | Justification |
| Sensitivity (LOQ) | Good (Low ng/mL) | Excellent (Low pg/mL) | LC-MS/MS generally offers 10-1000 fold higher sensitivity due to the efficiency of ESI for polar compounds and the low noise of MRM analysis. |
| Specificity | High | Very High | While GC-MS in SIM mode is specific, LC-MS/MS in MRM mode offers an additional layer of specificity by monitoring a specific fragmentation pathway, reducing the likelihood of interferences. |
| Throughput | Lower | Higher | The derivatization step in the GC-MS workflow is time-consuming (30-60 min). LC-MS/MS with a simple protein precipitation allows for much faster sample processing. Typical LC run times are also shorter (2-5 min vs 10-15 min for GC). |
| Matrix Effects | Low to Moderate | Moderate to High | GC provides excellent separation, reducing the number of co-eluting compounds reaching the MS. ESI in LC-MS is more susceptible to ion suppression or enhancement from matrix components. However, this is effectively corrected by the co-eluting SIL-IS (this compound). |
| Derivatization | Required | Not Required | This is a major differentiating factor. Derivatization adds time, cost, and potential for analytical variability to the GC-MS method. |
| Compound Suitability | Volatile / Semi-volatile | Polar / Non-volatile | LC-MS/MS is inherently better suited for a polar molecule like Cuscohygrine, analyzing it in its native state without chemical modification. |
Conclusion and Recommendation
Both GC-MS and LC-MS/MS are capable of quantifying Cuscohygrine using this compound as an internal standard.
-
GC-MS is a robust and reliable technique. However, the mandatory, time-consuming derivatization step makes it less efficient for high-throughput applications. It may be a suitable choice if an LC-MS/MS system is unavailable or if a laboratory's expertise is primarily in GC-based methods.
-
LC-MS/MS is the superior technique for this application. Its ability to analyze Cuscohygrine in its native form, coupled with significantly higher sensitivity, greater specificity from MRM, and higher sample throughput, makes it the modern gold standard for bioanalytical quantification of this and similar polar compounds. The use of this compound is critical to mitigate potential matrix effects and ensure the highest level of accuracy and precision, in line with regulatory expectations for validated bioanalytical methods.
For new method development aimed at supporting clinical or forensic research, LC-MS/MS is the strongly recommended platform due to its clear advantages in performance and efficiency.
References
-
Bioanalytical Method Validation Guidance for Industry | U.S. Food and Drug Administration (FDA) | [Link]
-
The Use of Stable Isotopes in Quantitative Mass Spectrometry | Journal of the American Society for Mass Spectrometry | [Link]
-
Electrospray Ionization (ESI) | Sciex | [Link]
-
What is Multiple Reaction Monitoring (MRM)? | Agilent Technologies | [Link]
A Comparative Guide to the Certification of Cuscohygrine-d6 as a Certified Reference Material
For researchers, scientists, and drug development professionals engaged in the precise quantification of alkaloids, the integrity of analytical data is paramount. This guide provides an in-depth technical comparison and a detailed procedural overview of the certification of Cuscohygrine-d6 as a Certified Reference Material (CRM). We will explore the scientific rationale behind the experimental choices, present comparative data, and offer detailed protocols to ensure a comprehensive understanding of what constitutes a reliable and trustworthy reference material for demanding analytical applications.
Cuscohygrine, a pyrrolidine alkaloid found in coca plants, is a key biomarker used to differentiate between the legal consumption of coca leaves and the illicit use of cocaine.[1][2][3] Accurate quantification of cuscohygrine is therefore critical in forensic toxicology and clinical research. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for matrix effects and variations in sample processing.[2] However, for an internal standard to be truly reliable, it must be a Certified Reference Material (CRM), produced and characterized under stringent quality management systems.[4][5]
This guide will illuminate the rigorous process of certifying this compound, providing a benchmark against which other reference materials can be evaluated.
The Imperative for a Certified Deuterated Internal Standard
In quantitative mass spectrometry, an ideal internal standard should co-elute with the analyte of interest and exhibit identical ionization and fragmentation behavior, while being distinguishable by mass. A deuterated analog like this compound, where six hydrogen atoms are replaced with deuterium, perfectly fits this description. This structural and chemical similarity ensures that any variations during sample preparation, chromatography, or ionization that affect the analyte will equally affect the internal standard, leading to a highly accurate and precise quantification.
However, simply using a deuterated analog is not sufficient. A Certified Reference Material (CRM) provides the highest level of confidence in analytical measurements. A CRM is a standard that has been characterized by a metrologically valid procedure for one or more specified properties, and is accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[6] The production of CRMs is governed by international standards such as ISO 17034, which ensures the competence of the reference material producer and the quality of the material.[7]
The certification process for this compound involves a multi-faceted approach to establish its identity, purity, concentration, and stability.
The Certification Workflow for this compound
The journey from a synthesized molecule to a CRM is a rigorous one, involving comprehensive characterization and testing. The following diagram illustrates the key stages in the certification of this compound.
Caption: The certification workflow for this compound, from synthesis to the final Certified Reference Material.
Part 1: Identity and Structural Confirmation
The first step in the certification process is to unequivocally confirm the chemical identity and structure of this compound. This involves a suite of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the molecular structure. In the case of this compound, ¹H NMR is also crucial for confirming the positions of the deuterium labels and determining the isotopic enrichment. The absence of signals at the positions where deuterium has been incorporated provides clear evidence of successful labeling.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the accurate molecular weight of this compound, further confirming its elemental composition.[8] Tandem mass spectrometry (MS/MS) is used to study its fragmentation pattern, which should be consistent with the proposed structure and can be compared to the non-labeled cuscohygrine.
Part 2: Purity Determination
The purity of a CRM is a critical parameter and is assessed using multiple orthogonal analytical techniques to ensure a comprehensive evaluation. For this compound, this includes:
-
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are used to separate and quantify any organic impurities.[8][] It is important to note that cuscohygrine can be thermally unstable and may degrade to hygrine in the GC injector, a factor that must be carefully controlled and accounted for.[2][10]
-
Quantitative NMR (qNMR): This is a primary ratio method for determining the purity of a substance without the need for a specific reference standard of the same compound. By integrating the signals of the analyte against a certified internal standard of a different compound, a highly accurate purity value can be assigned.
-
Residual Solvents and Water Content: Gas Chromatography with Headspace analysis is used to quantify any residual solvents from the synthesis and purification process. Karl Fischer titration is employed to determine the water content.
The following table compares the purity assessment of a certified this compound CRM with a non-certified research-grade material.
| Parameter | Certified this compound CRM | Research-Grade this compound | Rationale for the Difference |
| Purity (by HPLC) | ≥ 99.5% | Typically ≥ 95% | A high purity is essential for a CRM to minimize the impact of impurities on the accuracy of measurements.[11] |
| Isotopic Purity | ≥ 99 atom % D | Often not specified | High isotopic purity is crucial to prevent cross-talk between the analyte and internal standard mass channels. |
| Characterization | Multiple orthogonal methods (HPLC, GC-MS, qNMR, etc.) | Often a single method (e.g., HPLC) | Using multiple techniques provides a more complete and reliable assessment of purity.[12] |
| Certificate of Analysis | Comprehensive, with certified purity value and uncertainty | Basic, often without a statement of uncertainty | The certificate for a CRM provides metrological traceability and a statement of measurement uncertainty.[13] |
Part 3: Homogeneity and Stability Assessment
To ensure that every vial of the CRM has the same properties, homogeneity testing is performed across the entire batch. Stability is another cornerstone of a reliable CRM, and it is assessed through both long-term (real-time) and accelerated stability studies.[6][14][15] In these studies, samples are stored at different temperatures and time points, and the purity and concentration are monitored to establish the recommended storage conditions and shelf life. An isochronous study design, where all samples are analyzed at the same time, can minimize the impact of measurement system instability.[14]
Part 4: Certified Value Assignment and Uncertainty
The final step is the assignment of a certified value for the property of interest, which for a solution CRM would be the concentration. This is typically done by gravimetrically preparing a solution of the highly characterized solid material in a suitable solvent. The uncertainty of the certified value is calculated by combining the uncertainties from all contributing sources, including the purity of the material, the weighing process, and the volume of the solvent. This uncertainty is reported on the certificate of analysis and provides a quantitative measure of the confidence in the certified value.[13][16]
Comparison with Alternatives
The use of a certified this compound CRM offers significant advantages over other approaches for the quantification of cuscohygrine.
| Method | Certified this compound CRM | Non-Certified Deuterated Standard | Structural Analog Internal Standard | External Calibration |
| Accuracy | Highest | High | Moderate | Low to Moderate |
| Precision | Highest | High | Moderate | Low to Moderate |
| Correction for Matrix Effects | Excellent | Good | Partial | None |
| Traceability | Metrologically traceable | Not traceable | Not traceable | Not traceable |
| Uncertainty | Quantified and stated | Unknown | Unknown | High |
| Regulatory Compliance | High | Low | Low | Low |
Experimental Protocols
The following are representative protocols for the key experiments involved in the certification of this compound.
Protocol 1: Purity Determination by HPLC-UV
Objective: To determine the chromatographic purity of this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of 50:50 water:acetonitrile to prepare a 1 mg/mL stock solution.
-
Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
UV detection wavelength: 210 nm
-
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Stability Study
Objective: To assess the stability of this compound under different storage conditions.
Procedure:
-
Sample Preparation: Prepare multiple vials of this compound solution at a certified concentration.
-
Storage Conditions: Store the vials at the following temperatures:
-
-20 °C (long-term storage)
-
4 °C (refrigerated)
-
25 °C (room temperature)
-
40 °C (accelerated stability)
-
-
Time Points: Analyze the samples at predefined time points (e.g., 0, 1, 3, 6, 12 months for long-term; 0, 1, 2, 4 weeks for accelerated).
-
Analysis: At each time point, analyze the samples for purity and concentration using the validated HPLC-UV method (Protocol 1).
-
Data Evaluation: Compare the results at each time point to the initial (time 0) results. A significant change in purity or concentration indicates instability under that storage condition.
Conclusion
The certification of this compound as a reference material is a comprehensive and rigorous process that ensures its identity, purity, homogeneity, and stability. The use of a certified this compound CRM provides the highest level of confidence in the accuracy and reliability of analytical data for the quantification of cuscohygrine. For researchers and scientists in forensic toxicology, clinical chemistry, and drug development, relying on a well-characterized CRM is not just a matter of good scientific practice; it is a prerequisite for generating defensible and reproducible results.
References
-
Wikipedia. Certified reference materials. [Link]
- Lamberty, A., Schimmel, H., & Pauwels, J. (1998). The study of the stability of reference materials by isochronous measurements. Fresenius' journal of analytical chemistry, 360(3), 359-361.
- Idris, A. M., Alnajjar, A. O., Alkhuraiji, T. S., & Fawy, K. F. (2020). Long-term stability test of elemental content in new environmental certified reference material candidates using ICP OES and ICP-SFMS. Journal of Analytical Science and Technology, 11(1), 1-9.
-
ResolveMass Laboratories Inc. (2023). Analytical Techniques for Reference Standard Characterization. [Link]
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Wikipedia. Cuscohygrine. [Link]
- Bureau International des Poids et Mesures. (2021). Reference materials and reference measuring systems. JCTLM.
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ABDC. Certified Reference Materials - CRM Standards. [Link]
-
ResearchGate. (n.d.). Structure of hygrine and cuscohygrine. [Link]
- EURACHEM. (2003).
- Rubio, N. C., Alvarez-Freire, I., Cabarcos-Fernández, P., Tabernero-Duque, M. J., & Bermejo-Barrera, A. M. (2023). Cuscohygrine and Hygrine as Biomarkers for Coca Leaf Chewing: Analytical Challenges in GC-MS Detection and Implications for the Differentiation of Cocaine Use in Forensic Toxicology.
- CWS ABROAD. (2023).
-
ARO Scientific. (2023). Introduction on how ISO 17034 ensures CRM quality. [Link]
-
Taylor & Francis. (n.d.). Cuscohygrine – Knowledge and References. [Link]
-
Lab Manager. (2021). Stability Matters for Certified Reference Materials. [Link]
-
chemeurope.com. (n.d.). Cuscohygrine. [Link]
- World Health Organization. (2010). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances.
- European Accreditation. (2003).
-
ResearchGate. (2019). How to conduct purity test for Certified Reference Material? is there any limit of acceptance in the context of purity?. [Link]
- LGC. (2022). Quality control in impurity reference standards: science for a safer world.
- Black, P. B., & Pidgeon, D. (1990). Purity Determination of Standard Analytical Reference Materials by Differential Scanning Calorimetry. DTIC.
-
Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. [Link]
-
ResearchGate. (n.d.). cuscohygrine standard partially degraded to hygrine. [Link]
- Shimadzu Scientific Instruments. (n.d.).
- Rubio, N. C., Herbello-Hermelo, P., Álvarez-Freire, I., Cabarcos-Fernández, P., Tabernero-Duque, M. J., & Bermejo-Barrera, A. M. (2018). Development of a Reliable Method for Assessing Coca Alkaloids in Oral Fluid by HPLC-MS-MS. Journal of analytical toxicology, 43(3), 198–206.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Cuscohygrine and its Deuterated Analog
Introduction: The Analytical Imperative for Cuscohygrine Quantification
Cuscohygrine is a pyrrolidine alkaloid found predominantly in the leaves of the coca plant (Erythroxylum coca) and certain species of the Solanaceae family.[1][2] Its presence in biological samples serves as a key biomarker to distinguish between the consumption of coca leaves, a culturally significant practice in parts of South America, and the illicit use of purified cocaine.[3][4][5][6] For researchers in forensic toxicology and drug development, the accurate and precise quantification of cuscohygrine is therefore not merely an analytical task, but a necessity for correct interpretation in legal and clinical contexts.
To achieve the highest level of accuracy in quantitative analysis, particularly with mass spectrometry, we employ stable isotope-labeled internal standards (SIL-IS). A deuterated analog of cuscohygrine (e.g., cuscohygrine-d6) is the ideal internal standard (IS).[7][8] Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement.[7][8][9] This allows it to act as a perfect proxy, correcting for variations that would otherwise compromise the integrity of the results.[10][11]
However, the reliability of any data hinges on the rigorous validation of the analytical method.[12][13][14] Furthermore, when methods are updated, transferred between laboratories, or when data from different analytical techniques must be compared, a formal cross-validation is mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[15][16] This guide provides an in-depth comparison of the two primary analytical techniques for cuscohygrine analysis—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and details the critical process for their cross-validation, grounded in the principles of the ICH M10 guideline.[12][17][18]
Comparative Analysis of Core Methodologies
The choice of an analytical platform is the most critical decision in method development. For cuscohygrine, the options are primarily GC-MS and LC-MS/MS, each with distinct advantages and significant drawbacks that impact their suitability.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
LC-MS/MS is widely regarded as the superior technique for the analysis of non-volatile, polar, and thermally labile compounds like cuscohygrine.[3][4]
-
Principle of Causality: The liquid mobile phase allows for the separation of cuscohygrine from matrix components at ambient temperature, preserving the molecule's integrity. Subsequent ionization via electrospray (ESI) is a "soft" technique that keeps the molecule intact, allowing the mass spectrometer to select the precursor ion (the charged cuscohygrine molecule) and fragment it into specific product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.
-
Advantages:
-
High Specificity: MRM transitions are unique to the analyte's structure, minimizing the risk of interference.
-
High Sensitivity: Capable of detecting concentrations at the picogram or even femtogram level.
-
No Thermal Degradation: The entire process occurs at or near room temperature, preventing the analyte from breaking down. This is the most critical advantage over GC-MS for cuscohygrine.
-
Versatility: Accommodates a wide range of biological matrices (plasma, urine, hair) with appropriate sample preparation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A Challenged Alternative
While GC-MS is a powerful and widely accessible technique, it presents fundamental challenges for cuscohygrine analysis.[3][19]
-
Principle of Causality: GC requires the analyte to be volatile and thermally stable. Analytes are vaporized in a heated injector port and separated in a heated column before entering the mass spectrometer. This high-temperature requirement is the primary source of analytical problems for cuscohygrine.
-
Limitations & Challenges:
-
Thermal Degradation: Cuscohygrine is thermally labile and readily degrades to hygrine in the hot GC injector.[3][4] This degradation is often inconsistent and dependent on factors like injector temperature, cleanliness of the liner, and the sample matrix, making accurate quantification nearly impossible. Even the deuterated internal standard (this compound) degrades to its corresponding analog (hygrine-d3), but the degradation rates may not be identical, leading to erroneous results.[3]
-
Non-Specific Fragmentation: The electron impact (EI) ionization used in GC-MS is a high-energy process that shatters molecules into many small, non-specific fragments (e.g., m/z 84, 98).[3] This lack of a distinct molecular ion and specific fragments compromises selectivity and makes it difficult to distinguish the analyte from background noise.
-
Matrix Effects: Although different from the ion suppression seen in LC-MS, matrix components can coat the GC liner and column, leading to signal enhancement or degradation over time.[3][4]
-
Methodology Comparison Summary
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Integrity | Excellent: No thermal degradation.[3] | Poor: Significant thermal degradation to hygrine.[3][4] |
| Selectivity | Very High: Based on specific MRM transitions. | Low: Relies on non-specific, low-mass fragments.[3] |
| Sensitivity | Very High (pg/mL range) | Moderate (ng/mL range), limited by degradation. |
| Internal Standard | Ideal: Deuterated analog perfectly tracks analyte.[8] | Problematic: Deuterated IS also degrades, but may not track analyte perfectly.[3] |
| Robustness | High, though susceptible to matrix-induced ion suppression. | Low, highly dependent on injector maintenance and conditions. |
| Recommendation | Highly Recommended | Not Recommended for Quantitative Analysis |
The Framework for Cross-Validation: Adhering to ICH M10
Cross-validation is the formal process of comparing two distinct analytical methods to ensure they produce comparable results.[15][20] This is not merely a procedural step; it is a scientific necessity to maintain data continuity across a project's lifecycle. According to the ICH M10 Bioanalytical Method Validation Guideline, cross-validation is required when data are generated from different methods within the same study.[12][16][17]
The objective is to demonstrate that the data from a new or alternative method (e.g., a revised LC-MS/MS method) are interchangeable with the original, validated method (e.g., the initial LC-MS/MS method or, for the purpose of this guide, a GC-MS method). The process involves analyzing the same set of quality control (QC) samples and, ideally, incurred subject samples with both methods.
Key Cross-Validation Experiments and Acceptance Criteria
The following parameters must be assessed, with acceptance criteria generally requiring the mean accuracy of QCs to be within ±15% of the nominal value and precision (CV%) to be ≤15%.
| Validation Parameter | Purpose | Experimental Approach | Acceptance Criteria (ICH M10) |
| Accuracy & Precision | To confirm that both methods provide results that are close to the true value and are reproducible. | Analyze at least three levels of QCs (Low, Mid, High) in replicate (n=6) with both methods. | Mean accuracy at each level should be within 85-115%. Precision (CV%) should be ≤15%. |
| Selectivity | To ensure that matrix components do not interfere with quantification. | Analyze at least six independent blank matrix lots, checking for any response at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response. |
| Linearity | To confirm the relationship between concentration and instrument response is consistent. | Compare the calibration curve parameters (slope, intercept, correlation coefficient) from both methods. | Back-calculated concentrations of calibrators must be within ±15% (±20% at LLOQ) of nominal. |
| Lower Limit of Quantification (LLOQ) | To establish the lowest concentration that can be reliably measured by both methods. | Analyze LLOQ samples (n=6) with both methods. | Accuracy between 80-120% and precision ≤20%. |
| Incurred Sample Reanalysis (ISR) | To verify the reproducibility of the methods using real study samples. | Re-analyze a subset of subject samples with both methods and compare the results. | Percentage difference between the initial and re-analyzed values should be within ±20% for at least 67% of the samples. |
Hypothetical Cross-Validation Data: LC-MS/MS vs. GC-MS
The table below illustrates potential outcomes from a cross-validation study. Note the likely failure of the GC-MS method to meet acceptance criteria, particularly at lower concentrations, due to its inherent limitations.
| QC Level | Nominal Conc. (ng/mL) | Method | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV%) | Pass/Fail |
| LLOQ | 1.0 | LC-MS/MS | 1.05 | 105.0% | 8.5% | Pass |
| 1.0 | GC-MS | 0.65 | 65.0% | 25.1% | Fail | |
| Low QC | 3.0 | LC-MS/MS | 2.91 | 97.0% | 6.2% | Pass |
| 3.0 | GC-MS | 2.45 | 81.7% | 18.9% | Fail | |
| Mid QC | 50.0 | LC-MS/MS | 51.5 | 103.0% | 4.1% | Pass |
| 50.0 | GC-MS | 46.2 | 92.4% | 12.5% | Pass | |
| High QC | 150.0 | LC-MS/MS | 148.2 | 98.8% | 3.5% | Pass |
| 150.0 | GC-MS | 139.5 | 93.0% | 11.8% | Pass |
This hypothetical data demonstrates why LC-MS/MS is the only viable method for reliable quantification. The GC-MS method fails at lower concentrations where the impact of thermal degradation and poor selectivity is most pronounced.
Diagrams: Workflows and Logic
Caption: General workflow for Cuscohygrine analysis using LC-MS/MS with a deuterated internal standard.
Caption: Decision logic for the cross-validation of two analytical methods based on performance metrics.
Detailed Experimental Protocols
Protocol 1: Sample Preparation via Protein Precipitation (for LC-MS/MS)
This protocol is designed for speed and efficiency, suitable for high-throughput analysis of plasma samples.
-
Aliquot Sample: In a 1.5 mL microcentrifuge tube, aliquot 100 µL of the biological sample (blank, standard, QC, or unknown).
-
Add Internal Standard: Add 300 µL of acetonitrile containing the deuterated internal standard (this compound) at a fixed concentration (e.g., 25 ng/mL). The acetonitrile acts as the protein precipitating agent.
-
Precipitate Proteins: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the clear supernatant to a new 96-well plate or HPLC vial.
-
Inject: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
This protocol provides a robust starting point for the chromatographic separation and detection of cuscohygrine.
-
LC System: Standard HPLC or UHPLC system.
-
Column: Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Ramp to 95% B
-
2.5-3.0 min: Hold at 95% B
-
3.0-3.1 min: Return to 5% B
-
3.1-4.0 min: Equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Positive Ion Mode.
-
MRM Transitions (Hypothetical):
-
Cuscohygrine: Q1: 225.2 -> Q3: 84.1
-
This compound (IS): Q1: 231.2 -> Q3: 87.1
-
Conclusion and Authoritative Recommendations
The evidence overwhelmingly supports the use of LC-MS/MS as the definitive method for the quantification of cuscohygrine in biological matrices. Its ability to analyze the molecule at ambient temperature preserves its structure, while the specificity of tandem mass spectrometry ensures that the results are both accurate and reliable.[3] Conversely, GC-MS is fundamentally unsuitable for this application due to the uncontrollable thermal degradation of cuscohygrine in the GC injector, which makes accurate quantification untenable.[3][4]
For any laboratory involved in the analysis of cuscohygrine, the following recommendations are paramount:
-
Adopt LC-MS/MS: This should be the default and required methodology for any quantitative studies.
-
Utilize a Deuterated Internal Standard: this compound or a similar SIL-IS is essential for correcting analytical variability and ensuring data integrity.[7][8]
-
Adhere to Regulatory Guidelines: All method validation and any subsequent cross-validation activities must be designed and executed in accordance with the ICH M10 guideline to ensure data is defensible and acceptable for regulatory submission.[12][13][18]
By following these principles, researchers, scientists, and drug development professionals can generate high-quality, reproducible data that stands up to the highest levels of scientific and regulatory scrutiny.
References
-
ICH M10 Bioanalytical Method Validation. (n.d.). Bioanalysis Zone. Retrieved from a relevant source.[12]
-
MDPI. (n.d.). Cuscohygrine and Hygrine as Biomarkers for Coca Leaf Chewing: Analytical Challenges in GC-MS Detection and Implications for the Differentiation of Cocaine Use in Forensic Toxicology. MDPI.[3]
-
Glass, R. L., & Johnson, E. L. (1996). Analysis of Cuscohygrine in Coca Leaves by High Performance Liquid Chromatography. Journal of Liquid Chromatography & Related Technologies, 19(11), 1777-1785.[21]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency.[13]
-
ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.[7]
-
A Review: Use of Deuterated Internal Standards in Mass Spectrometry Techniques. (n.d.). IJRPR.[9]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. AptoChem.[8]
-
Bioanalysis Zone. (2020). ICH M10 bioanalytical method validation: the importance of good guidance. Bioanalysis Zone.[14]
-
Taylor & Francis Online. (n.d.). Analysis of Cuscohygrine in Coca Leaves by High Performance Liquid Chromatography. Taylor & Francis Online.[22]
-
Bijleveld, C. A., et al. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or overkill? SciSpace.[10]
-
Johnson, E. L., & Glass, R. L. (1997). Analysis of Hygrine and Cuscohygrine in Coca Leaves Using Gas Chromatography and High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry, 45(7), 2679-2682.[19]
-
ICH. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[17]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency.[18]
-
ResearchGate. (2023). Cuscohygrine and Hygrine as Biomarkers for Coca Leaf Chewing: Analytical Challenges in GC-MS Detection and Implications for the Differentiation of Cocaine Use in Forensic Toxicology | Request PDF. ResearchGate.[4]
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FooDB. (2020). Showing Compound Cuscohygrine (FDB002126). FooDB.[23]
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ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.[11]
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chemeurope.com. (n.d.). Cuscohygrine. chemeurope.com.[1]
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CymitQuimica. (n.d.). CAS 454-14-8: Cuscohygrine. CymitQuimica.[24]
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ACS Publications. (n.d.). Analysis of Hygrine and Cuscohygrine in Coca Leaves Using Gas Chromatography and High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry.[25]
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U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation FDA 2001.pdf. FDA.[20]
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PubMed. (2016). Behaviour of hygrine and cuscohygrine in illicit cocaine production establishes their use as markers for chewing coca leaves in contrast with cocaine abuse. PubMed.[5]
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PubMed. (2014). Application of hygrine and cuscohygrine as possible markers to distinguish coca chewing from cocaine abuse on WDT and forensic cases. PubMed.[6]
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Stability assessment of Cuscohygrine-d6 for method validation
An In-Depth Technical Guide to the Stability Assessment of Cuscohygrine-d6 for Robust Bioanalytical Method Validation
Authored by a Senior Application Scientist
In the realm of bioanalysis, particularly in forensic toxicology and clinical research, the reliability of quantitative data is paramount. The choice of an internal standard (IS) is a critical decision that directly impacts method accuracy and precision. While stable isotope-labeled (SIL) internal standards are considered the gold standard, their suitability is not a given; it must be rigorously proven through validation. This is especially true for compounds with known stability issues.
This compound, a deuterated analog of a key biomarker for coca leaf consumption, presents a unique set of challenges.[1][2] Its parent compound, Cuscohygrine, is a pyrrolidine alkaloid known for its instability, particularly its thermal degradation to hygrine.[1][3] This inherent lability extends to its deuterated form, this compound, which can degrade to Hygrine-d3, posing a significant risk to data integrity if not thoroughly understood and controlled.[1]
This guide provides a comprehensive framework for the stability assessment of this compound, moving beyond a simple checklist of validation experiments. We will explore the causality behind each protocol, grounding our approach in the authoritative guidelines set forth by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5] Our objective is to equip researchers with the expertise to design and execute a self-validating stability program that ensures the trustworthiness of their bioanalytical data.
The Regulatory Imperative: Why Stability Testing is Non-Negotiable
Bioanalytical method validation is the documented process of ensuring that an analytical method is reliable and fit for its intended purpose.[4][6] Both the FDA and EMA guidelines mandate the assessment of analyte stability in the biological matrix under various conditions that mimic the entire lifecycle of a sample, from collection to analysis.[7][8][9] This includes evaluating the stability of the analyte and, just as critically, the internal standard.
The fundamental assumption when using a SIL-IS is that it behaves identically to the analyte during sample extraction, processing, and analysis, thereby compensating for any variability.[10] However, if the IS degrades while the analyte does not (or vice-versa), this assumption is violated, leading to inaccurate quantification. For this compound, the primary concern is its degradation, which could artificially inflate or deflate the calculated analyte concentration, depending on the nature of the analytical interference from its degradant, Hygrine-d3.
Experimental Design: A Multi-Faceted Approach to Stability Verification
A robust stability assessment for this compound must encompass all potential scenarios a sample and its internal standard might encounter. This involves a series of distinct experiments, each designed to stress the molecule in a specific way. The general acceptance criterion stipulated by regulatory bodies is that the mean concentration of the stability-tested quality control (QC) samples should be within ±15% of their nominal concentration.[7]
Our experimental workflow is designed to systematically evaluate these conditions.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Cuscohygrine-d6
This guide provides essential safety and logistical information for the proper disposal of cuscohygrine-d6, a deuterated pyrrolidine alkaloid. As a research chemical, particularly one with a modified isotopic structure, adherence to rigorous disposal protocols is paramount to ensure laboratory safety, environmental protection, and regulatory compliance. This document synthesizes technical data with field-proven best practices to offer a comprehensive operational plan for researchers, scientists, and drug development professionals.
Foundational Principles: Understanding the Compound and Associated Risks
Cuscohygrine is a naturally occurring alkaloid found in plants of the coca and Solanaceae families.[1][2][3][4] Like many alkaloids, it is biologically active and must be handled with care due to potential toxic effects at certain concentrations.[1] The "-d6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[5]
This isotopic substitution is a powerful tool in drug metabolism and pharmacokinetic (DMPK) studies due to the kinetic isotope effect; the carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, which can slow metabolic processes.[5][6] While this property is advantageous for research, it also means that the toxicological profile of this compound may differ from its non-deuterated counterpart. Therefore, the precautionary principle dictates that it be treated as a hazardous chemical waste with the potential for biological activity.
Core Safety Mandates:
-
Always consult the Safety Data Sheet (SDS) provided by the manufacturer for specific handling and hazard information. If an SDS is unavailable, the compound must be treated as hazardous.
-
Never dispose of this compound or its solutions down the sanitary sewer. [7] Its solubility in water and potential toxicity make this route of disposal unsafe and non-compliant.[2][8]
-
Evaporation in a fume hood is not a permissible disposal method. [7][9] This merely transfers the compound into the environment and can lead to exposure.
-
All waste disposal must be conducted in accordance with institutional, local, and national regulations. Your institution's Environmental Health and Safety (EHS) department is the primary authority for guidance.[5]
Waste Characterization and Segregation: The First Line of Defense
Proper disposal begins at the point of generation. All materials containing this compound must be classified as hazardous chemical waste.[5][10] The most critical step in managing this waste stream is rigorous segregation to prevent accidental mixing with incompatible chemicals and to ensure proper final disposal.
Experimental Workflow for Waste Segregation
The following diagram outlines the decision-making process for segregating this compound waste in a laboratory setting.
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Navigating the Safe Handling of Cuscohygrine-d6: A Guide to Personal Protective Equipment and Disposal
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment: Understanding the Risks
Cuscohygrine is known to coexist with more potent alkaloids such as atropine and cocaine, suggesting that it should be handled as a potentially hazardous substance.[1][2] The primary routes of exposure in a laboratory setting are inhalation of aerosols, dermal contact, and accidental ingestion.[3][4]
Key Considerations:
-
Alkaloid Nature: Alkaloids as a class of compounds can exhibit significant physiological effects.
-
Deuteration: While deuteration does not render a compound radioactive, it can alter its metabolic profile and potentially its toxicity. The primary concern with deuterated compounds is preventing hydrogen-deuterium (H-D) exchange with atmospheric moisture, which would compromise the isotopic purity of the substance.[5]
-
Physical Form: Cuscohygrine is described as an oil, which can increase the risk of dermal exposure and contamination of surfaces.[1][2]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial for minimizing exposure to Cuscohygrine-d6. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid/Oil) | Chemical safety goggles | Double-gloving with nitrile gloves | Lab coat | Recommended to be performed in a chemical fume hood. If not feasible, a NIOSH-approved N95 respirator is advised. |
| Solution Preparation | Chemical safety goggles or face shield | Double-gloving with nitrile gloves | Lab coat | To be performed in a chemical fume hood. |
| In Vitro/In Vivo Experiments | Chemical safety goggles | Nitrile gloves | Lab coat | Not typically required if performed in a well-ventilated area with no risk of aerosol generation. |
| Waste Disposal | Chemical safety goggles | Heavy-duty, chemical-resistant gloves | Lab coat or chemical-resistant apron | Not typically required if handling sealed waste containers. |
The Rationale Behind PPE Selection
-
Eye and Face Protection: Chemical safety goggles provide a seal around the eyes to protect against splashes and aerosols. A face shield offers an additional layer of protection for the entire face.[6]
-
Hand Protection: Disposable nitrile gloves provide good protection against incidental chemical contact.[6] Double-gloving is recommended when handling the pure compound or concentrated solutions to provide an extra barrier and allow for the safe removal of the outer glove in case of contamination.
-
Body Protection: A lab coat is the minimum requirement to protect personal clothing from contamination.[6] For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or coveralls should be considered.
-
Respiratory Protection: Handling powdered or volatile substances outside of a fume hood can generate aerosols that may be inhaled. A NIOSH-approved respirator is essential in these situations to protect the respiratory system.[3]
Procedural Guidance: Donning and Doffing of PPE
The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.
Donning PPE Workflow
Caption: Sequential process for correctly donning Personal Protective Equipment.
Doffing PPE Workflow
Caption: Sequential process for safely removing Personal Protective Equipment to prevent contamination.
Operational Plan: Handling and Storage
To maintain the integrity of this compound and ensure a safe working environment, the following operational procedures should be followed:
-
Inert Atmosphere: To prevent H-D exchange, handle the compound under an inert atmosphere, such as a nitrogen or argon glovebox, whenever possible, especially for long-term storage or when preparing stock solutions.[7][8]
-
Ventilation: All work with the solid compound or concentrated solutions should be performed in a certified chemical fume hood.
-
Spill Management: Have a spill kit readily available. In case of a spill, cordon off the area, wear appropriate PPE, and absorb the spill with an inert material. The contaminated material should be disposed of as hazardous waste.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Classification: Treat all waste containing this compound as hazardous chemical waste.[9]
-
Waste Segregation:
-
Solid Waste: Contaminated consumables such as gloves, pipette tips, and paper towels should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
-
Deuterated Waste: While not radioactive, some institutions have specific protocols for the disposal of deuterated compounds.[10][11][12] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of deuterated chemical waste.
Waste Disposal Decision Tree
Caption: A step-by-step decision-making process for the safe disposal of this compound waste.
By adhering to these guidelines, researchers can safely handle this compound, ensuring both personal safety and the integrity of their experimental results. Always consult your institution's specific safety protocols and Safety Data Sheets for any other chemicals used in conjunction with this compound.
References
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Selection Guide on Deuterated Solvents for NMR. Labinsights. (2025-02-19). Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
